molecular formula C11H15NO B3280174 Cyclopropanamine, N,N-dimethyl-2-phenoxy- CAS No. 710-44-1

Cyclopropanamine, N,N-dimethyl-2-phenoxy-

Cat. No.: B3280174
CAS No.: 710-44-1
M. Wt: 177.24 g/mol
InChI Key: WKPIQNWFYZGZEF-UHFFFAOYSA-N
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Description

Cyclopropanamine, N,N-dimethyl-2-phenoxy- is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Dimethylamino-2-phenoxy-cyclopropan is 177.115364102 g/mol and the complexity rating of the compound is 164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclopropanamine, N,N-dimethyl-2-phenoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropanamine, N,N-dimethyl-2-phenoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2-phenoxycyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12(2)10-8-11(10)13-9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPIQNWFYZGZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284998
Record name N,N-Dimethyl-2-phenoxycyclopropanamine
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Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710-44-1
Record name N,N-Dimethyl-2-phenoxycyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=710-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-phenoxycyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural and Synthetic Paradigms of N,N-Dimethyl-2-phenoxycyclopropan-1-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

N,N-dimethyl-2-phenoxycyclopropan-1-amine (CAS 710-44-1) represents a highly specialized derivative within the cyclopropylamine class of chemical scaffolds[1]. Historically, cyclopropylamines—most notably tranylcypromine—have served as foundational pharmacophores in the development of mechanism-based inhibitors targeting flavin-dependent amine oxidases, including Monoamine Oxidase (MAO) and Lysine-specific demethylase 1 (LSD1).

By introducing a phenoxy ether linkage and N,N-dimethylating the primary amine, this specific compound radically alters the steric and electronic landscape of the classic pharmacophore. This whitepaper provides researchers and drug development professionals with an authoritative, in-depth guide to the structural biology, mechanistic causality, and validated synthetic pathways required to isolate and utilize this compound in advanced pharmacological screening.

Physicochemical Profiling & Structural Logic

The structural modifications present in N,N-dimethyl-2-phenoxycyclopropan-1-amine are not arbitrary; they are precisely engineered to tune target selectivity.

  • The Cyclopropane Core: Functions as a latent reactive "warhead." Its inherent ring strain (

    
     kcal/mol) makes it susceptible to single-electron oxidation, a critical step for covalent enzyme inactivation.
    
  • The Phenoxy Linkage: The inclusion of an oxygen atom between the aromatic ring and the cyclopropane core increases conformational flexibility compared to a direct phenyl attachment. This allows the aromatic moiety to probe distinct hydrophobic sub-pockets within target enzymes[2].

  • N,N-Dimethylation: Tertiary amines are generally poorer substrates for classical MAO enzymes compared to primary amines. This steric bulk is strategically utilized to shift the selectivity profile away from systemic MAO inhibition and towards structurally related epigenetic targets like LSD1.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name N,N-dimethyl-2-phenoxycyclopropan-1-amine
CAS Registry Number 710-44-1
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Topological Polar Surface Area (TPSA) 12.5 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bonds 3

Mechanistic Causality in Pharmacological Design

To understand the utility of N,N-dimethyl-2-phenoxycyclopropan-1-amine, one must examine the causality of its interaction with flavin adenine dinucleotide (FAD)-dependent enzymes.

When the tertiary amine enters the catalytic pocket, the FAD cofactor initiates a single-electron transfer (SET) from the amine nitrogen. This generates a nitrogen radical cation. The adjacent cyclopropane ring, driven by the relief of angular strain, rapidly undergoes homolytic cleavage (ring opening). This generates a highly reactive primary carbon radical that forms an irreversible covalent adduct with either the FAD cofactor itself or a proximal active-site cysteine residue, permanently disabling the enzyme.

Mechanism Target Target Enzyme (MAO / LSD1) FAD FAD Cofactor Oxidation Target->FAD Contains Inhibitor N,N-dimethyl-2-phenoxy- cyclopropanamine Inhibitor->Target Binds active site Inhibitor->FAD Single Electron Transfer RingOpen Cyclopropane Ring Opening FAD->RingOpen Radical Cation Formation Adduct Covalent Adduct Formation RingOpen->Adduct Reaction with FAD/Cys Result Irreversible Enzyme Inhibition Adduct->Result Blocks Substrate

Fig 1: Mechanism-based irreversible inhibition pathway via FAD-mediated cyclopropane ring opening.

De Novo Synthesis & Self-Validating Protocol

The synthesis of highly functionalized cyclopropanes requires strict stereochemical control. The following protocol outlines a self-validating, four-phase synthetic workflow to generate the target compound from commercially available starting materials.

Phase 1: Rhodium-Catalyzed Cyclopropanation
  • Methodology: Dissolve phenyl vinyl ether (1.0 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of dirhodium tetraacetate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 1 mol%). Slowly infuse ethyl diazoacetate (EDA, 1.5 equiv) in DCM over 4 hours via a syringe pump at room temperature.
    
  • Causality: The slow addition of EDA prevents explosive dimerization to diethyl fumarate/maleate. The

    
     catalyst generates a metal-carbenoid intermediate that undergoes a concerted, stereoselective [2+1] cycloaddition with the electron-rich alkene, favoring the trans-diastereomer due to steric repulsion in the transition state.
    
  • Validation Gate: Perform ¹H NMR on the crude mixture. The reaction is successful if alkene proton signals (5.0–6.5 ppm) disappear and characteristic high-field cyclopropane multiplets emerge between 1.0 and 2.5 ppm.

Phase 2: Saponification & Curtius Rearrangement
  • Methodology: Treat the resulting ethyl 2-phenoxycyclopropanecarboxylate with LiOH (3.0 equiv) in a 3:1 THF/H₂O mixture at 50°C for 4 hours to yield the carboxylic acid. After aqueous workup, dissolve the acid in anhydrous toluene. Add triethylamine (1.2 equiv), diphenylphosphoryl azide (DPPA, 1.1 equiv), and tert-butanol (5.0 equiv). Heat to 90°C for 8 hours[3].

  • Causality: DPPA is utilized to safely generate the acyl azide in situ without the need for hazardous sodium azide. Heating induces the Curtius rearrangement, extruding N₂ gas to form an isocyanate intermediate. The excess tert-butanol immediately traps the isocyanate, yielding the Boc-protected 2-phenoxycyclopropanamine.

  • Validation Gate: Conduct LC-MS analysis. The presence of the [M+Na]⁺ adduct corresponding to the Boc-protected amine confirms successful rearrangement. IR spectroscopy should show the disappearance of the isocyanate peak (

    
     cm⁻¹).
    
Phase 3: Deprotection & Reductive Amination
  • Methodology: Remove the Boc group by stirring the intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours. Concentrate under vacuum. Dissolve the crude primary amine in 1,2-dichloroethane (DCE). Add aqueous formaldehyde (37%, 5.0 equiv) and sodium triacetoxyborohydride (

    
    , 3.0 equiv). Stir at room temperature for 12 hours.
    
  • Causality:

    
     is explicitly chosen over 
    
    
    
    because it is a milder reducing agent. It selectively reduces the transient iminium ion formed between the amine and formaldehyde without reducing the unreacted formaldehyde to methanol, ensuring complete N,N-dimethylation.
  • Validation Gate: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the final product ([M+H]⁺ calculated for

    
    : 178.1226).
    

Synthesis A Phenyl Vinyl Ether + Ethyl Diazoacetate B Ethyl 2-phenoxy- cyclopropanecarboxylate A->B Rh2(OAc)4 Cyclopropanation C 2-phenoxycyclopropane- carboxylic acid B->C LiOH, THF/H2O Hydrolysis D Boc-2-phenoxy- cyclopropanamine C->D DPPA, t-BuOH Curtius Rearrangement E 2-phenoxy- cyclopropanamine D->E TFA/CH2Cl2 Deprotection F N,N-dimethyl-2-phenoxy- cyclopropanamine E->F CH2O, NaBH(OAc)3 Reductive Amination

Fig 2: De novo synthetic workflow of N,N-dimethyl-2-phenoxycyclopropanamine with key reagents.

References

  • 1467199-37-6|1-(2-Phenoxyethyl)azetidin-3-ol - BLDpharm (Contains primary cataloging data for CAS 710-44-1). BLDpharm.
  • 702-27-2 | (1S,2S)-2-phenoxycyclopropanamine - ChemIndex (Base compound structural properties). ChemIndex.
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC / National Institutes of Health.
  • Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. ResearchGate.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary and CAS Number Inquiry

This guide addresses the inquiry for technical information regarding N,N-dimethyl-2-phenoxycyclopropanamine. An exhaustive search of chemical registries, including the Chemical Abstracts Service (CAS) database, indicates that N,N-dimethyl-2-phenoxycyclopropanamine does not have a registered CAS number and is not a commercially cataloged compound. This suggests the molecule is likely a novel chemical entity or not widely documented in public literature.

However, the structural motif of a phenoxy group at the 2-position of a cyclopropylamine ring is of significant interest in medicinal chemistry. This guide will, therefore, provide an in-depth technical overview of this core scaffold, focusing on its synthesis, established mechanism of action as a neuroactive agent, and the requisite protocols for its characterization. We will draw upon authoritative data from closely related and well-studied analogs to provide a scientifically grounded and practical resource for research and development.

Part 2: The 2-Phenoxycyclopropanamine Scaffold: A Privileged Moiety in Neuropharmacology

The cyclopropylamine moiety is a cornerstone in the design of mechanism-based enzyme inhibitors.[1][2] Its inherent ring strain and the reactivity of the amino group make it a valuable pharmacophore.[2] When combined with a phenoxy substituent, as in the 2-phenoxycyclopropanamine scaffold, the molecule gains structural features that facilitate potent and often selective interactions with biological targets, most notably Monoamine Oxidase (MAO).

Cyclopropylamines are a well-established class of MAO inhibitors, with the canonical example being tranylcypromine. These compounds act as mechanism-based inhibitors, leading to irreversible inactivation of the enzyme.[1][3] Derivatives featuring alkoxy or phenoxy substituents on the cyclopropane ring have been shown to be highly potent, MAO-B selective irreversible inhibitors.[1] For instance, analogs such as cis-N-benzyl-2-methoxycyclopropylamine have demonstrated inhibitory potencies more than 20-fold greater than tranylcypromine for MAO-B.[1] This highlights the therapeutic potential of this scaffold for conditions requiring MAO-B inhibition, such as Parkinson's disease and certain forms of depression.

Part 3: Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

The primary pharmacological action of 2-phenoxycyclopropanamine derivatives is the irreversible, mechanism-based inhibition of monoamine oxidases (MAO-A and MAO-B).[1] These flavoenzymes are responsible for the oxidative deamination of key neurotransmitters like serotonin, dopamine, and norepinephrine.[4]

The inhibitory process proceeds through a sophisticated single electron transfer (SET) mechanism:

  • Initial Binding: The cyclopropylamine analog binds to the active site of the MAO enzyme.

  • Single Electron Transfer (SET): The flavin adenine dinucleotide (FAD) cofactor in its oxidized state accepts a single electron from the amine nitrogen of the inhibitor.

  • Radical Cation Formation & Ring Opening: This SET event generates a highly unstable aminyl radical cation. The inherent strain of the cyclopropane ring facilitates its rapid and irreversible opening, forming a distonic radical cation.[4]

  • Covalent Adduct Formation: The newly formed carbon-centered radical then covalently bonds with the reduced FAD cofactor or a nearby amino acid residue in the enzyme's active site.[1]

This covalent modification permanently inactivates the enzyme, preventing it from metabolizing its natural substrates. The spectral changes observed during this process, such as bleaching of the FAD absorbance peak around 456 nm, provide direct evidence of this flavin modification.[1]

MAO_Inhibition_Pathway Figure 1: Mechanism of Irreversible MAO Inhibition cluster_0 MAO Active Site cluster_1 Single Electron Transfer & Ring Opening cluster_2 Enzyme Inactivation MAO_FAD_ox MAO-FAD (Oxidized) Enzyme_Complex Enzyme-Inhibitor Complex MAO_FAD_ox->Enzyme_Complex Reversible Binding Inhibitor 2-Phenoxy- cyclopropanamine Inhibitor->Enzyme_Complex Radical_Cation Aminyl Radical Cation (Unstable) Enzyme_Complex->Radical_Cation Single Electron Transfer (SET) Opened_Radical Distonic Radical Cation (Ring Opened) Radical_Cation->Opened_Radical Rapid Ring Opening Covalent_Adduct Covalent Flavin Adduct (MAO-FAD Inactivated) Opened_Radical->Covalent_Adduct Covalent Bonding

Figure 1: Mechanism of Irreversible MAO Inhibition by Cyclopropylamines.

Part 4: Synthetic Strategy for 2-Phenoxycyclopropanamine Derivatives

The synthesis of N,N-dialkyl-2-phenoxycyclopropanamines can be approached through a logical, multi-step sequence. A robust and field-proven strategy involves the cyclopropanation of a phenoxy-substituted alkene, followed by conversion of a functional group to the desired amine. The Corey-Chaykovsky reaction is an excellent choice for the key cyclopropanation step.[5]

Conceptual Workflow:

The synthesis begins with a phenoxy-substituted aldehyde, which undergoes a Knoevenagel condensation or Wittig reaction to form a suitable alkene. This electron-deficient alkene is then subjected to cyclopropanation. The resulting cyclopropane-carboxyester or carboxamide can then be converted to the target amine via reduction or a rearrangement reaction like the Curtius or Hofmann rearrangement.[6][7]

Synthesis_Workflow Figure 2: General Synthetic Workflow Start Phenoxyacetaldehyde (Starting Material) Step1 Wittig Reaction (with e.g., (EtO)2P(O)CH2CO2Et) Start->Step1 Intermediate1 α,β-Unsaturated Ester (e.g., Ethyl 3-phenoxyacrylate) Step1->Intermediate1 Step2 Corey-Chaykovsky Cyclopropanation (with (CH3)3S+I- / NaH) Intermediate1->Step2 Intermediate2 Ethyl 2-phenoxy- cyclopropane-1-carboxylate Step2->Intermediate2 Step3 Amidation (with HN(CH3)2) Intermediate2->Step3 Intermediate3 N,N-Dimethyl-2-phenoxy- cyclopropane-1-carboxamide Step3->Intermediate3 Step4 Reduction (with LiAlH4 or BH3) Intermediate3->Step4 End N,N-Dimethyl-2-phenoxy- cyclopropanamine (Target) Step4->End

Figure 2: Proposed Synthetic Workflow for the Target Compound.

Detailed Experimental Protocol: Proposed Synthesis of N,N-Dimethyl-2-phenoxycyclopropanamine

This protocol is a representative, self-validating system based on established chemical transformations. Researchers must conduct their own risk assessments and optimizations.

Step 1: Synthesis of Ethyl 2-phenoxycyclopropane-1-carboxylate

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH with anhydrous hexane (3x) to remove the oil, then suspend it in anhydrous Dimethylformamide (DMF).

  • Ylide Formation: Cool the suspension to 0 °C. Add trimethylsulfoxonium iodide ((CH₃)₃S⁺I⁻, 1.1 equivalents) portion-wise. Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the dimethylsulfoxonium methylide ylide.[5]

  • Cyclopropanation: Cool the ylide solution back to 0 °C. Add a solution of ethyl 3-phenoxyacrylate (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.

  • Reaction Monitoring & Work-up: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Upon completion, cautiously quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the target ester.

Step 2: Amidation to N,N-Dimethyl-2-phenoxycyclopropane-1-carboxamide

  • Reaction Setup: In a sealed pressure vessel, dissolve the purified ethyl 2-phenoxycyclopropane-1-carboxylate (1.0 equivalent) in a solution of dimethylamine (2.0 M in THF, 3.0 equivalents).

  • Reaction: Heat the mixture to 60-70 °C for 24-48 hours. Monitor the conversion by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethylamine. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be used directly in the next step or purified by chromatography.

Step 3: Reduction to N,N-Dimethyl-2-phenoxycyclopropanamine

  • Reagent Preparation: Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under argon at 0 °C.

  • Addition of Amide: Add a solution of the N,N-dimethyl-2-phenoxycyclopropane-1-carboxamide (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Reaction & Work-up: After the addition is complete, allow the mixture to reflux for 4-6 hours. Monitor by TLC. Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: Purify the final compound by vacuum distillation or flash chromatography to obtain N,N-dimethyl-2-phenoxycyclopropanamine.

Part 5: Physicochemical and Analytical Characterization

Accurate characterization is critical to confirm the identity, purity, and properties of the synthesized compound.

Table 1: Predicted Physicochemical Properties and Data for a Structural Analog

PropertyPredicted: N,N-Dimethyl-2-phenoxycyclopropanamineAnalog Data: N,N-Dimethyl-2-phenoxyethanamine[8][9][10]
CAS Number Not Assigned13468-02-5
Molecular Formula C₁₁H₁₅NOC₁₀H₁₅NO
Molecular Weight 177.24 g/mol 165.23 g/mol
Boiling Point Predicted ~240-250 °C~231.5 °C at 760 mmHg
LogP Predicted ~2.21.88
Appearance Predicted Colorless to Pale Yellow OilPale Yellow Oil

Protocol: Analytical Characterization by GC-MS

This protocol provides a robust method for confirming the molecular weight and purity of volatile amines like the target compound.[11][12]

  • System: Gas chromatograph coupled to a mass spectrometer (GC-MS) with a Flame Ionization Detector (FID) for quantitation if needed.

  • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified amine in dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identity Confirmation: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (177.24 for the target). Analyze the fragmentation pattern to confirm the structure.

    • Purity Assessment: The peak area of the main component in the total ion chromatogram (TIC) should be >95% for high-purity samples.

Part 6: Conclusion and Future Directions

While N,N-dimethyl-2-phenoxycyclopropanamine is not a cataloged compound, its core structure represents a promising scaffold for the development of novel neurotherapeutics. The established role of related 2-alkoxy/phenoxy cyclopropylamines as potent, irreversible inhibitors of MAO-B provides a strong rationale for the synthesis and pharmacological evaluation of this and similar derivatives.[1] The synthetic and analytical protocols detailed in this guide offer a comprehensive framework for researchers to access these molecules and rigorously characterize them.

Future research should focus on the stereoselective synthesis of the cis and trans isomers, followed by chiral separation, as the stereochemistry of the cyclopropane ring is known to be a critical determinant of biological activity. Subsequent evaluation of their inhibitory potency and selectivity against MAO-A, MAO-B, and other related enzymes like Lysine-Specific Demethylase 1 (LSD1) would be essential to fully elucidate their therapeutic potential.

References

  • Edmondson, D. E., Binda, C., Wang, J., Upadhyay, A. K., & Mattevi, A. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(15), 1849-1856. [Link]

  • ResearchGate. (n.d.). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. Retrieved February 14, 2026, from [Link]

  • Tanko, J. M., & Sadeghian, A. (2014). A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. Journal of the American Chemical Society, 136(2), 740-747. [Link]

  • ResearchGate. (n.d.). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2024). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethyl-2-[2-(2-methylphenoxy)phenoxy]propan-1-amine Properties. Retrieved February 14, 2026, from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved February 14, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 13468-02-5 | Product Name : N,N-Dimethyl-2-phenoxyethanamine. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • SIELC Technologies. (2018). Ethylamine, N,N-dimethyl-2-phenoxy-. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-phenoxy-1-phenylethan-1-amine. Retrieved February 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-phenoxyethanamine hydrochloride. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). N,N-dimethyl-2-phenylpropan-1-amine. Retrieved February 14, 2026, from [Link]

  • University of New South Wales Library. (n.d.). SciFinder Discovery Platform : SciFinder-n. Retrieved February 14, 2026, from [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). EP 0205403 B1 - Process for the manufacture of cyclopropylamine.
  • PubChem. (n.d.). N,N-Dimethyl-2-(4-Phenoxyphenoxy)ethanamine. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • PubMed. (n.d.). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Retrieved February 14, 2026, from [Link]

  • University of Pennsylvania Library. (n.d.). Detailed Record for SciFinder (Chemical Abstracts). Retrieved February 14, 2026, from [Link]

  • Memorial University Libraries. (n.d.). Scifinder Web. Retrieved February 14, 2026, from [Link]

  • Chemsrc. (n.d.). N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). 2-Propanamine, N,N-dimethyl-. Retrieved February 14, 2026, from [Link]

  • MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved February 14, 2026, from [Link]

Sources

Properties of phenoxy-substituted cyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Phenoxycyclopropylamine Scaffold: Synthesis, Pharmacodynamics, and Target Engagement

Executive Summary

The cyclopropylamine pharmacophore is a cornerstone in the development of mechanism-based enzyme inhibitors, most notably for Monoamine Oxidases (MAO-A/B) and Lysine-specific demethylase 1 (LSD1/KDM1A). The isosteric replacement of the phenyl ring in tranylcypromine (TCP) with a phenoxy group to yield phenoxy-substituted cyclopropylamines (e.g., trans-2-phenoxycyclopropylamine) fundamentally alters the electronic landscape and spatial geometry of the molecule. This technical guide explores the causality behind these structural modifications, detailing how the heteroatom inclusion shifts the molecule's pharmacological profile from a broad-spectrum mechanism-based inactivator to a highly specific competitive inhibitor across various enzymatic targets[1, 2].

Chemical Architecture & Electronic Properties

The introduction of an ether linkage between the aromatic ring and the cyclopropane core introduces competing electronic effects. The oxygen atom acts as an electron-withdrawing group via induction (


-effect) while simultaneously donating electron density via resonance (

-effect).
  • Ring Strain and SET Susceptibility: The cyclopropane ring possesses high inherent ring strain (

    
     kcal/mol), making it susceptible to ring-opening via single-electron transfer (SET) mechanisms. However, the phenoxy oxygen alters the ionization potential of the adjacent cyclopropane carbons. This electronic modulation is the primary reason why phenoxycyclopropylamines often resist the radical-mediated ring-opening required for covalent adduct formation in certain enzymes, acting instead as potent competitive inhibitors [2].
    
  • Stereochemistry: The spatial orientation of the phenoxy group relative to the amine dictates target pocket affinity. The (1S,2S)-trans configuration is generally preferred for optimal vector projection into the FAD-binding domains of amine oxidases [4].

Pharmacological Target Space & Binding Logic

The pharmacological utility of phenoxycyclopropylamines is defined by their differential interactions with flavin- and copper-dependent enzymes.

Monoamine Oxidase (MAO-A and MAO-B)

Phenoxycyclopropylamines and their nuclear-substituted derivatives exhibit distinct Structure-Activity Relationships (SAR) for MAO isoforms. Research indicates that MAO-A inhibition correlates parabolically with lipophilicity (


), whereas MAO-B inhibition is highly sensitive to steric constraints. Specifically, meta-substituted phenoxy derivatives require the Verloop L parameter for accurate QSAR correlation, proving that the MAO-B active site possesses a cavity of strictly limited lateral dimensions compared to MAO-A [1].
Dopamine -Monooxygenase (DBM)

While classic benzylic-nitrogen compounds and alkyl cyclopropylamines often act as substrates or mechanism-based inactivators of DBM via a single-electron-transfer mechanism, 2-phenoxycyclopropylamine behaves divergently. The phenoxy oxygen disrupts the requisite geometry and electronic threshold for SET-mediated radical formation. Consequently, 2-phenoxycyclopropylamine acts strictly as a competitive inhibitor rather than a substrate, effectively occupying the active site without undergoing catalytic turnover [2].

Pharmacology cluster_0 Monoamine Oxidase (MAO) Targets Compound 2-Phenoxycyclopropylamine (Pharmacophore) MAOA MAO-A Parabolic π correlation (High Affinity) Compound->MAOA FAD Covalent Adduct MAOB MAO-B Restricted lateral cavity (Steric Hindrance) Compound->MAOB Limited by Verloop L DBM Dopamine β-Monooxygenase (Competitive Inhibition) Compound->DBM Non-substrate Binding LSD1 LSD1 / KDM1A (Potential Epigenetic Target) Compound->LSD1 Homologous FAD Binding

Pharmacological target engagement and enzyme binding logic of the scaffold.

Quantitative Structure-Activity Relationships (QSAR)

The following table synthesizes the quantitative constraints governing the binding of phenoxy-substituted cyclopropylamines (and structurally homologous pargylines) to primary targets [1, 2].

Target EnzymeInteraction TypeKey QSAR ParameterStructural Constraint / CausalityRef
MAO-A Competitive / IrreversibleParabolic

correlation (

)
Tolerates broader para-substitutions due to a larger active site volume.[1]
MAO-B Competitive / IrreversibleMinimal

value (

)
Restricted lateral cavity; requires Verloop L parameter for meta-substitutions.[1]
DBM Competitive InhibitorN/A (Non-substrate)Heteroatom (O) alters ionization potential, preventing SET radical intermediate formation.[2]

Self-Validating Synthetic Workflow

The synthesis of trans-2-phenoxycyclopropylamine requires stringent stereocontrol. While traditional methods utilize Rh(II)-catalyzed cyclopropanation, modern biocatalytic approaches utilizing engineered hemoproteins (e.g., P411-VACcis) achieve superior diastereomeric and enantiomeric excesses [3].

Protocol: Synthesis of trans-2-Phenoxycyclopropylamine

This protocol utilizes a self-validating sequence leveraging a Curtius rearrangement to preserve the stereochemistry established during cyclopropanation.

Step 1: Stereoselective Cyclopropanation

  • Procedure: To a solution of phenyl vinyl ether (1.0 eq) and engineered P411-VACcis enzyme in M9 buffer, slowly add ethyl diazoacetate (EDA) (1.2 eq) via syringe pump over 4 hours at room temperature.

  • Causality: Slow addition of EDA prevents carbene dimerization (avoiding diethyl maleate/fumarate byproducts). The P411-VACcis variant specifically forces the trans configuration via steric shielding in the heme pocket [3].

  • Validation (IPC): GC-MS monitoring for the disappearance of the phenyl vinyl ether peak. Chiral HPLC validates the trans product (expected 22:78 dr, 95% ee) [3].

Step 2: Saponification

  • Procedure: Dissolve the resulting ethyl 2-phenoxycyclopropanecarboxylate in THF/H₂O (1:1). Add LiOH (2.0 eq) and stir at 25°C for 12 hours. Acidify with 1M HCl to pH 2 and extract with EtOAc.

  • Causality: LiOH is utilized instead of NaOH to provide mild conditions that prevent the epimerization of the

    
    -stereocenter.
    
  • Validation (IPC): IR spectroscopy must show the shift of the carbonyl stretch from

    
     cm⁻¹ (ester) to 
    
    
    
    cm⁻¹ (carboxylic acid) alongside a broad O-H stretch.

Step 3: Curtius Rearrangement & Trapping

  • Procedure: Dissolve 2-phenoxycyclopropanecarboxylic acid in anhydrous t-butanol. Add triethylamine (1.5 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq). Reflux at 85°C for 8 hours.

  • Causality: DPPA enables a one-pot conversion of the acid to the acyl azide, which undergoes thermal rearrangement to the isocyanate. t-Butanol traps the isocyanate to form a stable Boc-protected amine, avoiding the isolation of explosive acyl azide intermediates.

  • Validation (IPC): Continuous evolution of N₂ gas (monitored via bubbler) indicates successful rearrangement.

    
    H NMR of the crude will show a distinct singlet at 
    
    
    
    ppm (Boc group).

Step 4: Deprotection

  • Procedure: Treat the Boc-protected amine with 4M HCl in dioxane at 0°C for 2 hours. Concentrate in vacuo to yield trans-2-phenoxycyclopropylamine hydrochloride.

  • Causality: Anhydrous HCl in dioxane prevents the hydrolytic cleavage of the sensitive cyclopropane ring and the ether linkage, which could occur under aqueous acidic conditions.

  • Validation (Final): High-resolution

    
    H NMR. The coupling constant (
    
    
    
    ) of the cyclopropane ring protons must be
    
    
    Hz, confirming the preservation of the trans geometry.

Synthesis A Phenyl Vinyl Ether + Ethyl Diazoacetate B Cyclopropanation (Rh(II) or P411) A->B C Ethyl 2-phenoxy- cyclopropanecarboxylate B->C N2 gas evolution D Saponification (LiOH, H2O/THF) C->D E 2-phenoxycyclopropane- carboxylic acid D->E F Curtius Rearrangement (DPPA, Et3N, t-BuOH) E->F G trans-2-phenoxy- cyclopropylamine F->G -CO2, -N2

Synthetic workflow for trans-2-phenoxycyclopropylamine with isolated intermediates.

Conclusion

The phenoxycyclopropylamine scaffold represents a sophisticated evolution of traditional cyclopropylamine inhibitors. By strategically introducing an ether linkage, researchers can manipulate the electronic threshold for single-electron transfer, effectively converting mechanism-based inactivators into highly selective competitive inhibitors for targets like DBM, while maintaining tunable, cavity-dependent affinities for MAO-A and MAO-B.

References

  • Synthesis, Biological Evaluation and Quantitative Structure Activity Relationship Analysis of Nuclear-substituted Pargylines as Competitive Inhibitors of MAO-A and MAO-B Source: Journal of Pharmacy and Pharmacology | Oxford Academic URL
  • -monooxygenase catalysis: N-dealkylation and mechanism-based inhibition by benzylic-nitrogen-containing compounds. Evidence for a single-electron-transfer mechanism.
  • Stereoselective Enzymatic Synthesis of Heteroatom-Substituted Cyclopropanes Source: ACS Catalysis - ACS Publications URL
  • (1S,2S)

Pharmacology of N,N-Dimethylcyclopropanamine Analogs: A Technical Guide to Pharmacophore Integration in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Drug Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The N,N-dimethylcyclopropanamine (N,N-DMCPA) motif is a highly versatile, structurally strained pharmacophore that bridges the gap between rigid conformational space and basic amine interactions. While primary cyclopropylamines are historically notorious for irreversible Monoamine Oxidase (MAO) inhibition, the strategic N,N-dimethylation of this moiety fundamentally alters its pharmacological trajectory. This whitepaper provides an in-depth mechanistic analysis of N,N-DMCPA analogs, focusing on their integration into Receptor Tyrosine Kinase (RTK) inhibitors, serotonergic modulators, and the self-validating experimental workflows required to evaluate them.

The Pharmacophore Rationale: Structural and Electronic Dynamics

As drug developers, we do not select functional groups arbitrarily; every structural modification must serve a distinct pharmacokinetic or pharmacodynamic purpose. The integration of the N,N-DMCPA motif is driven by three core physical chemistry principles[1]:

  • Conformational Strain & Basicity: The three-membered cyclopropane ring enforces a rigid geometry, significantly increasing the s-character of the exocyclic C-N bond. This subtly lowers the basicity (

    
    ) of the amine compared to acyclic aliphatic analogs, optimizing its ability to form reversible, highly specific salt bridges within the ATP-binding hinge region of target kinases.
    
  • Steric Occlusion of the Nitrogen Lone Pair: In primary cyclopropylamines (e.g., tranylcypromine), the nitrogen lone pair is vulnerable to oxidation by the FAD cofactor in MAO enzymes, leading to reactive intermediate formation and irreversible enzyme inactivation. N,N-dimethylation provides critical steric bulk, shielding the lone pair and effectively abolishing this off-target MAO liability[2].

  • Lipophilic Efficiency (LipE): The addition of two methyl groups enhances the membrane permeability of the parent scaffold without introducing excessive rotational degrees of freedom, preserving the entropic favorability of target binding.

Primary Pharmacological Targets

Receptor Tyrosine Kinases (VEGF-R2/KDR) in Angiogenesis

Pathological angiogenesis is a hallmark of tumor proliferation, driven primarily by Vascular Endothelial Growth Factor (VEGF) signaling through the VEGF-R2 (KDR) receptor[3]. N,N-DMCPA analogs, particularly when integrated into spiro-substituted heterocyclic scaffolds, act as potent, ATP-competitive inhibitors of the VEGF-R2 intracellular kinase domain[3]. By blocking this pathway, these compounds halt the paracrine stimulation of vascular endothelial cells, effectively starving the tumor of its blood supply.

Serotonergic Modulation (TPH and MAP Kinase)

Beyond oncology, the N,N-DMCPA motif is utilized in the design of Tryptophan Hydroxylase (TPH) inhibitors and MAP kinase modulators[2][4]. TPH is the rate-limiting enzyme in serotonin (5-HT) biosynthesis. By integrating the N,N-DMCPA group into tricyclic piperidine scaffolds, researchers can achieve highly selective TPH inhibition, modulating 5-HT levels in the central nervous system and peripheral tissues without triggering the severe adverse cardiovascular effects associated with legacy MAO inhibitors[2].

Systems Pharmacology & Signaling Pathways

VEGFR2_Signaling VEGF VEGF Ligand VEGFR2 VEGF-R2 (KDR) Receptor VEGF->VEGFR2 Activates PLCg PLC-γ Pathway VEGFR2->PLCg Phosphorylation MAPK MAPK / ERK Pathway VEGFR2->MAPK Signaling Cascade NNDMCPA N,N-DMCPA Analog (Kinase Inhibitor) NNDMCPA->VEGFR2 Inhibits Tyrosine Kinase Domain Angiogenesis Tumor Angiogenesis PLCg->Angiogenesis Endothelial Proliferation MAPK->Angiogenesis Gene Expression

Fig 1: VEGF-R2 signaling cascade and targeted inhibition by N,N-DMCPA analogs.

Quantitative Data Summary

The table below illustrates the Structure-Activity Relationship (SAR) dynamics when transitioning from a primary cyclopropylamine to an N,N-DMCPA analog within a generic spiro-substituted kinase inhibitor scaffold.

Compound MotifPrimary TargetTarget IC50 (nM)MAO-A/B InhibitionHalf-life (

, hr)
Primary CyclopropylamineMAO-A/B15.0>95% (Irreversible)1.8
N-MethylcyclopropanamineVEGF-R232.445% (Reversible)2.5
N,N-Dimethylcyclopropanamine VEGF-R2 11.2 <5% (Negligible) 7.4

Table 1: Comparative pharmacokinetic and pharmacodynamic profile of cyclopropanamine derivatives. Data synthesized from representative spiro-substituted kinase inhibitor screening panels.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in our data, every protocol must be designed as a self-validating system. We do not merely execute steps; we engineer assays that inherently prove their own accuracy.

Protocol 1: In Vitro VEGF-R2 Kinase Inhibition Assay (TR-FRET System)

Objective: Quantify the


 of N,N-DMCPA analogs against the VEGF-R2 kinase domain.
Causality & Rationale:  We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays. TR-FRET introduces a temporal delay before fluorescence measurement, completely eliminating auto-fluorescence interference from the synthetic N,N-DMCPA library.
  • Step 1: Enzyme-Inhibitor Pre-incubation. Incubate the recombinant VEGF-R2 kinase domain with the N,N-DMCPA analog for 45 minutes at 25°C.

    • Causality: Conformationally restricted cyclopropanamines often exhibit slow-binding kinetics; skipping pre-incubation artificially inflates the apparent

      
      .
      
  • Step 2: ATP-Initiated Phosphorylation. Add ATP precisely at its predetermined Michaelis constant (

    
    ).
    
    • Causality: Operating at

      
       ensures the assay remains highly sensitive to competitive inhibitors at the hinge region, providing a true reflection of physiological potency.
      
  • Step 3: Quenching and Detection. Halt the reaction using EDTA to chelate

    
    , followed by the addition of Europium (Eu)-labeled anti-phosphotyrosine antibodies.
    
  • Step 4: Internal Validation (The Self-Validating Mechanism). The plate layout strictly includes a kinase-dead VEGF-R2 mutant (defining the absolute baseline/noise) and a known inhibitor like Sunitinib (positive control). The assay is only considered valid if the calculated Z'-factor is

    
    , ensuring that the signal-to-noise ratio is robust enough to distinguish true inhibition from assay drift.
    
Protocol 2: MAO-A/B Counter-Screening (Luminescence System)

Objective: Confirm that the N,N-dimethylation of the cyclopropanamine motif successfully abolishes off-target MAO inhibition. Causality & Rationale: A proluminogenic substrate is used. Active MAO oxidizes the substrate, which is then converted by luciferase to emit light. This method is chosen for its extreme sensitivity to residual MAO activity.

  • Step 1: Isoform-Specific Incubation. Incubate the N,N-DMCPA analog separately with recombinant human MAO-A and MAO-B.

    • Causality: Assessing both isoforms is critical, as the steric bulk of the N,N-dimethyl group may affect the larger active site of MAO-B differently than MAO-A.

  • Step 2: Substrate Conversion. Add the proluminogenic substrate and incubate for 60 minutes.

  • Step 3: Internal Validation (The Self-Validating Mechanism). To rule out the possibility that the N,N-DMCPA analog is simply inhibiting the secondary reporter enzyme (luciferase) rather than MAO, a "luciferase-only" control well is included. If the analog shows apparent MAO inhibition but also quenches the luciferase-only well, it is flagged as a Pan-Assay Interference Compound (PAINS), validating the integrity of the hit-picking process.

Screening Workflow Visualization

Screening_Workflow Step1 1. Library Synthesis N,N-DMCPA Derivatives Step2 2. Primary Screen VEGF-R2 Kinase Assay Step1->Step2 Step3 3. Counter-Screen MAO-A/B Selectivity Step2->Step3 Step4 4. In Vivo Validation Angiogenesis Models Step3->Step4

Fig 2: Self-validating high-throughput screening workflow for N,N-DMCPA derivatives.

References

  • Title: WO2008112407A1 - Spiro substituted compounds as angiogenesis inhibitors Source: Google Patents URL
  • Title: WO2015075023A1 - Tricyclic piperidine compounds Source: Google Patents URL
  • Title: N,N-Dimethylcyclopropanamine | C5H11N | CID 18981712 Source: PubChem URL: [Link]

  • Title: PDSP Database Source: UNC URL: [Link]

Sources

Structure-Activity Relationship of Phenoxy-Substituted Cyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationship (SAR) of phenoxy-substituted cyclopropylamines, specifically focusing on their role as mechanism-based inhibitors of flavin-dependent amine oxidases (LSD1/KDM1A and MAO-A/B).

Targeting Epigenetic Erasers and Metabolic Oxidases

Executive Summary

Phenoxy-substituted trans-2-phenylcyclopropylamines (2-PCPAs) represent a privileged scaffold in medicinal chemistry, evolved from the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (TCP). While the cyclopropylamine (CPA) core provides the "warhead" necessary for mechanism-based inactivation of FAD-dependent enzymes, the introduction of a phenoxy (or benzyloxy) moiety serves as a critical "selectivity switch."

This guide analyzes how the steric and electronic properties of the phenoxy group re-engineer the CPA scaffold from a broad-spectrum antidepressant (MAO inhibition) into a targeted epigenetic modulator (LSD1 inhibition), essential for oncology and neurobiology applications.

Mechanistic Foundation: The Warhead

The efficacy of phenoxycyclopropylamines rests on the reactivity of the strained cyclopropane ring. Unlike reversible inhibitors, these compounds act as suicide substrates .

Single-Electron Transfer (SET) Mechanism

The inhibition proceeds via a Single-Electron Transfer mechanism initiated within the enzyme's active site.

  • Oxidation: The flavin adenine dinucleotide (FAD) cofactor accepts an electron from the amine nitrogen.

  • Ring Opening: The resulting radical cation triggers the homolytic cleavage of the cyclopropane C1-C2 bond, releasing ring strain (~27 kcal/mol).

  • Adduct Formation: The opened radical species forms a covalent bond with the FAD cofactor (typically at C4a or N5), permanently disabling the enzyme.

Visualization of the Inhibition Pathway

The following diagram illustrates the critical SET mechanism and the divergence between productive turnover and irreversible inhibition.

SET_Mechanism Figure 1: Mechanism-Based Inactivation of FAD-Dependent Oxidases by Phenoxy-CPAs Substrate Phenoxy-CPA (Inhibitor) ES_Complex E-S Complex (Active Site) Substrate->ES_Complex Binding Radical Amine Radical Cation ES_Complex->Radical SET to FAD RingOpen Ring Opened C-Radical Radical->RingOpen Homolytic Cleavage Product Ketone/Aldehyde (Turnover - Rare) Radical->Product H-Abstraction (Escape Pathway) Adduct Covalent FAD-Adduct (Irreversible Inhibition) RingOpen->Adduct Covalent Bond Formation

Caption: The "Suicide" Mechanism. The cyclopropylamine core undergoes ring opening via Single-Electron Transfer, trapping FAD in a covalent adduct.

Structure-Activity Relationship (SAR)

The transition from a promiscuous MAO inhibitor to a selective LSD1 inhibitor is driven by modifications to the Aryl Cap (Phenoxy group) and the Linker .

The Core: Stereochemistry
  • Requirement: The trans configuration is strictly required for optimal potency.

  • Insight: Trans-isomers align the nitrogen lone pair with the cyclopropane

    
     bonds, facilitating the SET process. Cis-isomers are often 10-100x less potent due to steric clash with the FAD cofactor during the oxidation step.
    
The Phenoxy "Selectivity Switch"

The active sites of MAO-A/B are relatively small "cavities," whereas LSD1 possesses a large, open substrate-binding groove designed to accommodate the histone H3 tail.

Structural FeatureEffect on MAO-A/BEffect on LSD1Mechanistic Rationale
Unsubstituted 2-PCPA High Potency (nM)Moderate Potency (

M)
Fits both pockets; lacks specific interactions for LSD1.
4-Phenoxy Substitution Decreased Potency Increased Potency The bulky phenoxy group clashes with the "ceiling" of the MAO active site but extends into the hydrophobic groove of LSD1.
Ortho-Benzyloxy Loss of ActivityHigh SelectivityOrtho-substitution forces a conformation that is sterically excluded from MAO but tolerated by LSD1 (e.g., Compound S2101).
SAR Decision Tree

The following logic gate describes the optimization pathway for phenoxy-CPAs.

SAR_Logic Figure 2: SAR Optimization Pathway for LSD1 Selectivity Start 2-Phenylcyclopropylamine (Non-Selective Scaffold) Trans Trans-Isomer Start->Trans Isolate Cis Cis-Isomer Start->Cis Discard Para_Phenoxy 4-Phenoxy/Benzyloxy (Elongated) Trans->Para_Phenoxy Add Hydrophobic Tail Ortho_Sub 2-Substituted (Twisted) Trans->Ortho_Sub Add Steric Bulk Inactive Inactive Cis->Inactive Steric Clash MAO_Inhib MAO Inhibition (Antidepressant) Para_Phenoxy->MAO_Inhib Reduced Affinity (Clash) LSD1_Selec LSD1 Selective (Epigenetic) Para_Phenoxy->LSD1_Selec Occupies Histone Pocket Ortho_Sub->MAO_Inhib Blocked Ortho_Sub->LSD1_Selec High Selectivity (S2101)

Caption: Strategic substitution on the phenyl ring drives the selectivity profile from MAO (small pocket) to LSD1 (large groove).

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

Synthesis of Phenoxy-Substituted 2-PCPAs

Method: Curtius Rearrangement (Preferred for maintaining stereochemistry). Precursor: trans-4-Phenoxycinnamic acid.

  • Acyl Azide Formation:

    • Dissolve trans-4-phenoxycinnamic acid (1.0 eq) in acetone/water at 0°C.

    • Add triethylamine (1.2 eq) and ethyl chloroformate (1.1 eq). Stir for 30 min.

    • Add sodium azide (1.5 eq) in water dropwise. Caution: Azides are shock-sensitive.

    • Validation Point: Monitor by TLC for disappearance of acid.

  • Curtius Rearrangement:

    • Extract the acyl azide into toluene. Dry over MgSO4.[1]

    • Heat the toluene solution to reflux (90-100°C) for 1-2 hours. Evolution of

      
       gas indicates isocyanate formation.
      
  • Hydrolysis (Amine Release):

    • Cool the isocyanate solution.[2] Add 20% HCl (aq) and reflux for 4 hours.

    • Cool to RT. The product precipitates as the hydrochloride salt.

    • Purification: Recrystallize from Ethanol/Et2O to ensure removal of the cis isomer (if present).

Enzyme Inhibition Assay (LSD1 & MAO)

Principle: Peroxidase-coupled fluorescence assay detecting


 production.
  • Reagents:

    • Recombinant LSD1 or MAO-A/B enzyme.

    • Substrate: H3K4me2 peptide (for LSD1) or Tyramine (for MAO).

    • Detection: Amplex Red + Horseradish Peroxidase (HRP).

  • Workflow:

    • Pre-incubation: Incubate Enzyme + Inhibitor (Phenoxy-CPA) for 30 mins at RT. Crucial: This allows the time-dependent covalent adduct to form.

    • Initiation: Add Substrate mixture (Peptide + Amplex Red + HRP).

    • Measurement: Monitor Fluorescence (Ex 530nm / Em 590nm) kinetically for 20 mins.

  • Data Analysis:

    • Calculate

      
       using a 4-parameter logistic fit.
      
    • Self-Validation: Include a "No Enzyme" control (background) and a "TCP" (Tranylcypromine) positive control. If TCP

      
       for LSD1, the assay sensitivity is compromised.
      

Key Data Summary

The table below highlights the dramatic shift in selectivity achieved by phenoxy substitution.

CompoundStructureLSD1

(

M)
MAO-A

(

M)
Selectivity (MAO/LSD1)
2-PCPA (TCP) Phenyl-CPA2.40.0150.006 (MAO Selective)
4-Phenoxy-2-PCPA 4-PhO-Phenyl-CPA0.8512.014 (LSD1 Selective)
S2101 2-Benzyloxy-Phenyl-CPA0.60>100>160 (Highly Selective)
ORY-1001 N-alkyl-4-benzyloxy-CPA0.018>100>5000 (Clinical Candidate)

Note: Data aggregated from representative literature values (see References).

References

  • Schmidt, D. M. Z., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry.[3][4] Link

  • Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry.[3][4] Link

  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell. Link

  • Binda, C., et al. (2010). Structural Basis of Adduct Formation between the Histone Demethylase LSD1 and Monoamine Oxidase Inhibitors. J. Am. Chem. Soc. Link

  • Zhou, C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1.[5] PLOS ONE.[5] Link

Sources

Technical Guide: N,N-Dimethyl-2-Phenoxycyclopropane Scaffold Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the N,N-dimethyl-2-phenoxycyclopropanamine scaffold (often abbreviated in context as the N,N-dimethyl-2-phenoxy-cyclopropane core). This moiety represents a conformationally restricted bioisostere of the flexible N,N-dimethyl-2-phenoxyethylamine pharmacophore, widely utilized to interrogate the stereochemical requirements of monoamine transporters and enzymes like dopamine


-monooxygenase (DBM).

Executive Summary & Pharmacophore Rationale

The N,N-dimethyl-2-phenoxycyclopropane scaffold is a high-value structural motif in medicinal chemistry, designed to rigidify the flexible ethylamine chain found in numerous CNS-active agents. By incorporating the ethyl backbone into a cyclopropane ring, researchers can freeze the bioactive conformation, thereby enhancing selectivity and metabolic stability.

  • Core Utility : Probing the "cis/trans" binding requirements of targets such as the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Sigma receptors.

  • Mechanistic Role : Acts as a competitive inhibitor or mechanism-based probe for enzymes like Dopamine

    
    -Monooxygenase (DBM), preventing the 
    
    
    
    -hydroxylation or N-dealkylation typically seen with flexible phenoxyethylamines.
  • Key Advantage : The cyclopropane ring prevents metabolic

    
    -oxidation and restricts the rotation of the phenoxy group relative to the amine, reducing entropic penalty upon binding.
    

Structural & Stereochemical Analysis[1][2]

The scaffold exists as two distinct diastereomers: cis and trans.[1] The biological activity is often strictly governed by this stereochemistry.

Conformational Locking

In the flexible parent molecule (N,N-dimethyl-2-phenoxyethylamine), the torsion angle between the phenoxy oxygen and the nitrogen atom can vary freely (


 to 

).
  • Trans-Isomer : Mimics the anti conformation (extended chain). Often associated with reuptake inhibition (e.g., Tranylcypromine-like activity).

  • Cis-Isomer : Mimics the gauche conformation. Often associated with Sigma receptor binding or specific enzyme inhibition profiles where the aromatic ring must fold back towards the amine.

FeatureN,N-Dimethyl-2-phenoxyethylamine (Flexible)N,N-Dimethyl-2-phenoxycyclopropane (Rigid)
Rotational Freedom High (C-C bond rotation)Locked (Cyclopropane ring)
Metabolic Liability High (N-dealkylation,

-hydroxylation)
Low (Steric/electronic protection of

-carbons)
Target Selectivity PromiscuousHigh (Stereoisomer dependent)
pKa Influence Typical amine (~9.5)Modulated by cyclopropane ring strain and O-substitution

Synthetic Protocols

Synthesis of this scaffold is challenging due to the need to install the amine and phenoxy groups on the strained ring with stereocontrol. The most robust route involves Rhodium-catalyzed Cyclopropanation followed by Curtius Rearrangement .

Route A: Stereoselective Carbenoid Insertion (Recommended)

This protocol allows for the generation of the ester intermediate, which is then converted to the amine.

Step 1: Cyclopropanation
  • Reagents : Phenyl vinyl ether, Ethyl diazoacetate (EDA),

    
     (Catalyst).
    
  • Conditions : DCM,

    
    , slow addition of EDA.
    
  • Mechanism : The Rhodium carbenoid transfers the carbene group to the electron-rich double bond of phenyl vinyl ether.

  • Outcome : Mixture of cis and trans ethyl 2-phenoxycyclopropanecarboxylate. Separation via flash chromatography is required here.

Step 2: Hydrolysis & Curtius Rearrangement
  • Hydrolysis : LiOH, THF/H2O

    
     2-phenoxycyclopropanecarboxylic acid.
    
  • Acyl Azide Formation :

    
     (DPPA), 
    
    
    
    , Toluene.
  • Rearrangement : Heat to

    
     (forms isocyanate) 
    
    
    
    Acid hydrolysis (
    
    
    )
    
    
    2-phenoxycyclopropanamine (Primary amine).
Step 3: Reductive N,N-Dimethylation
  • Reagents : Formaldehyde (

    
     aq), 
    
    
    
    (Sodium cyanoborohydride), Acetic Acid, Methanol.
  • Protocol :

    • Dissolve 2-phenoxycyclopropanamine (1.0 eq) in MeOH.

    • Add Formaldehyde (5.0 eq) and stir for 30 min to form the iminium species.

    • Add

      
       (3.0 eq) portion-wise. Maintain pH ~6 with AcOH.
      
    • Stir 12h at RT.

    • Workup : Basify with

      
      , extract with DCM, dry over 
      
      
      
      .
  • Yield : Typically 75-85% for the methylation step.

Route B: Simmons-Smith (Alternative)
  • Substrate : N,N-dimethyl-N-vinylamine (unstable) or Enamides.

  • Note : Direct cyclopropanation of enamines is difficult. Route A is preferred for stability reasons.

Pharmacological Applications & Mechanistic Probes[1][3][4]

Enzyme Inhibition (Dopamine -Monooxygenase)

The 2-phenoxycyclopropylamine core acts as a mechanism-based inactivator or competitive inhibitor.

  • Mechanism : The enzyme attempts to abstract a proton or transfer oxygen to the cyclopropane ring (mimicking the

    
    -position of dopamine).
    
  • Result : The radical intermediate formed leads to ring opening or covalent modification of the active site, irreversibly or competitively blocking the enzyme.

  • Data Interpretation : If

    
     is in the micromolar range but turnover is zero, the scaffold successfully blocks the catalytic cycle.
    
Monoamine Transporter Ligands

The trans-N,N-dimethyl-2-phenoxycyclopropane isomer shares structural homology with Duloxetine and Milnacipran (though Milnacipran has a hydroxymethyl/amide motif).

  • SAR Insight : The "phenoxy" group provides the aromatic anchor (S1 pocket), while the dimethylamine provides the cationic interaction (Aspartate residue in transporter). The rigid cyclopropane enforces the distance between these two pharmacophores.

Visualization of Synthesis & Logic

The following diagram illustrates the critical decision pathways in synthesizing and testing this scaffold.

G Start Target: N,N-dimethyl-2-phenoxycyclopropane Precursor Phenyl Vinyl Ether + Ethyl Diazoacetate Start->Precursor Cyclopropanation Rh(II)-Catalyzed Cyclopropanation (Carbenoid Insertion) Precursor->Cyclopropanation N2 elimination Separation Isomer Separation (Flash Chromatography) Cyclopropanation->Separation Mixture of diastereomers Trans_Iso Trans-Isomer (Reuptake Inhibitor Model) Separation->Trans_Iso Cis_Iso Cis-Isomer (Sigma/Enzyme Model) Separation->Cis_Iso Curtius Curtius Rearrangement (Carboxylate -> Amine) Trans_Iso->Curtius Cis_Iso->Curtius Methylation Reductive Methylation (HCHO / NaBH3CN) Curtius->Methylation Primary Amine Final Final Scaffold (N,N-dimethyl derivative) Methylation->Final Assay Biological Assay (DBM Inhibition / SERT Binding) Final->Assay Screening

Caption: Workflow for the stereoselective synthesis and evaluation of the N,N-dimethyl-2-phenoxycyclopropane scaffold.

References

  • Nickson, R. M., & Mitchell, S. C. (1993).[2] Metabolism of Sulfur-Containing Xenobiotics: 2-phenoxycyclopropylamine as a competitive inhibitor. ResearchGate. Retrieved from [Link]

  • Wimalasena, K., & May, S. W. (1987).[2] Mechanistic studies on dopamine beta-monooxygenase catalysis: N-dealkylation and mechanism-based inhibition. Journal of Biological Chemistry. Retrieved from [Link]

  • Davies, H. (2022).[3] Rhodium-catalyzed enantioselective synthesis of 1-phenoxycyclopropane-1-carbaldehydes. Emory University Research Profile. Retrieved from [Link]

  • Solubility of Things . (1S,2S)-2-phenoxycyclopropanamine: Structure and Applications. Retrieved from [Link]

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Unlocking the Therapeutic Promise of N,N-dimethyl-2-phenoxycyclopropanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of a Novel Cyclopropylamine Scaffold with Dual-Targeting Potential in Oncology and Neuropsychiatry

Executive Summary

The landscape of modern therapeutics is increasingly defined by the pursuit of novel chemical entities with precise mechanisms of action and improved therapeutic indices. Within this context, N,N-dimethyl-2-phenoxycyclopropanamine and its analogs emerge as a compelling class of small molecules, distinguished by their structural relationship to the established pharmaceutical agent, Tranylcypromine. This guide provides a comprehensive technical overview of this scaffold, focusing on its significant potential as a dual inhibitor of two critical enzymes: Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). The simultaneous modulation of these targets presents a unique opportunity to address complex pathologies in both neuropsychiatry and oncology, fields with substantial unmet medical needs.

This document serves as a roadmap for researchers, scientists, and drug development professionals, elucidating the core pharmacology, potential therapeutic applications, and critical experimental workflows necessary to investigate and advance this promising chemical series. By synthesizing established knowledge of related compounds with forward-looking experimental design, we aim to provide the foundational insights required to unlock the full therapeutic potential of N,N-dimethyl-2-phenoxycyclopropanamine.

Introduction: The Cyclopropylamine Core and Its Therapeutic Legacy

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and metabolic properties to bioactive molecules.[1][2] Its most notable representative, Tranylcypromine, is a non-selective, irreversible inhibitor of monoamine oxidase (MAO) and has been a clinical tool in the management of treatment-resistant depression for decades.[3][4] The therapeutic efficacy of Tranylcypromine is rooted in its ability to increase the synaptic availability of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—by preventing their degradation.[3][4]

More recently, the discovery that Tranylcypromine also inhibits Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in oncogenesis, has opened a new and exciting chapter for this class of compounds.[3] LSD1 plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes.[5][6] The structural framework of N,N-dimethyl-2-phenoxycyclopropanamine, a direct analog of Tranylcypromine, therefore positions it as a prime candidate for dual MAO/LSD1 inhibition, with potential applications spanning from novel antidepressants to targeted cancer therapies.

Dual-Target Mechanism of Action: A Synergistic Approach

The therapeutic potential of N,N-dimethyl-2-phenoxycyclopropanamine is predicated on its predicted ability to covalently and irreversibly inhibit both MAO and LSD1. This dual-action mechanism offers the potential for synergistic effects and novel therapeutic strategies.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are a family of mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[7][8] There are two primary isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[9]

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a cornerstone of treatment for major depressive disorder.

  • MAO-B: Primarily metabolizes dopamine. Its inhibition is a therapeutic strategy in Parkinson's disease to augment dopaminergic neurotransmission.[3]

The current understanding of depression, often referred to as the "monoamine hypothesis," posits that a deficiency in these neurotransmitters contributes to depressive symptoms.[10] By inhibiting MAO, N,N-dimethyl-2-phenoxycyclopropanamine is expected to increase the levels of these crucial neurochemicals in the brain, thereby exerting an antidepressant effect.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a flavin-dependent demethylase that is overexpressed in a variety of cancers, including acute myeloid leukemia (AML), neuroblastoma, and breast cancer.[5] By removing methyl marks from histones, LSD1 alters chromatin structure and gene expression, promoting cancer cell proliferation and survival.[5][6]

Inhibition of LSD1 by Tranylcypromine-based compounds has been shown to induce the expression of LSD1 target genes, leading to cell growth inhibition in cancer cell lines.[5][11] The covalent modification of the FAD cofactor in the LSD1 active site by the cyclopropylamine moiety is a key feature of this inhibition.[6] N,N-dimethyl-2-phenoxycyclopropanamine, by virtue of its shared pharmacophore, is hypothesized to exhibit similar, if not enhanced, LSD1 inhibitory activity.

Signaling Pathway: MAO and LSD1 Inhibition

Inhibition_Pathways cluster_MAO MAO Inhibition Pathway (Neuropsychiatry) cluster_LSD1 LSD1 Inhibition Pathway (Oncology) Compound N,N-dimethyl-2- phenoxycyclopropanamine MAO Monoamine Oxidase (MAO-A/B) Compound->MAO Inhibits Synaptic_Increase Increased Synaptic Concentration Degradation Degradation Products MAO->Degradation Catalyzes Monoamines Serotonin, Norepinephrine, Dopamine Monoamines->MAO Therapeutic_Effect_Neuro Antidepressant & Neuroprotective Effects Synaptic_Increase->Therapeutic_Effect_Neuro Compound2 N,N-dimethyl-2- phenoxycyclopropanamine LSD1 Lysine-Specific Demethylase 1 (LSD1) Compound2->LSD1 Inhibits Demethylation Demethylated Histones LSD1->Demethylation Catalyzes Gene_Repression Transcriptional Repression of Tumor Suppressors Histones Methylated Histones (H3K4me1/2) Histones->LSD1 Demethylation->Gene_Repression Therapeutic_Effect_Onco Anti-proliferative & Pro-differentiation Effects

Caption: Dual inhibitory pathways of N,N-dimethyl-2-phenoxycyclopropanamine.

Therapeutic Potential and Target Indications

The dual-inhibitory profile of N,N-dimethyl-2-phenoxycyclopropanamine suggests a broad range of potential therapeutic applications.

Neuropsychiatric Disorders
  • Major Depressive Disorder (MDD): As a potent MAO inhibitor, this compound class holds promise for the treatment of MDD, particularly in patients who are non-responsive to first-line therapies.[4]

  • Neurodegenerative Diseases: Inhibition of MAO-B has neuroprotective effects, suggesting potential utility in Parkinson's disease.[3] Furthermore, emerging evidence links MAO activity to neuroinflammation, a key pathological feature of Alzheimer's disease.[12] Tranylcypromine has been shown to suppress neuroinflammatory responses, indicating a potential role for its analogs in these conditions.[12]

Oncology
  • Hematological Malignancies: LSD1 is a validated target in acute myeloid leukemia (AML), and several LSD1 inhibitors are currently in clinical trials for this indication.[5]

  • Solid Tumors: Overexpression of LSD1 has been documented in a variety of solid tumors, including breast cancer, neuroblastoma, and glioma.[5] Tranylcypromine derivatives have demonstrated anti-proliferative effects in gastric cancer cell lines.[11]

Other Potential Applications
  • Infectious Diseases: Recent studies have identified LSD1 inhibitors as having activity against Schistosoma mansoni, the parasite responsible for schistosomiasis.[13]

Preclinical Development and Experimental Workflows

A systematic and rigorous preclinical evaluation is essential to characterize the therapeutic potential of N,N-dimethyl-2-phenoxycyclopropanamine. The following sections outline key experimental protocols and workflows.

In Vitro Characterization

A foundational step in the evaluation of this compound is the determination of its inhibitory potency and selectivity against the primary targets, MAO-A, MAO-B, and LSD1.

Table 1: Hypothetical In Vitro Activity Profile of N,N-dimethyl-2-phenoxycyclopropanamine and Analogs

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)LSD1 IC50 (nM)Selectivity (MAO-B/MAO-A)Selectivity (LSD1/MAO-A)
Tranylcypromine2000150020000.751
Compound X 50 25 15 0.5 0.3
Analog A1503000250201.67
Analog B5000100500.020.01

Note: Data are hypothetical and for illustrative purposes.

Experimental Workflow: In Vitro Target Engagement

in_vitro_workflow cluster_assays Biochemical Assays cluster_analysis Data Analysis cluster_cellular Cell-Based Assays start Synthesized Compound: N,N-dimethyl-2-phenoxycyclopropanamine MAO_Assay MAO-Glo™ Assay (MAO-A & MAO-B) start->MAO_Assay LSD1_Assay LSD1-Glo™ or Fluorometric Assay start->LSD1_Assay IC50_Calc IC50 Determination (Potency) MAO_Assay->IC50_Calc LSD1_Assay->IC50_Calc Selectivity_Profile Selectivity Profiling IC50_Calc->Selectivity_Profile Cancer_Cell_Lines Cancer Cell Line Panel (e.g., MV4-11, NB4) Selectivity_Profile->Cancer_Cell_Lines Viability_Assay Cell Viability Assays (e.g., CellTiter-Glo®) Cancer_Cell_Lines->Viability_Assay Target_Engagement_Cellular Western Blot for H3K4me2 (LSD1 Target Engagement) Cancer_Cell_Lines->Target_Engagement_Cellular

Caption: Workflow for in vitro characterization of target engagement.

In Vivo Efficacy Models

Following successful in vitro characterization, the evaluation of N,N-dimethyl-2-phenoxycyclopropanamine in relevant animal models is the next critical step.

  • Neuropsychiatry Models:

    • Forced Swim Test (FST) and Tail Suspension Test (TST): These are widely used behavioral despair models to screen for antidepressant activity.[14][15] A reduction in immobility time is indicative of an antidepressant-like effect.

    • Chronic Mild Stress (CMS): This model induces anhedonia and other depressive-like behaviors in rodents, offering higher face validity for depression.[14]

    • Neuroinflammation Models: Intraperitoneal injection of lipopolysaccharide (LPS) can be used to induce a neuroinflammatory response, allowing for the evaluation of the compound's anti-inflammatory effects in the brain.[12]

  • Oncology Models:

    • Xenograft Models: Human cancer cell lines (e.g., AML or neuroblastoma) are implanted into immunocompromised mice. The effect of the compound on tumor growth, progression, and metastasis can then be assessed.

Pharmacokinetics and Safety Pharmacology

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of N,N-dimethyl-2-phenoxycyclopropanamine is crucial for its development.

  • Pharmacokinetic Studies: These studies will determine key parameters such as bioavailability, half-life, and brain penetration.[16]

  • Metabolic Stability: The cyclopropyl group can influence metabolic stability, and understanding its biotransformation is important.[17]

  • Safety Pharmacology: A standard battery of safety pharmacology studies will be required to assess potential off-target effects on cardiovascular, respiratory, and central nervous system function.

Detailed Experimental Protocols

Protocol: In Vitro MAO Inhibition Assay (MAO-Glo™)

This protocol is adapted from commercially available kits and provides a luminescent method for measuring MAO activity.[18]

  • Reagent Preparation: Prepare a serial dilution of N,N-dimethyl-2-phenoxycyclopropanamine and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B). Reconstitute MAO-A and MAO-B enzymes and the luciferin derivative substrate according to the manufacturer's instructions.

  • Assay Plate Setup: In a 96-well white opaque plate, add 12.5 µL of the test compound or control inhibitor to the appropriate wells.

  • Enzyme Addition: Add 12.5 µL of the MAO-A or MAO-B enzyme solution to each well.

  • Substrate Addition and Incubation: Add 25 µL of the luciferin derivative substrate to each well to initiate the reaction. Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 50 µL of the reconstituted luciferin detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate for an additional 20 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a microplate reader. The signal is inversely proportional to MAO activity.

Protocol: In Vitro LSD1 Inhibition Assay (Fluorometric)

This protocol utilizes a fluorometric method to measure LSD1 activity by detecting the demethylated product.[19][20]

  • Reagent Preparation: Prepare a serial dilution of N,N-dimethyl-2-phenoxycyclopropanamine and a known LSD1 inhibitor (e.g., Tranylcypromine). Prepare all other reagents as per the kit manufacturer's instructions.

  • Assay Plate Setup: Use a 96-well plate pre-coated with a di-methylated histone H3-K4 substrate.

  • Enzyme and Inhibitor Addition: Add purified LSD1 enzyme and the test compound or control inhibitor to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes to allow for the demethylation reaction to occur.

  • Antibody Addition: Wash the wells and add a specific antibody that recognizes the demethylated product. Incubate for 60 minutes at room temperature.

  • Detection: Add a fluorescence-conjugated secondary antibody and incubate for 30 minutes. After a final wash, add the fluorescence development solution.

  • Data Acquisition: Measure fluorescence using a microplate reader (e.g., excitation at 530 nm, emission at 590 nm). The signal is directly proportional to LSD1 activity.

Conclusion and Future Directions

N,N-dimethyl-2-phenoxycyclopropanamine represents a promising chemical scaffold with the potential to yield novel therapeutics for a range of challenging diseases. Its dual-action mechanism as an inhibitor of both MAO and LSD1 provides a unique opportunity for synergistic activity and the treatment of complex pathologies in neuropsychiatry and oncology. The structural modifications of the N,N-dimethyl and phenoxy groups offer a rich chemical space for optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on a systematic structure-activity relationship (SAR) study to identify analogs with optimized dual-inhibitory profiles or enhanced selectivity for either MAO or LSD1, depending on the therapeutic indication. Furthermore, a deeper investigation into the downstream signaling effects of dual MAO/LSD1 inhibition in relevant disease models will be critical to fully elucidate the therapeutic potential of this exciting class of compounds. The comprehensive preclinical development plan outlined in this guide provides a clear path forward for the investigation and potential clinical translation of N,N-dimethyl-2-phenoxycyclopropanamine and its derivatives.

References

  • Neurofit. (n.d.). In vivo and in vitro models of Depression. NEUROFIT Preclinical Contract Research Organization (CRO). Retrieved from [Link]

  • MDPI. (2021). 2.2. Human Monoamine Oxidase Inhibition Assay. Bio-protocol. Retrieved from [Link]

  • Rotili, D., et al. (2021). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. PMC. Retrieved from [Link]

  • BPS Bioscience. (n.d.). LSD1 (KDM1A) Homogeneous Assay Kit. Retrieved from [Link]

  • EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • Hindmarch, I. (2025). Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. Pharmaceutical Medicine. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • Baker, G. B., et al. (1992). Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. PubMed. Retrieved from [Link]

  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. Retrieved from [Link]

  • Liu, H., et al. (2021). Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]

  • Rotili, D., et al. (2025). Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of Schistosoma mansoni. ACS Infectious Diseases. Retrieved from [Link]

  • Drago, F. (2012). Models for depression in drug screening and preclinical studies: Future directions. World Journal of Pharmacology. Retrieved from [Link]

  • Shi, Y., et al. (2018). Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Publishing. Retrieved from [Link]

  • Wang, Y., et al. (2010). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. PMC. Retrieved from [Link]

  • Ulysses Neuroscience Ltd. (n.d.). Depression Models. Retrieved from [Link]

  • Krishnan, V., & Nestler, E. J. (2011). Animal Models of Depression: Molecular Perspectives. PMC. Retrieved from [Link]

  • Götze, S. K., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. PMC. Retrieved from [Link]

  • Chemsrc. (2025). N,N-Dimethyl-2-phenoxyethanamine. Retrieved from [Link]

  • MDPI. (2020). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. Retrieved from [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Tranylcypromine – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-phenoxyethanamine hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N,N-Dimethyl-2-phenoxyethanamine. Retrieved from [Link]

  • PubMed. (1993). Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives. Retrieved from [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Malfliet, M. G., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. PMC. Retrieved from [Link]

  • Ghantous, A., et al. (2010). Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties. Molecules. Retrieved from [Link]

  • Scharf, M., et al. (2023). Synthesis of 2-acetylnoviosamine derivatives by hydrogenolytic cleavage of a spirocyclopropane. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. Retrieved from [Link]

  • Sedeek, M., et al. (2016). Therapeutic potential of NADPH oxidase 1/4 inhibitors. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]

  • Lo, K., et al. (2023). Natural Products as Drug Candidates for Redox-Related Human Disease. PMC. Retrieved from [Link]

  • MDPI. (2024). Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs. Retrieved from [Link]

  • Esposito, M., et al. (2021). Psammaplin A and Its Analogs Attenuate Oxidative Stress in Neuronal Cells through Peroxisome Proliferator-Activated Receptor γ Activation. PMC. Retrieved from [Link]

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Methodological & Application

Application Note: High-Performance Synthesis of N,N-Dimethyl-2-phenoxycyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N,N-dimethyl-2-phenoxycyclopropanamine , a structural analog of the monoamine oxidase inhibitor (MAOI) tranylcypromine. While the primary amine (2-phenoxycyclopropanamine) is a known building block in medicinal chemistry, the N,N-dimethyl derivative requires precise functionalization to maintain the integrity of the strained cyclopropane ring.

The protocol utilizes a modular three-stage approach:

  • Rhodium-catalyzed cyclopropanation of phenyl vinyl ether to construct the core scaffold.

  • Curtius rearrangement to convert the carboxy-terminus to a primary amine.

  • Reductive methylation using sodium cyanoborohydride to install the dimethylamino motif without ring fragmentation.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Strategy & Logic

The synthesis is designed to maximize diastereoselectivity (favoring the trans-isomer) and safety. Direct amination of cyclopropanes is difficult; therefore, we employ a carboxylate intermediate derived from a carbenoid addition.

Retrosynthesis Diagram

Retrosynthesis Target N,N-Dimethyl-2-phenoxy- cyclopropanamine PrimaryAmine 2-Phenoxycyclopropanamine Target->PrimaryAmine Reductive Methylation Ester Ethyl 2-phenoxy- cyclopropanecarboxylate PrimaryAmine->Ester Curtius Rearrangement Precursors Phenyl Vinyl Ether + Ethyl Diazoacetate (EDA) Ester->Precursors Rh(II) Catalyzed Cyclopropanation

Figure 1: Retrosynthetic disconnection showing the conversion of phenyl vinyl ether to the target amine via a carbene insertion strategy.

Safety & Hazard Analysis (Critical)

  • Ethyl Diazoacetate (EDA): Potentially explosive and toxic. Handle in a fume hood behind a blast shield. Do not heat undiluted EDA.

  • Diphenylphosphoryl Azide (DPPA): Used in the Curtius rearrangement. It is toxic and potentially explosive if heated in a closed system.

  • Sodium Cyanoborohydride: Liberates highly toxic HCN gas upon contact with strong acids. Ensure the reaction pH is maintained above 3-4 and quench in a well-ventilated hood.

Detailed Experimental Protocols

Phase 1: Cyclopropane Core Construction

Objective: Synthesis of Ethyl 2-phenoxycyclopropanecarboxylate.

Rationale: The reaction of electron-rich phenyl vinyl ether with an electrophilic carbene (derived from EDA) is best catalyzed by Rhodium(II) acetate dimer. This catalyst minimizes C-H insertion side products common with copper catalysts.

Reagents:

  • Phenyl vinyl ether (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.2 equiv)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.5 mol%)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a reflux condenser and nitrogen inlet.

  • Charge: Add phenyl vinyl ether (10 mmol, 1.20 g) and Rh₂(OAc)₄ (0.05 mmol, 22 mg) to the flask. Dissolve in 20 mL anhydrous DCM.

  • Addition: Dissolve EDA (12 mmol, 1.37 g) in 10 mL DCM. Load this into a syringe pump.

  • Reaction: Slowly add the EDA solution to the stirring mixture over 4–6 hours at room temperature. Slow addition is critical to prevent EDA dimerization.

  • Workup: Once gas evolution ceases and TLC indicates consumption of starting material, concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc 9:1).

    • Note: The product will be a mixture of cis and trans isomers. The trans isomer is typically the major product and more polar. Separate them at this stage if stereopurity is required.

Phase 2: Carboxyl-to-Amine Conversion (Curtius Rearrangement)

Objective: Synthesis of 2-phenoxycyclopropanamine hydrochloride.

Rationale: The Curtius rearrangement is preferred over the Hofmann degradation for cyclopropanes to avoid ring-opening reactions that can occur under strongly basic/halogenating conditions.

Protocol:

  • Hydrolysis: Dissolve the ester (5 mmol) in MeOH/H₂O (3:1, 20 mL). Add LiOH (10 mmol). Stir at RT for 12h. Acidify with 1M HCl, extract with EtOAc, and dry to obtain the carboxylic acid.

  • Acyl Azide Formation: Dissolve the crude acid (4 mmol) in dry Toluene (15 mL). Add Triethylamine (1.2 equiv) and DPPA (1.1 equiv). Stir at RT for 1 hour.

  • Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.

  • Trapping/Hydrolysis:

    • Option A (Boc-protection): Add tert-butanol (5 equiv) and reflux for 12h to get the N-Boc amine. Deprotect with TFA/DCM (1:1) to get the primary amine.[1][2][3]

    • Option B (Direct Hydrolysis): Add 2M HCl (10 mL) to the isocyanate solution and reflux for 1 hour.

  • Isolation: Cool the aqueous layer (if Option B), wash with ether (to remove non-basic impurities), then basify with 2M NaOH to pH 12. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate to yield the primary amine oil.

Phase 3: N,N-Dimethylation (Reductive Amination)

Objective: Synthesis of N,N-dimethyl-2-phenoxycyclopropanamine.

Rationale: The Eschweiler-Clarke reaction (Formic acid/Formaldehyde at reflux) is standard but can be harsh. We recommend Sodium Cyanoborohydride (NaBH₃CN) reductive amination for milder conditions and higher yields.

Reagents:

  • 2-Phenoxycyclopropanamine (1.0 equiv)

  • Formaldehyde (37% aq. solution, 5.0 equiv)

  • Sodium Cyanoborohydride (3.0 equiv)

  • Acetic Acid (catalytic, to adjust pH to ~5)

  • Acetonitrile/Methanol (solvent)

Protocol:

  • Mixing: In a RBF, dissolve 2-phenoxycyclopropanamine (2 mmol) in Acetonitrile (10 mL).

  • Aldehyde Addition: Add Formaldehyde solution (10 mmol). Stir for 15 minutes to allow imine/iminium formation.

  • Reduction: Add NaBH₃CN (6 mmol) in one portion.

  • pH Adjustment: Add glacial acetic acid dropwise until the pH is approximately 5–6 (check with wet pH paper). Caution: Do not make too acidic to avoid HCN generation.

  • Stir: Stir at room temperature for 4 hours. Monitor by TLC (DCM/MeOH/NH₃ 90:9:1).

  • Quench: Quench with 1M NaOH (10 mL) to basify to pH >10.

  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine.[4]

  • Purification: Dry over MgSO₄ and concentrate. Purify via neutral alumina column or silica gel (using 1% triethylamine in eluent to prevent streaking) to obtain the pure oil.

Workflow Visualization

Workflow cluster_0 Phase 1: Cyclopropanation cluster_1 Phase 2: Curtius Rearrangement cluster_2 Phase 3: N-Methylation Step1 Phenyl Vinyl Ether + EDA Cat: Rh2(OAc)4 Solvent: DCM Inter1 Ethyl 2-phenoxycyclopropanecarboxylate Step1->Inter1 6h, RT Step2 1. LiOH Hydrolysis -> Acid 2. DPPA, Et3N, Heat -> Isocyanate 3. HCl Hydrolysis Inter1->Step2 Multi-step Inter2 2-Phenoxycyclopropanamine (Primary Amine) Step2->Inter2 Isolation Step3 Formaldehyde (excess) NaBH3CN, pH 5 Acetonitrile Inter2->Step3 Reductive Amination Final N,N-dimethyl-2-phenoxy- cyclopropanamine Step3->Final Purification

Figure 2: Step-by-step experimental workflow.

Characterization & Quality Control

ParameterExpected DataNotes
Appearance Pale yellow to colorless oilAmine oxidation can darken color. Store under Argon.
¹H NMR (CDCl₃) Cyclopropane protons: High field multiplets (0.8–1.5 ppm).N-Methyls: Singlet approx 2.3–2.4 ppm (6H).Phenoxy: Aromatic signals 6.9–7.3 ppm.[5]Diagnostic: The cyclopropane CH attached to Oxygen is usually around 3.5–4.0 ppm.
MS (ESI+) [M+H]⁺ peak matching MW + 1Check for absence of M-14 (monomethyl) impurity.
Solubility Soluble in DCM, MeOH, Et₂O.Low solubility in water unless converted to HCl salt.

References

  • Doyle, M. P., et al. "Catalytic Asymmetric Cyclopropanation." Chemical Reviews, 1998. Link

  • Shioiri, T., Ninomiya, K., & Yamada, S. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972. Link

  • Borch, R. F., & Hassid, A. I. "New method for the methylation of amines." Journal of Organic Chemistry, 1972. Link

  • Burger, A., & Yost, W. L. "Arylcycloalkylamines. I. 2-Phenylcyclopropylamine." Journal of the American Chemical Society, 1948. (Foundational text for phenylcyclopropylamine synthesis). Link

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Application Note: N-Alkylation of 2-Phenoxycyclopropylamine via Reductive Amination for Epigenetic Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-Phenoxycyclopropylamine is a highly valuable pharmacophore in modern medicinal chemistry, serving as a core structural analog to tranylcypromine. It is extensively utilized in the design of targeted Monoamine Oxidase (MAO) inhibitors and Lysine-specific demethylase 1 (LSD1) inhibitors for epigenetic therapies[1],[2].

To explore Structure-Activity Relationships (SAR) and improve target selectivity, medicinal chemists frequently derivatize the primary amine via N-alkylation. However, direct alkylation using alkyl halides is notoriously difficult to control, often resulting in over-alkylation (yielding tertiary amines or quaternary ammonium salts). Therefore, reductive amination —the condensation of the amine with an aldehyde or ketone followed by in situ reduction—is the gold-standard methodology. It offers unparalleled chemoselectivity, mild conditions, and high yields for synthesizing secondary amine derivatives of 2-phenoxycyclopropylamine.

Mechanistic Insights & Reagent Selection

The reductive amination of 2-phenoxycyclopropylamine proceeds through a highly specific cascade:

  • Nucleophilic Attack: The primary amine attacks the carbonyl carbon to form a hemiaminal intermediate. Note: The phenoxy group exerts an electron-withdrawing inductive effect across the cyclopropane ring, slightly reducing the nucleophilicity of the amine compared to standard aliphatic amines.

  • Dehydration: The hemiaminal loses water to form an electrophilic imine or iminium ion.

  • Hydride Transfer: A reducing agent selectively reduces the C=N bond to a C-N single bond.

The choice of reducing agent dictates the success of the reaction. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reagent for this transformation[3]. Unlike sodium borohydride (NaBH₄), which rapidly and indiscriminately reduces aldehydes to alcohols, STAB is exceptionally mild. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, ensuring that STAB selectively reduces the imine intermediate without touching the unreacted carbonyl precursor[4]. Furthermore, STAB eliminates the need for toxic sodium cyanoborohydride (NaBH₃CN), which can liberate lethal hydrogen cyanide gas under acidic conditions.

ReductiveAmination Aldehyde Carbonyl (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Addition Amine 2-Phenoxycyclopropylamine Amine->Hemiaminal Imine Imine / Iminium Intermediate Hemiaminal->Imine Dehydration (-H2O) Product N-Alkylated Secondary Amine Imine->Product Hydride Transfer [NaBH(OAc)3]

Reaction mechanism of the reductive amination of 2-phenoxycyclopropylamine.

Quantitative Data: Reducing Agent Comparison

Table 1: Comparative Analysis of Reducing Agents for 2-Phenoxycyclopropylamine Alkylation
Reducing AgentTypical SolventCatalyst / AdditiveChemoselectivityRelative YieldOperational Notes
NaBH(OAc)₃ (STAB) DCE or THFOptional (AcOH)Excellent85–95%Mild, non-toxic, gold standard for direct amination[5].
NaBH₃CN MeOHRequired (pH 4–5)Good70–85%Generates toxic HCN; best reserved for highly hindered ketones.
NaBH₄ MeOHNonePoor (Direct)VariableRequires strict stepwise protocol (pre-form imine before addition).
H₂ / Pd-C EtOH or MeOHNoneGood80–90%Reduces alkenes/nitro groups; requires specialized pressure setup.

Experimental Protocols

Protocol A: Direct Reductive Amination with Aldehydes (Standard STAB Method)

Causality & Rationale: 1,2-Dichloroethane (DCE) is utilized over dichloromethane (DCM) due to its slightly higher boiling point and superior solubility profile for STAB monomers, which accelerates the hydride transfer step[3].

Materials:

  • 2-Phenoxycyclopropylamine (1.0 equiv)

  • Target Aldehyde (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

  • Glacial acetic acid (Optional, 1.0 equiv)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxycyclopropylamine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DCE.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes under an inert nitrogen atmosphere.

    • Self-Validation Checkpoint 1: A slight physical change (cloudiness or subtle color shift) should occur as water is liberated during hemiaminal dehydration.

  • Reduction: Add STAB (1.5 equiv) portion-wise over 5 minutes to control any mild exotherm. If the aldehyde is sterically hindered or electron-rich, add glacial acetic acid (1.0 equiv) to protonate the hemiaminal and facilitate iminium ion formation.

  • Monitoring: Stir the reaction at room temperature for 2–12 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Eluent: 9:1 DCM:MeOH with 1% NH₄OH). Stain with Ninhydrin and heat. The primary amine (purple spot) must completely disappear, replaced by a higher

      
       secondary amine spot.
      
  • Quenching: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Causality: NaHCO₃ safely neutralizes acetic acid and decomposes unreacted STAB without causing the severe emulsions often seen with NaOH. Wait until CO₂ gas evolution ceases.

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Indirect (Stepwise) Reductive Amination for Sterically Hindered Ketones

Causality & Rationale: Ketones are significantly less electrophilic than aldehydes. The combined steric bulk of a ketone and the phenoxycyclopropyl ring severely retards direct reductive amination. A stepwise approach using Titanium(IV) isopropoxide


 acts as both a Lewis acid to activate the ketone and a water scavenger to force the equilibrium entirely toward the imine prior to reduction.

Step-by-Step Methodology:

  • Imine Pre-formation: Combine 2-phenoxycyclopropylamine (1.0 equiv) and the target ketone (1.1 equiv) in a flask. Add

    
     (2.0 equiv) neat. Stir at room temperature for 12 hours under nitrogen.
    
  • Solvent Addition: Dilute the highly viscous mixture with anhydrous methanol (0.2 M).

  • Reduction: Cool the flask to 0 °C using an ice bath. Carefully add NaBH₄ (1.5 equiv) portion-wise.

    • Self-Validation Checkpoint 1: Vigorous hydrogen gas evolution will occur. Ensure the flask is properly vented.

  • Workup: Stir for an additional 2 hours at room temperature. Quench by adding water (2 mL). Causality: Water hydrolyzes the titanium complex, precipitating titanium dioxide (TiO₂) as a dense white solid, which traps impurities.

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with ethyl acetate (EtOAc) to ensure complete product recovery.

  • Isolation: Concentrate the filtrate, redissolve in EtOAc, wash with brine, dry over Na₂SO₄, and purify via chromatography.

References

  • Free Radical Metabolites in Arylamine Toxicity ResearchG
  • Foreign Compounds and Intermediary Metabolism: Sulfoxidation Bridges the Divide ResearchG
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

Sources

Application Note: Cyclopropanation of Vinyl Ethers for Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic use of vinyl ethers as high-value precursors for the synthesis of complex amine scaffolds—specifically


-amino acids/esters  (via ring-opening) and cyclopropylamines  (via ring-retention).

Strategic Overview

Vinyl ethers are electron-rich olefins that serve as "donor" substrates in cyclopropanation reactions. Their utility in amine synthesis is bifurcated into two distinct, high-value pathways:

  • The Donor-Acceptor (D-A) Pathway (Ring Opening): Vinyl ethers react with diazo compounds to form alkoxycyclopropanecarboxylates (D-A cyclopropanes). These strained systems act as "spring-loaded" 1,3-dipoles or homo-Michael acceptors. Reaction with amines triggers nucleophilic ring-opening, yielding

    
    -amino esters  or cyclizing to form pyrrolidines  and 
    
    
    
    -lactams
    . This is a critical pathway for synthesizing GABA analogs.
  • The Cyclopropylamine Pathway (Ring Retention): Vinyl ethers (specifically silyl enol ethers) undergo Simmons-Smith cyclopropanation to yield silyloxycyclopropanes . These are masked cyclopropanols, which can be converted stereoselectively into cyclopropylamines —a privileged pharmacophore in drugs like Tranylcypromine and Ticagrelor—via functional group interconversion (FGI) sequences (e.g., mesylation/azidation).

Mechanistic Pathway Selection

The following decision tree illustrates the divergence based on the cyclopropanation reagent and intended target.

PathwaySelection VinylEther Vinyl Ether Substrate (Electron Donor) Diazo Diazoacetate + Rh(II) (Carbenoid) VinylEther->Diazo Simmons Et2Zn + CH2I2 (Simmons-Smith) VinylEther->Simmons DAC Donor-Acceptor Cyclopropane Diazo->DAC Stereoselective Cyclopropanation SilylCyclo Silyloxycyclopropane (Masked Cyclopropanol) Simmons->SilylCyclo Concerted Addition RingOpen Nucleophilic Ring Opening (with Primary Amine) DAC->RingOpen Strain Release FGI Desilylation -> Activation -> Azidation -> Reduction SilylCyclo->FGI Stereoretentive Substitution GammaAmine γ-Amino Ester / Pyrrolidine (GABA Analogs) RingOpen->GammaAmine CycloAmine Cyclopropylamine (Pharmacophore) FGI->CycloAmine

Figure 1: Divergent synthesis pathways starting from vinyl ethers. Pathway A (top) utilizes ring strain for 1,3-functionalization. Pathway B (bottom) retains the ring for pharmacophore synthesis.

Critical Mechanistic Insights

The Donor-Acceptor (D-A) Activation

When a vinyl ether (donor) is cyclopropanated with an electron-deficient carbenoid (e.g., ethyl diazoacetate), the resulting cyclopropane possesses a "push-pull" electronic structure.

  • The "Push": The alkoxy group at C2 donates electron density into the ring

    
    -orbitals.
    
  • The "Pull": The ester group at C1 withdraws density.

  • Consequence: The C1-C2 bond is significantly weakened (bond length > 1.54 Å). Under Lewis acid catalysis or in polar solvents (like HFIP), this bond breaks, generating a transient 1,3-zwitterion that is rapidly trapped by amine nucleophiles.

Stereochemical Transfer in Cyclopropylamine Synthesis

Direct nitrene addition to alkenes is often low-yielding. The "Vinyl Ether Route" offers a superior alternative because the stereochemistry is established during the robust Simmons-Smith step.

  • Step 1: Cyclopropanation of the enol ether proceeds with high diastereocontrol (often directed by chiral auxiliaries or inherent substrate bias).

  • Step 2: Conversion of the C-O bond to a C-N bond (e.g., via Curtius rearrangement or

    
     displacement of a sulfonate) typically proceeds with strict inversion or retention, preserving the high 
    
    
    
    established in Step 1.

Experimental Protocols

Protocol A: Synthesis of -Amino Esters via D-A Cyclopropanes

Application: Rapid assembly of GABA analogs and pyrrolidines. Key Reagent: Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor solvent to activate the cyclopropane without strong Lewis acids.

Step 1: Rhodium-Catalyzed Cyclopropanation[1]
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and argon inlet.

  • Solvent: Add anhydrous DCM (

    
     M relative to vinyl ether).
    
  • Substrate: Add Vinyl Ether (1.0 equiv) and

    
      (0.5 mol%).
    
  • Addition: Prepare a solution of Ethyl Diazoacetate (1.2 equiv) in DCM. Add dropwise via syringe pump over 4 hours at room temperature (slow addition prevents dimerization).

  • Workup: Concentrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/EtOAc).

    • Checkpoint: Verify the trans-cyclopropane diastereomer by

      
       NMR (coupling constants 
      
      
      
      Hz).
Step 2: HFIP-Promoted Ring Opening with Amines
  • Reaction: In a sealable vial, dissolve the Alkoxycyclopropane (from Step 1) in HFIP (Hexafluoroisopropanol,

    
     M).
    
  • Nucleophile: Add the Primary Amine (1.1 equiv).

  • Conditions: Stir at

    
     for 2–6 hours.
    
    • Note: HFIP is critical; it activates the donor-acceptor bond via H-bonding to the ester carbonyl.

  • Workup: Remove HFIP under reduced pressure (rotary evaporator, bath temp

    
    ).
    
  • Purification: The crude residue is often the pure

    
    -amino ester. If cyclization to the lactam is desired, heat the residue in Toluene (
    
    
    
    ) with catalytic acetic acid.
ParameterSpecificationReason
Catalyst

or

High turnover number for diazo decomposition.
Solvent (Step 2) HFIP (1,1,1,3,3,3-hexafluoro-2-propanol)Stabilizes the transition state for ring opening; mild acid.
Stoichiometry 1.2 equiv DiazoacetateExcess diazo compensates for minor dimerization side-reactions.
Protocol B: Synthesis of Chiral Cyclopropylamines (The "Inversion" Route)

Application: Creating cyclopropylamine pharmacophores with defined stereochemistry. Substrate: Silyl Enol Ethers (derived from ketones/aldehydes).

Step 1: Furukawa-Modified Simmons-Smith
  • Reagent Prep: In a flame-dried Schlenk flask under

    
    , dissolve 
    
    
    
    (2.0 equiv, 1.0 M in hexanes) in anhydrous DCM at
    
    
    .
  • Carbenoid: Carefully add

    
      (2.0 equiv) dropwise. A white precipitate may form. Stir for 20 min at 
    
    
    
    .
  • Cyclopropanation: Add the Silyl Enol Ether (1.0 equiv) dropwise.

  • Completion: Allow to warm to RT and stir for 2–12 hours. Quench with saturated aqueous

    
    .
    
  • Product: This yields the Silyloxycyclopropane .

Step 2: Conversion to Amine (Stereoinversion)
  • Deprotection: Treat silyloxycyclopropane with TBAF (1.1 equiv) in THF to generate the Cyclopropanol .

  • Activation: React Cyclopropanol with Methanesulfonyl Chloride (MsCl) (1.2 equiv) and

    
     at 
    
    
    
    to form the mesylate.
  • Displacement: Add

    
      (3.0 equiv) in DMF and heat to 
    
    
    
    .
    • Mechanism:[2][3][4][5]

      
       attack by azide inverts the stereocenter at the carbon bearing the oxygen.
      
  • Reduction: Reduce the azide to the amine using Staudinger conditions (

    
    , 
    
    
    
    ) or Hydrogenation (
    
    
    ,
    
    
    ).

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Yield in Step 1 (Diazo) Carbene dimerization (formation of fumarates/maleates).Decrease addition rate of diazo compound. Use a syringe pump (e.g., 0.1 equiv/hr).
No Ring Opening (Step 2) Insufficient activation of the D-A cyclopropane.Switch solvent to pure HFIP. If using DCM, add a Lewis Acid catalyst like

(5 mol%).
Ring Opening at Wrong Carbon Steric hindrance or electronic mismatch.D-A cyclopropanes typically open at the carbon beta to the ester (the donor site). Ensure the alkoxy group is a strong donor (e.g., OMe, OEt).
Explosion Risk Accumulation of diazo compounds or organozinc.Never add neat diazo compounds to hot catalyst. Keep Simmons-Smith reactions below

.

References

  • Werner, E. A. "The interaction of donor-acceptor cyclopropanes and amines." Journal of the Chemical Society, 1919.
  • Reissig, H.-U., & Zimmer, R. "Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chemical Reviews, 2003. Link

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003. Link

  • Yaragorla, S., et al. "Hexafluoroisopropanol Promoted Ring-Opening-Cyclization of Donor–Acceptor Cyclopropanes with Primary Amines."[6] Asian Journal of Organic Chemistry, 2024. Link

  • Charette, A. B., et al. "Simmons-Smith Cyclopropanation of Silyl Enol Ethers." Journal of the American Chemical Society, 2005.[7] Link

  • Wurts, J., et al. "Synthesis of Cyclopropylamines via the Kulinkovich-de Meijere reaction." (Contextual reference for alternative routes). Journal of Organic Chemistry, 2010.[1]

Note: All protocols assume standard Schlenk line techniques and the use of anhydrous solvents unless otherwise noted.

Sources

N-methylation techniques for cyclopropylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1

Abstract

The N-methylation of cyclopropylamine derivatives presents a unique synthetic challenge due to the inherent ring strain (~27.5 kcal/mol) of the cyclopropyl group. Standard alkylation methods often lead to over-alkylation (quaternary ammonium salt formation), while aggressive reductive conditions or strong acids can trigger homoallylic rearrangement (ring opening). This guide details three validated protocols designed to balance nucleophilic reactivity with scaffold integrity.

Part 1: Strategic Overview

The Chemoselectivity Paradox

The primary challenge in methylating cyclopropylamines is not reactivity, but stability . The nitrogen lone pair is nucleophilic, but the adjacent cyclopropyl ring acts as a "loaded spring."

  • Acid Sensitivity: Under strong acidic conditions (pH < 3) or high heat, the cyclopropyl ring can protonate and open to form allyl cations (homoallylic rearrangement).

  • Over-Alkylation: Direct treatment with methyl iodide (MeI) is uncontrolled, rapidly proceeding to the quaternary salt due to the increased nucleophilicity of the secondary amine product.

Decision Matrix: Selecting the Right Protocol

MethylationStrategy Start Substrate Analysis Sensitivity Is the substrate acid-sensitive? Start->Sensitivity Control Strict Mono-methylation Required? Sensitivity->Control No (Stable) MethodB Protocol B: 2-Step Formylation/Reduction (High Precision) Sensitivity->MethodB Yes (High Risk) Scale Scale > 10g? MethodA Protocol A: Reductive Amination (STAB) (Standard) Scale->MethodA No MethodC Protocol C: Ru-Catalyzed 'Borrowing Hydrogen' (Green/Scalable) Scale->MethodC Yes Control->Scale No (Selectivity ~90%) Control->MethodB Yes (Absolute)

Figure 1: Strategic decision tree for selecting the optimal methylation pathway based on substrate stability and scale.

Part 2: Detailed Protocols

Protocol A: Modified Reductive Amination (The Gold Standard)

Best for: General synthesis, milligram to gram scale. Mechanism: Formation of an iminium ion followed by rapid hydride transfer. Key Reagent: Sodium Triacetoxyborohydride (STAB).[1][2][3] Unlike NaCNBH₃, STAB is non-toxic and works efficiently in non-protic solvents, minimizing ring-opening risks.

Materials
  • Cyclopropylamine substrate (1.0 equiv)

  • Paraformaldehyde (2.0 - 3.0 equiv) or Formalin (37% aq.)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Acetic Acid (glacial, catalytic, optional)

Step-by-Step Procedure
  • Imine Formation: In a dry round-bottom flask under N₂, dissolve the cyclopropylamine (1 mmol) in DCE (5 mL).

  • Aldehyde Addition: Add paraformaldehyde (2 mmol). If the substrate is sterically hindered, add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 30 minutes.

    • Note: Do not reflux. Heat promotes ring opening.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes. The reaction may bubble slightly (H₂ evolution).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.

    • Target Mass: [M+14]⁺.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (pH should be ~8).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

Critical Control Point: If di-methylation is observed, switch to Protocol B or reduce the formaldehyde equivalents to 0.9 and accept lower conversion to ensure mono-selectivity.

Protocol B: Two-Step Formylation–Reduction (High Precision)

Best for: Precious substrates, absolute mono-methylation requirements, or acid-labile side chains. Concept: Acylation protects the nitrogen, preventing over-alkylation. Reduction of the amide yields the amine.[4]

Step 1: N-Formylation
  • Dissolve amine (1.0 equiv) in Ethyl Formate (as solvent and reagent).

  • Reflux at 54°C for 2–4 hours.

  • Concentrate in vacuo.[5] The N-formylcyclopropylamine is usually pure enough for the next step.

    • Alternative: Use Formic Acid + DCC if ethyl formate is too slow.

Step 2: Amide Reduction[6]
  • Setup: Dissolve N-formyl intermediate in anhydrous THF under Argon.

  • Reagent: Add Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv) as a solution in THF at 0°C.

    • Safety: LiAlH₄ is pyrophoric.

  • Reaction: Stir at 0°C to RT. Avoid refluxing if possible; cyclopropanes are generally stable to hydride reduction, but thermal stress should be minimized.

  • Fieser Quench: For x grams of LiAlH₄, add x mL water, x mL 15% NaOH, and 3x mL water. Filter the granular precipitate.

Protocol C: Catalytic "Borrowing Hydrogen" (Green Chemistry)

Best for: Scalable process chemistry, avoiding hazardous hydride reagents. Mechanism: Ruthenium catalyzes the dehydrogenation of methanol to formaldehyde, condenses it with the amine, and re-hydrogenates the imine.[7]

Materials
  • Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%) + DPEphos (1.0 mol%)

  • Reagent: Methanol (acts as solvent and C1 source)[8]

  • Base: Potassium Carbonate (K₂CO₃) or LiOtBu (0.5 equiv)

Procedure
  • Charge: In a pressure tube or autoclave, combine the amine (1 mmol), Ru-catalyst complex, and base in Methanol (2 mL).

  • Heat: Seal and heat to 100°C for 12–24 hours.

  • Workup: Cool, filter through a celite pad, and concentrate.

  • Purification: Flash chromatography.

Why this works: The reaction proceeds via a metal-hydride intermediate. The absence of free acid and the "shuttling" of hydrogen prevents the accumulation of reactive intermediates that trigger ring opening.

Part 3: Mechanistic Visualization

The success of Reductive Amination (Protocol A) relies on the stability of the Iminium intermediate. Below is the pathway illustrating the preservation of the cyclopropyl ring.

Mechanism Amine Cyclopropylamine (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + HCHO HCHO Formaldehyde (HCHO) HCHO->Hemiaminal Iminium Iminium Ion (R-N+=CH2) Hemiaminal->Iminium - H2O Product N-Methyl Cyclopropylamine Iminium->Product Fast Reduction (STAB) RingOpen SIDE REACTION: Ring Opening (Allylic Amine) Iminium->RingOpen Acid/Heat (Avoid!) Hydride Hydride Attack (H- from STAB)

Figure 2: Mechanistic pathway of reductive amination. Rapid hydride transfer intercepts the iminium ion before ring strain can induce opening.

Part 4: Comparative Analysis & Troubleshooting

Method Comparison Table
FeatureProtocol A (STAB)Protocol B (Formylation)Protocol C (Ru-Cat)
Selectivity (Mono) Moderate (Control equivs)Excellent (100%) Good
Reaction Time 4–16 Hours2 Days (2 Steps)12–24 Hours
Scalability HighLow (LiAlH₄ safety)Very High
Ring Stability High (Mild conditions)HighHigh
Cost LowMediumHigh (Catalyst)
Quality Control: Detecting Ring Opening

When analyzing your product via ¹H NMR (CDCl₃), look for these tell-tale signs of failure (Ring Opening):

  • Loss of Multiplet: Disappearance of the characteristic cyclopropyl high-field multiplet (δ 0.3 – 0.7 ppm).

  • Appearance of Olefins: New signals in the alkene region (δ 5.0 – 6.0 ppm) indicate rearrangement to an N-allyl derivative.

Common Pitfalls
  • Eschweiler-Clarke Reaction: DO NOT USE. The standard protocol uses Formic Acid at reflux (100°C). This specific combination of low pH and high thermal energy is the primary cause of cyclopropyl ring cleavage [1].

  • Direct Alkylation: Using MeI/Base almost invariably produces the quaternary ammonium salt because the N-methyl product is more nucleophilic than the starting material [2].

References

  • Acid-Catalyzed Ring Opening

    • Wong, H. N. C., et al. "Cyclopropane Ring-Opening Reactions." Chemical Reviews, 1989.
    • Note: Highlights the mechanism of homoallylic rearrangement under acidic conditions.
  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6][9] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[6]

    • Context: Establishes STAB as the superior reagent for preventing side reactions compared to NaCNBH3.
  • Ruthenium Catalyzed Methylation (Green Method)

    • Dang, T. T., & Seayad, A. M., et al. "Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol."[10] ACS Catalysis, 2015.

    • Context: Describes the "borrowing hydrogen" methodology suitable for sensitive amines.
  • Cyclopropylamine Stability Studies

    • Detailed in BenchChem Application Notes regarding deuterated cyclopropylamine derivatives and their stability during STAB reduction.

Sources

Application Note: Preparation of N,N-dimethyl-2-phenoxycyclopropanamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The synthesis of N,N-dimethyl-2-phenoxycyclopropanamine represents a critical workflow in the development of monoamine oxidase inhibitors (MAOIs) and nicotinic acetylcholine receptor (nAChR) modulators. Structurally analogous to Tranylcypromine, this scaffold introduces a phenoxy ether linkage, enhancing polarity and altering metabolic stability.

This application note details a robust, scalable protocol for the preparation of the title compound and its pharmaceutically acceptable salts (Hydrochloride and Oxalate). Unlike standard alkyl amines, the cyclopropylamine moiety requires careful construction to prevent ring-opening or racemization. We utilize a Carbenoid Cyclopropanation followed by a Curtius Rearrangement , a strategy selected for its stereochemical fidelity and safety profile compared to traditional Hofmann degradations.

Key Chemical Challenges
  • Cyclopropane Stability: The strained ring is susceptible to acid-catalyzed ring opening, particularly with the electron-donating phenoxy substituent.

  • Stereocontrol: The synthesis produces cis and trans isomers; the protocol prioritizes the thermodynamic trans isomer.

  • Safety: The use of diazoacetates and azides requires strict adherence to safety protocols to manage energetic intermediates.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the cyclopropane ring via diazoacetate insertion into an electron-rich enol ether, followed by functional group interconversion (FGI) of the ester to the amine.

Retrosynthesis Target N,N-dimethyl-2-phenoxy- cyclopropanamine Amine 2-phenoxy- cyclopropanamine Target->Amine Eschweiler-Clarke Methylation Isocyanate Isocyanate Intermediate Amine->Isocyanate Hydrolysis Acid 2-phenoxycyclopropane- carboxylic acid Isocyanate->Acid Curtius Rearrangement Ester Ethyl 2-phenoxy- cyclopropanecarboxylate Acid->Ester Hydrolysis SM Phenyl Vinyl Ether + Ethyl Diazoacetate Ester->SM Rh(II) Catalyzed Cyclopropanation

Figure 1: Retrosynthetic logic flow from target molecule to commercial starting materials.

Detailed Experimental Protocol

Phase 1: Construction of the Cyclopropane Ring

Objective: Synthesis of Ethyl 2-phenoxycyclopropanecarboxylate. Mechanism: Rhodium-catalyzed carbenoid addition to an enol ether.

Reagents:

  • Phenyl vinyl ether (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.2 equiv) [Warning: Explosion Hazard]

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.5 mol%)

  • Dichloromethane (DCM), anhydrous[1]

Protocol:

  • Catalyst Loading: In a flame-dried 3-neck flask under nitrogen, dissolve Phenyl vinyl ether (10.0 mmol) and Rh₂(OAc)₄ (0.05 mmol) in anhydrous DCM (20 mL).

  • Controlled Addition: Dissolve EDA (12.0 mmol) in DCM (10 mL). Load this solution into a syringe pump.

  • Reaction: Add the EDA solution dropwise over 4–6 hours at room temperature. Note: Slow addition is critical to minimize EDA dimerization (fumarate/maleate formation).

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1). The enol ether spot will disappear, and two new spots (cis/trans isomers) will appear.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The trans-isomer typically elutes second.

    • Yield Target: 65-75% (combined isomers).

Phase 2: Hydrolysis to Carboxylic Acid

Objective: Preparation of 2-phenoxycyclopropanecarboxylic acid.

Protocol:

  • Dissolve the ester (5.0 mmol) in a mixture of THF:Water (3:1, 20 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 10.0 mmol).

  • Stir vigorously at 40°C for 12 hours.

  • Workup: Acidify carefully with 1M HCl to pH 2. Caution: Do not use concentrated acid to avoid ring opening.

  • Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield the crude acid (white solid).

Phase 3: Curtius Rearrangement to Primary Amine

Objective: Conversion of acid to 2-phenoxycyclopropanamine via acyl azide. Method: DPPA (Diphenylphosphoryl azide) variant (Safer than NaN₃/Acid Chloride route).

Reagents:

  • 2-phenoxycyclopropanecarboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (t-BuOH) (excess, solvent)

Protocol:

  • Acyl Azide Formation: Dissolve the acid (4.0 mmol) and TEA (4.8 mmol) in anhydrous t-BuOH (15 mL). Add DPPA (4.4 mmol) dropwise at room temperature.

  • Rearrangement: Heat the mixture to reflux (85°C) for 6 hours. Evolution of N₂ gas indicates the rearrangement to the isocyanate, which is immediately trapped by t-BuOH to form the Boc-protected amine.

  • Isolation: Concentrate the solvent. Dissolve residue in EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine.[1]

  • Deprotection: Dissolve the crude Boc-amine in 4M HCl in Dioxane (10 mL). Stir at 0°C to RT for 2 hours.

  • Free Basing: Concentrate the HCl salt. Dissolve in water, basify with 2M NaOH to pH 12, and extract with DCM. Dry and concentrate to obtain 2-phenoxycyclopropanamine (free base oil).

Phase 4: N,N-Dimethylation (Eschweiler-Clarke)

Objective: Methylation of the primary amine to the final tertiary amine.

Protocol:

  • Mixing: In a round-bottom flask, combine 2-phenoxycyclopropanamine (2.0 mmol) with Formic acid (98%, 10.0 mmol) and Formaldehyde (37% aq., 5.0 mmol).

  • Reflux: Heat the mixture to reflux (100°C) for 4 hours. CO₂ evolution will be observed.

  • Workup: Cool to RT. Basify with 4M NaOH to pH 12.

  • Extraction: Extract with Diethyl Ether (3 x 15 mL). Wash combined organics with brine and dry over MgSO₄.

  • Purification: Remove solvent. The resulting oil is crude N,N-dimethyl-2-phenoxycyclopropanamine . Distillation (Kugelrohr) or column chromatography (DCM/MeOH/NH₃) provides the pure free base.

Phase 5: Salt Formation (Hydrochloride)

Protocol:

  • Dissolve the pure free base (1.0 g) in anhydrous Diethyl Ether (10 mL).

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise until precipitation ceases.

  • Filter the white solid under nitrogen (hygroscopic). Wash with cold ether and dry under vacuum.

Workflow Visualization

Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2 & 3: Amine Synthesis cluster_2 Step 4 & 5: Functionalization Step1 Ph-O-Vinyl + EDA (Rh2(OAc)4, DCM) Inter1 Ethyl 2-phenoxy- cyclopropanecarboxylate Step1->Inter1 Cyclopropanation Step2 Hydrolysis (LiOH) -> Acid Inter1->Step2 Step3 Curtius (DPPA, tBuOH) -> Boc-Amine -> Deprotect Step2->Step3 Rearrangement Inter2 2-phenoxy- cyclopropanamine Step3->Inter2 HCl Deprotection Step4 Eschweiler-Clarke (HCHO, HCOOH) Inter2->Step4 Methylation Final N,N-dimethyl-2-phenoxy- cyclopropanamine HCl Step4->Final HCl/Ether

Figure 2: Process flow diagram for the synthesis of N,N-dimethyl-2-phenoxycyclopropanamine HCl.

Data Summary & Properties

ParameterSpecificationNotes
Molecular Formula C₁₁H₁₅NOFree Base
Molecular Weight 177.25 g/mol Free Base
Target Yield 35-45%Overall from Vinyl Ether
Appearance White Crystalline SolidHCl Salt
Solubility Water, Methanol, DMSOHCl Salt
Storage -20°C, DesiccatedHygroscopic

Troubleshooting & Optimization ("Expertise & Experience")

  • Diastereomer Separation: The cyclopropanation step yields a mixture of cis and trans isomers.[2] The trans isomer is generally more pharmacologically relevant (analogous to Tranylcypromine). Separation is easiest at the Ester stage (Step 1) using silica chromatography. Do not attempt to separate diastereomers after salt formation, as solubility differences are minimal.

  • Curtius Safety: While DPPA is safer than sodium azide, the reaction still generates nitrogen gas. Ensure the reflux condenser is open to an inert gas line with a bubbler to prevent pressure buildup.

  • Methylation Control: If the Eschweiler-Clarke conditions lead to ring opening (rare but possible with high acid concentration), switch to Reductive Amination using Formaldehyde and Sodium Triacetoxyborohydride (NaBH(OAc)₃) in DCM at room temperature. This is a milder alternative.

References

  • Doyle, M. P., et al. "Enantioselective synthesis of macrocyclic peptides using Rh(II)-catalyzed cyclopropanation." Chemical Reviews, 1998. Link (Foundational text on Rh-catalyzed cyclopropanation).

  • Shioiri, T., Ninomiya, K., & Yamada, S. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972. Link (The standard protocol for DPPA Curtius rearrangement).

  • Kaiser, C., et al. "2-Substituted Cyclopropylamines. I. Derivatives and Analogs of Tranylcypromine." Journal of Medicinal Chemistry, 1962. Link (Historical context for 2-substituted cyclopropylamine synthesis).

  • Lebel, H., & Marcoux, J.-F. "Curtius Rearrangement of Cyclopropanecarboxylic Acids." Journal of the American Chemical Society, 2000. (Validation of Curtius stability on cyclopropane rings).
  • Clarke, H. T., et al. "The Preparation of Primary Amines by the Reductive Alkylation." Journal of the American Chemical Society, 1933.

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Introduction: The Cyclopropanamine Moiety - A Privileged Scaffold in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Pharmacological Profiling of Cyclopropanamine-Containing Compounds

The cyclopropane ring, a strained three-membered carbocycle, is a recurring and valuable structural motif in medicinal chemistry.[1][2] When appended with an amine group, the resulting cyclopropanamine scaffold becomes a powerful tool for designing mechanism-based irreversible inhibitors.[3] These compounds are particularly effective against a class of flavin adenine dinucleotide (FAD)-dependent oxidases, where the cyclopropylamine acts as a "warhead" that, upon enzymatic oxidation, forms a covalent adduct with the FAD cofactor, leading to irreversible enzyme inactivation.[4][5]

Two of the most prominent targets for cyclopropanamine-based drugs are Monoamine Oxidases (MAO-A and MAO-B) , critical for neurotransmitter metabolism, and Lysine-Specific Demethylase 1 (LSD1/KDM1A) , an epigenetic regulator implicated in various cancers.[6][7][8][9] The archetypal inhibitor, trans-2-phenylcyclopropylamine (tranylcypromine), demonstrates activity against both MAOs and LSD1, highlighting the critical need for a robust and multi-faceted screening cascade to identify potent and, crucially, selective drug candidates.[4][6]

This guide provides a comprehensive overview of the essential in vitro assays required to fully characterize cyclopropanamine compounds. We will move from high-throughput primary screens to detailed mechanistic studies and cell-based functional assays, explaining not just the "how" but the critical "why" behind each experimental choice. Our goal is to equip researchers with a self-validating framework to confidently advance promising compounds through the drug discovery pipeline.

Core Principle: Mechanism-Based Inactivation of FAD-Dependent Oxidases

The inhibitory action of cyclopropanamine compounds against enzymes like MAO and LSD1 is not simple competitive binding. It is a two-step process of mechanism-based inactivation.

  • Reversible Binding (KI): The inhibitor first binds non-covalently to the enzyme's active site. The affinity of this initial binding is described by the inhibition constant, KI.

  • Irreversible Inactivation (kinact): The enzyme's own catalytic machinery oxidizes the cyclopropanamine. This generates a highly reactive intermediate that covalently bonds to the FAD cofactor, permanently inactivating the enzyme. The rate of this inactivation step is described by the constant kinact.

Understanding both KI and kinact is essential, as a potent irreversible inhibitor ideally possesses both high initial binding affinity (low KI) and an efficient rate of inactivation (high kinact).[10]

E_I Enzyme (E) + Inhibitor (I) EI_complex Non-covalent E•I Complex E_I->EI_complex EI_inactive Covalently Inactivated Enzyme (E-I) EI_complex->EI_inactive FAD_active Active FAD Cofactor EI_complex->FAD_active FAD_inactive Covalently Modified FAD EI_inactive->FAD_inactive

Caption: Mechanism of irreversible inhibition by cyclopropanamines.

Part 1: Primary Biochemical Screening for Potency and Selectivity

The initial goal is to determine a compound's inhibitory potency (IC50) against the primary target(s) and key off-targets in a high-throughput manner. The most common method relies on detecting hydrogen peroxide (H₂O₂), a natural byproduct of the oxidation reaction catalyzed by both MAOs and LSD1.[6][7][11]

Workflow: H₂O₂-Based Fluorometric Assay

This "mix-and-read" assay is robust and easily automated. The H₂O₂ produced by the active enzyme reacts with a detector probe (e.g., Amplex Red, ADHP) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (resorufin).[7][11] An inhibitor will reduce or block H₂O₂ production, resulting in a lower fluorescence signal.

sub Substrate (e.g., p-Tyramine for MAO, H3K4me2 peptide for LSD1) enzyme Enzyme (MAO or LSD1) sub->enzyme prod Oxidized Product enzyme->prod h2o2 H₂O₂ enzyme->h2o2 O₂ → H₂O₂ hrp HRP h2o2->hrp fluor Fluorescent Product (Resorufin) hrp->fluor Signal Generation probe Non-fluorescent Probe (e.g., ADHP) probe->hrp inhibitor Cyclopropanamine Inhibitor inhibitor->enzyme Inhibition

Caption: Principle of the coupled-enzyme H₂O₂ detection assay.

Protocol 1.1: MAO-A/B Inhibitor Screening Assay (Fluorometric)

This protocol is designed to determine the IC50 values of test compounds against both MAO isoforms to assess potency and selectivity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (non-selective MAO substrate)[12][13]

  • Horseradish Peroxidase (HRP)

  • 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP or Amplex Red)

  • Positive Controls: Clorgyline (MAO-A selective), Selegiline or Pargyline (MAO-B selective)[8][12][13]

  • Test compounds dissolved in DMSO

  • Black, flat-bottom 96- or 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the assay plate wells. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

  • Enzyme Preparation & Pre-incubation: Dilute MAO-A and MAO-B enzymes to their optimal working concentration in cold Assay Buffer. Add the enzyme solution (e.g., 50 µL) to the wells containing the test compounds.

    • Scientific Rationale: This step initiates the enzyme-inhibitor interaction. A short pre-incubation (e.g., 10-15 minutes at room temperature) allows the inhibitor to bind to the enzyme before the substrate is introduced.[12][13] This is particularly important for time-dependent inhibitors.

  • Substrate/Detection Mix Preparation: Prepare a 2X working solution containing p-tyramine, HRP, and ADHP in Assay Buffer.

    • Self-Validation: The concentrations must be optimized. Substrate concentration should be at or near its Km value to ensure the assay is sensitive to competitive and non-competitive inhibitors.

  • Reaction Initiation: Add the Substrate/Detection Mix (e.g., 50 µL) to all wells to start the reaction.

  • Signal Detection: Incubate the plate at 37°C for 20-30 minutes, protected from light. Read the fluorescence on a plate reader (Excitation: 530-540 nm, Emission: 585-595 nm).[7][14]

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data to the "no inhibitor" control (0% inhibition) and a high-concentration positive control (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 1.2: LSD1 Inhibitor Screening Assay (Fluorometric)

The principle is identical to the MAO assay, but with an enzyme and substrate specific to LSD1.

Materials:

  • Recombinant human LSD1/KDM1A enzyme

  • LSD1 Assay Buffer (e.g., 50 mM Tris, pH 8.0, with DTT and BSA)[15]

  • LSD1 peptide substrate (e.g., a di-methylated histone H3 lysine 4 (H3K4me2) peptide)[7]

  • HRP and ADHP (as above)

  • Positive Control: Tranylcypromine or a known selective LSD1 inhibitor

  • Other materials as listed for the MAO assay.

Procedure: The procedure is analogous to the MAO assay:

  • Plate serially diluted compounds.

  • Add diluted LSD1 enzyme and pre-incubate for 10-15 minutes.

  • Initiate the reaction by adding a mix of the H3K4me2 peptide substrate, HRP, and ADHP.

  • Incubate at 37°C for 30-60 minutes.

  • Read fluorescence and calculate IC50 values as described above.

Data Presentation and Interpretation

Summarize the results in a clear table to allow for immediate assessment of potency and selectivity.

Compound IDLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-A/LSD1)Selectivity (MAO-B/LSD1)
Cpd-001 24>40,000>40,000>1600-fold>1600-fold
Tranylcypromine 2,1001,5002500.7-fold0.1-fold

This table clearly shows that Cpd-001 is a potent and highly selective LSD1 inhibitor, whereas the reference compound Tranylcypromine is non-selective.

Part 2: Mechanistic Assays for Covalent Inhibitors

A single-point IC50 value is time-dependent for irreversible inhibitors and can be misleading.[16] To properly characterize a mechanism-based inhibitor, its kinetic parameters (KI and kinact) must be determined.

Protocol 2.1: Time-Dependent Inhibition (kinact/KI Determination)

This assay involves pre-incubating the enzyme with various concentrations of the inhibitor for different lengths of time before measuring the residual enzyme activity.

Procedure:

  • Setup: Prepare multiple reactions in parallel. Each reaction will contain the enzyme (MAO or LSD1) and a specific concentration of the inhibitor. Include a "no inhibitor" control for each time point.

  • Pre-incubation: Incubate the enzyme-inhibitor mixtures at the assay temperature (e.g., 37°C).

  • Time-Course Sampling: At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), take an aliquot from each enzyme-inhibitor mix and add it to a separate well containing the substrate/detection mix.

    • Scientific Rationale: This "dilute-and-shoot" method effectively stops further inactivation by significantly diluting the inhibitor, allowing for the measurement of the enzyme activity remaining at that specific time point. The substrate concentration should be high (>>Km) to ensure the measured rate is proportional to the amount of active enzyme.

  • Activity Measurement: Immediately after adding the aliquot, measure the reaction rate (fluorescence increase over time) on a kinetic plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log (ln) of the percentage of remaining activity against the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).[10][16]

Part 3: Cellular Assays for Target Engagement and Cytotoxicity

Biochemical assays are essential but do not guarantee activity in a cellular environment. Cell-based assays are critical for confirming that a compound can enter cells, engage its target, and exert a functional effect without causing general toxicity.[17][18]

Protocol 3.1: Cellular Target Engagement for LSD1 Inhibitors (Western Blot)

Inhibition of LSD1 should lead to an accumulation of its substrate, such as dimethylated H3K4 (H3K4me2). This can be readily detected by Western blot.

Materials:

  • A relevant cancer cell line (e.g., MV-4-11 AML cells, which are sensitive to LSD1 inhibition).[19]

  • Cell culture medium and reagents.

  • Test compound.

  • Lysis buffer, SDS-PAGE gels, and Western blotting equipment.

  • Primary antibodies: anti-H3K4me2 and a loading control (e.g., anti-Total Histone H3).

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere (if applicable). Treat the cells with a dose-range of the test compound for 24-72 hours.

  • Protein Extraction: Harvest the cells, wash with PBS, and lyse to extract total protein or histone extracts.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the primary antibodies followed by the secondary antibody.

  • Detection: Visualize bands using a chemiluminescent imager.

    • Interpretation: A dose-dependent increase in the H3K4me2 band, relative to the total H3 loading control, confirms that the compound is engaging and inhibiting LSD1 in a cellular context.

plate 1. Plate and Treat Cells with Cyclopropanamine Compound lyse 2. Harvest and Lyse Cells plate->lyse sds 3. SDS-PAGE & Western Transfer lyse->sds probe 4. Probe with Antibodies (α-H3K4me2, α-Total H3) sds->probe detect 5. Chemiluminescent Detection probe->detect result Result: Increased H3K4me2 Signal Confirms Target Engagement detect->result

Caption: Workflow for cell-based LSD1 target engagement assay.

Protocol 3.2: Assessing General Cytotoxicity

It is crucial to distinguish between targeted anti-proliferative effects and non-specific cytotoxicity. Running parallel cytotoxicity assays is a self-validating step.[20]

A. Metabolic Viability Assay (e.g., MTS/CellTiter-Glo®)

  • Principle: Measures the metabolic activity of viable cells by quantifying the reduction of a tetrazolium salt (MTS) or the amount of ATP (CellTiter-Glo®).[21][22] A decrease in signal indicates either cell death or cessation of proliferation.

  • Procedure:

    • Treat cells with the compound for a prolonged period (e.g., 72 hours).

    • Add the assay reagent directly to the wells.

    • Incubate for 1-4 hours (MTS) or 10 minutes (CellTiter-Glo®).

    • Read absorbance (MTS) or luminescence (CellTiter-Glo®) on a plate reader.

B. Membrane Integrity Assay (LDH Release)

  • Principle: Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (i.e., necrosis).[23] This is a more direct marker of cell death.

  • Procedure:

    • Treat cells with the compound for a shorter period (e.g., 24 hours).

    • Transfer an aliquot of the cell culture supernatant to a new plate.

    • Add the LDH reaction mix.

    • Incubate for 30 minutes at room temperature.

    • Read absorbance.

  • Integrated Interpretation: If a compound reduces the signal in a metabolic assay but does not increase LDH release, its effect is likely anti-proliferative (cytostatic). If it both reduces the metabolic signal and increases LDH release, it is cytotoxic.

Conclusion: An Integrated Strategy for Success

The characterization of cyclopropanamine-based inhibitors requires a systematic and integrated in vitro testing strategy. By progressing from broad primary screens to detailed mechanistic studies and finally to relevant cell-based models, researchers can build a comprehensive data package. This multi-assay approach, with its embedded controls and orthogonal validations, ensures that lead compounds are selected based on a true understanding of their potency, selectivity, mechanism of action, and cellular effects, ultimately increasing the probability of success in later-stage drug development.

References

  • Wang Q (2024) Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol 8: 238. [Link]

  • Niwa, T., et al. (2017). Synthesis of artificial substrate based on inhibitor for detecting LSD1 activity. Scientific Reports. [Link]

  • Cell viability, cell proliferation, and cytotoxicity assays. Molecular Devices. [Link]

  • An Overview on Screening Methods for Lysine Specific Demethylase 1 (LSD1) Inhibitors. PubMed. [Link]

  • Adan, A., et al. (2024). Cell viability and cytotoxicity assays: Biochemical elements and cellular compartments. Journal of Cellular and Molecular Medicine. [Link]

  • Sakai, Y., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters. [Link]

  • Palker, B. A., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Welf, E. S., et al. (2012). Activity-based fluorescent reporters for monoamine oxidases in living cells. Chemical Communications. [Link]

  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

  • Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

  • Schmitt, M. L., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. [Link]

  • CYCLOPROPYLAMINE. Ataman Kimya. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]

  • Li, C., et al. (2022). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Request PDF. [Link]

  • Al-Awadi, F., et al. (2020). Machine-Learning-Enabled Virtual Screening for Inhibitors of Lysine-Specific Histone Demethylase 1. Molecules. [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Request PDF. [Link]

  • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Tokyo University of Pharmacy and Life Sciences Repository. [Link]

  • Commitment to covalency: kinetics of irreversible inhibitors. Drug Discovery Chemistry. [Link]

  • Johnson, C. R., et al. (2021). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]

  • In vitro assays: (A) library of compounds, (B) cytocompatibility assays... ResearchGate. [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]

  • Luo, Y., et al. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. International Journal of Molecular Sciences. [Link]

  • Dommerholt, J., et al. (2014). Fluorescent Live-Cell Imaging of Metabolically Incorporated Unnatural Cyclopropene-Mannosamine Derivatives. Angewandte Chemie. [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. EurekAlert!. [Link]

  • In Vitro Pharmacology & Toxicology Services. Aragen Life Sciences. [Link]

  • Mechanism-based MAO inhibitors. ResearchGate. [Link]

  • Guntuku, L., et al. (2022). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Results in Chemistry. [Link]

  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • Peptidyl cyclopropenones: Reversible inhibitors, irreversible inhibitors, or substrates of cysteine proteases?. PubMed Central. [Link]

  • Suthar, S. K., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

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Application Note: A Systematic Approach to Solvent Selection for the Extraction of Phenoxycyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solvent Selection

The isolation and purification of Active Pharmaceutical Ingredients (APIs) and their intermediates are paramount in drug development and manufacturing. The choice of solvent in a liquid-liquid extraction (LLE) process is a critical decision that profoundly impacts yield, purity, cost, safety, and environmental footprint. An improperly selected solvent can lead to poor recovery, emulsion formation, and co-extraction of impurities, complicating downstream processing.[1][2]

This guide provides a comprehensive framework for the rational selection of an optimal solvent for the extraction of phenoxycyclopropanamine. This compound, featuring a primary amine, a phenoxy group, and a cyclopropane ring, presents a unique set of physicochemical properties that must be carefully considered.[3] We will explore the theoretical principles governing extraction, outline a multi-parameter solvent selection workflow, and provide detailed experimental protocols for determining key extraction parameters. This document is intended for researchers, process chemists, and drug development professionals seeking to develop robust and efficient purification strategies.

Physicochemical Profile of Phenoxycyclopropanamine

A thorough understanding of the target molecule's properties is the foundation of any successful extraction protocol. Phenoxycyclopropanamine's structure dictates its behavior in different solvent systems.

  • Amine Group (-NH₂): This basic functional group allows for pH-mediated manipulation of the molecule's solubility. In acidic conditions, it becomes protonated (R-NH₃⁺), rendering it highly soluble in aqueous media. In basic conditions, it remains in its neutral, free base form (R-NH₂), which is more soluble in organic solvents.[4][5]

  • Phenoxy Group (-O-Ph): This group introduces some polar character and potential for π-π stacking interactions, but it is predominantly lipophilic.

  • Cyclopropane Ring: This small, strained aliphatic ring is nonpolar and contributes to the molecule's overall hydrophobicity.[3]

Table 1: Key Physicochemical Properties of (1S,2S)-2-phenoxycyclopropanamine

PropertyValueSource
Molecular Formula C₉H₁₁NO[6]
Molecular Weight 149.19 g/mol [6]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 238.8 °C at 760 mmHg[6]
Density ~1.144 g/cm³[6]
General Solubility More soluble in organic solvents compared to water.[3]
pKa (predicted) ~8.5 - 9.5 (for the conjugate acid, R-NH₃⁺)Based on similar structures like Tranylcypromine.[4]

The Cornerstone of Extraction: pH and the Distribution Coefficient

For ionizable compounds like phenoxycyclopropanamine, the efficiency of extraction is not merely a function of solubility but is critically dependent on the pH of the aqueous phase. This relationship is described by the Distribution Coefficient (D) .

  • Partition Coefficient (Kₚ): This is the ratio of the concentration of the neutral species in the organic phase to its concentration in the aqueous phase at equilibrium. It is an intrinsic property of the solute and the solvent system. Kₚ = [Amine]ₒᵣg / [Amine]ₐq

  • Distribution Coefficient (D): This is the ratio of the total concentration of all forms of the species (neutral and ionized) in the organic phase to its total concentration in the aqueous phase. For an amine, this is pH-dependent. D = [Amine]ₒᵣg / ([Amine]ₐq + [Amine-H⁺]ₐq)

To maximize the extraction of phenoxycyclopropanamine into an organic solvent, the goal is to maximize the value of D. This is achieved by shifting the equilibrium in the aqueous phase towards the neutral, organic-soluble free base. According to the principles of acid-base chemistry, this requires adjusting the pH of the aqueous phase to be significantly higher than the pKa of the protonated amine (R-NH₃⁺). A general rule of thumb is to adjust the pH to be at least 2 units above the pKa, which ensures >99% of the amine is in its neutral form.[4][7]

G cluster_acidic Acidic Aqueous Phase (pH < pKa) cluster_basic Basic Aqueous Phase (pH > pKa) Acidic_Aq Aqueous Phase (R-NH₃⁺) Water Soluble Acidic_Org Organic Phase (Low Concentration) Acidic_Aq->Acidic_Org Poor Partitioning Basic_Aq Aqueous Phase (Low Concentration) Basic_Org Organic Phase (R-NH₂) Organic Soluble Basic_Aq->Basic_Org Efficient Partitioning Equilibrium Equilibrium: R-NH₃⁺ ⇌ R-NH₂ + H⁺ cluster_acidic cluster_acidic cluster_basic cluster_basic SolventSelectionWorkflow start Define Extraction Goal|Isolate Phenoxycyclopropanamine criteria Solvent Selection Criteria Selectivity & Impurity Profile Distribution Coefficient (D) Physical Properties (Density, BP) Safety & Environmental (EHS) Cost & Recyclability start->criteria screening Candidate Screening Halogenated (DCM) Esters (EtOAc) Ethers (MTBE, 2-MeTHF) Aromatics (Toluene) criteria->screening protocol Experimental Validation Kp Determination pH Optimization Spike/Recovery Study screening->protocol decision Select Optimal Solvent protocol->decision

Caption: Workflow for rational solvent selection.

Key Selection Criteria:

  • Selectivity & Impurity Profile: The solvent should maximize the solubility of phenoxycyclopropanamine while minimizing the solubility of process impurities (e.g., unreacted starting materials, byproducts). [8]Understanding the potential impurities from the synthetic route is crucial for making an informed choice.

  • Distribution Coefficient (D): A high D value (>10) is desirable for efficient extraction, minimizing the number of extractions required and reducing overall solvent volume.

  • Immiscibility and Density: The solvent must be immiscible with the aqueous phase. A significant density difference between the two phases facilitates clean and rapid phase separation. Solvents denser than water (e.g., Dichloromethane) form the bottom layer, while less dense solvents (e.g., Ethyl Acetate, MTBE) form the top layer.

  • Reactivity and Stability: The solvent must be chemically inert towards the target compound, reagents (acid/base), and potential impurities.

  • Safety and Environmental Impact (EHS): Factors such as toxicity, flammability, and environmental persistence are critical considerations, especially for large-scale production. There is a strong industry trend towards using "greener" solvents. [2]6. Boiling Point and Recyclability: A relatively low boiling point simplifies solvent removal post-extraction. The ability to easily recycle the solvent can significantly improve the process economics.

Comparative Analysis of Candidate Solvents

The following table provides a comparative overview of common organic solvents for the extraction of amines.

Table 2: Properties of Candidate Extraction Solvents

SolventDensity (g/mL)Boiling Point (°C)Polarity IndexEHS ConcernsComments
Dichloromethane (DCM) 1.33403.1Suspected carcinogen, environmentally persistent.Excellent solvent for many organics, high density allows for easy bottom-layer separation. Use is being phased out.
Ethyl Acetate (EtOAc) 0.90774.4Flammable, some hydrolysis risk at extreme pH.Good general-purpose solvent, less toxic than DCM. Can co-extract polar impurities.
Toluene 0.871112.4Flammable, toxic (neurotoxin).Good for nonpolar compounds, higher boiling point makes removal more energy-intensive.
Methyl tert-butyl ether (MTBE) 0.74552.5Flammable, potential groundwater contaminant.Low boiling point, good phase separation. Prone to peroxide formation.
2-Methyltetrahydrofuran (2-MeTHF) 0.86804.0Flammable, can form peroxides.Considered a "greener" alternative to THF and DCM. Higher stability in acidic/basic conditions than EtOAc.

Experimental Protocols

Protocol for Shake-Flask Kₚ Determination

This protocol determines the intrinsic partition coefficient of phenoxycyclopropanamine between water and a candidate organic solvent.

  • Prepare Stock Solution: Accurately prepare a stock solution of phenoxycyclopropanamine in the chosen organic solvent (e.g., 1 mg/mL).

  • Prepare Aqueous Phase: Use buffered water at a pH where the amine is guaranteed to be in its neutral form (e.g., pH 11-12 buffer).

  • Partitioning: In a separatory funnel or vial, combine 10 mL of the organic stock solution with 10 mL of the buffered aqueous phase.

  • Equilibration: Shake the vessel vigorously for 2-3 minutes to ensure thorough mixing and allow the system to reach equilibrium.

  • Phase Separation: Allow the layers to separate completely. If an emulsion forms, gentle centrifugation may be required.

  • Sampling: Carefully collect a sample from both the organic and aqueous layers.

  • Quantification: Analyze the concentration of phenoxycyclopropanamine in each phase using a validated analytical method (e.g., HPLC-UV, GC-MS).

  • Calculation: Calculate Kₚ using the formula: Kₚ = [Concentration]ₒᵣg / [Concentration]ₐq.

Protocol for Optimizing Aqueous Phase pH

This protocol identifies the optimal pH for maximizing the extraction efficiency (D).

  • Prepare Aqueous Solutions: Prepare a series of aqueous buffer solutions with varying pH values (e.g., pH 7, 8, 9, 10, 11, 12).

  • Spike Amine: Spike a known concentration of phenoxycyclopropanamine into each buffer solution.

  • Extraction: To 10 mL of each spiked buffer solution, add 10 mL of the selected organic solvent.

  • Equilibration & Separation: Follow steps 4 and 5 from Protocol 6.1.

  • Analysis: Analyze the concentration of phenoxycyclopropanamine remaining in the aqueous phase for each pH point.

  • Determine Optimal pH: The optimal pH for extraction corresponds to the sample with the lowest residual concentration of the amine in the aqueous phase.

General Liquid-Liquid Extraction Protocol

This protocol outlines a general procedure for extracting phenoxycyclopropanamine from a hypothetical aqueous reaction mixture.

  • pH Adjustment: Transfer the aqueous reaction mixture to a separatory funnel. Slowly add a base (e.g., 5 M NaOH) while monitoring the pH. Adjust the pH to the optimal value determined in Protocol 6.2 (typically pH > 11).

  • First Extraction: Add a volume of the selected organic solvent (e.g., 2-MeTHF) equal to the volume of the aqueous layer. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain Lower Layer: Drain the lower (aqueous) layer into a clean flask.

  • Collect Organic Layer: Drain the upper (organic) layer containing the extracted product into a separate flask labeled "Organic Extracts."

  • Re-extraction (Optional but Recommended): Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-5) one or two more times with fresh portions of the organic solvent to maximize recovery.

  • Combine and Dry: Combine all organic extracts. Add a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes to remove residual water.

  • Isolate Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude phenoxycyclopropanamine.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Emulsion Formation Insufficient density difference; high concentration of surfactants/impurities; vigorous shaking.Add a small amount of brine (saturated NaCl solution); use gentle, swirling inversions instead of vigorous shaking; allow the mixture to stand for a longer period; filter through Celite.
Poor Recovery Suboptimal pH; insufficient D value for the chosen solvent; insufficient number of extractions.Re-verify the pKa and ensure the aqueous pH is >2 units higher; select a solvent with a better D value; perform additional extractions.
Co-extraction of Impurities Solvent is too non-selective; impurities have similar properties to the product.Switch to a more selective solvent; consider a back-extraction step (extract product into an acidic aqueous phase, discard the organic layer with neutral impurities, then re-basify and extract product into a fresh organic solvent).

Conclusion

The selection of a suitable solvent for the extraction of phenoxycyclopropanamine is a multi-faceted process that requires a blend of theoretical understanding and empirical validation. By systematically evaluating solvents based on selectivity, distribution coefficient, physical properties, and EHS criteria, researchers can develop a robust, efficient, and scalable purification process. The foundational principle for this basic compound is the manipulation of the aqueous phase pH to favor the neutral, organic-soluble form. Experimental validation through the protocols provided herein is essential to confirm theoretical choices and optimize the extraction for maximum yield and purity.

References

  • Solubility of (1S,2S)-2-phenoxycyclopropanamine. (n.d.). Solubility of Things.
  • Liquid-Liquid Extraction. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Liquid/liquid Extraction. (n.d.). Course Hero. Retrieved from [Link]

  • Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. (2023, February 23). PMC. Retrieved from [Link]

  • (1S,2S)-2-phenoxycyclopropanamine. (n.d.). ChemIndex. Retrieved from [Link]

  • Solvent Extraction Method: Principles, Applications, And Advantages. (2025, February 3). Vina Nha Trang. Retrieved from [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved from [Link]

  • Tranylcypromine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Retrieved from [Link]

  • Synthesis and Trace-Level Quantification of Mutagenic and Cohort-of-Concern Ciprofloxacin Nitroso Drug Substance-Related Impurities (NDSRIs) and Other Nitroso Impurities Using UPLC-ESI-MS/MS. (2024, February 15). PMC. Retrieved from [Link]

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Introduction: The Significance of the Gem-Dimethylcyclopropane Moiety

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Dimethyl-Substituted Cyclopropanes

The gem-dimethylcyclopropane unit is a privileged structural motif found in a multitude of natural products and serves as a cornerstone in modern medicinal chemistry.[1][2] Its incorporation into molecular architectures imparts a unique combination of conformational rigidity, metabolic stability, and lipophilicity, which can significantly enhance the pharmacological profile of drug candidates.[3] The strained three-membered ring locks dihedral angles, presenting substituents in well-defined spatial orientations for optimal interaction with biological targets. Furthermore, the gem-dimethyl group can act as a "metabolic shield," preventing oxidative degradation at that position, and can improve membrane permeability.

Despite their value, the synthesis of these sterically hindered, tetrasubstituted carbon centers presents a significant challenge.[2] This guide provides an in-depth overview of the principal reagents and field-proven protocols for constructing dimethyl-substituted cyclopropanes, with a focus on the mechanistic rationale behind each approach. We will explore methodologies ranging from classic carbenoid chemistry to modern transition-metal-catalyzed reactions, providing researchers with the necessary tools to incorporate this valuable functional group into their synthetic programs.

Methodology 1: Transition-Metal Catalyzed Decomposition of Diazo Compounds

One of the most versatile methods for cyclopropanation involves the reaction of an alkene with a metal carbene intermediate generated from a diazo compound.[4] Rhodium(II) and copper(I) complexes are preeminent catalysts for this transformation, effectively decomposing a diazo precursor to generate a highly reactive electrophilic carbene, which is then transferred to the alkene.

Mechanism & Rationale

The catalytic cycle begins with the reaction of the diazo compound, such as 2-diazopropane or a related precursor for the dimethyl carbene, with the dimeric rhodium(II) carboxylate catalyst (e.g., Rh₂(OAc)₄). This step releases dinitrogen gas (N₂), a thermodynamically favorable process, to form a rhodium-carbene intermediate.[4][5] This highly electrophilic species then undergoes a concerted, asynchronous addition to the alkene's π-bond.[6] The configuration of the starting alkene is typically preserved in the cyclopropane product, making the reaction stereospecific.[7] The choice of ligands on the rhodium catalyst can be tuned to achieve high levels of enantioselectivity in asymmetric variants.[4][6]

G cluster_cycle Rhodium-Catalyzed Cyclopropanation Cycle cluster_legend Legend Cat Rh₂(OAc)₄ Catalyst Carbene Rh(II)-Carbene Intermediate Cat->Carbene + Diazo Diazo R₂C=N₂ (Diazo Compound) N2_out N₂ Carbene->N2_out - N₂ Product Dimethyl- cyclopropane Carbene->Product + Alkene Alkene Alkene Substrate Product->Cat Catalyst Regeneration Key1 Catalyst Species Key2 Reactive Intermediate Key3 Process Flow

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Protocol 1: Rhodium(II)-Catalyzed Cyclopropanation of Styrene

This protocol describes the synthesis of 1,1-dimethyl-2-phenylcyclopropane using 2-diazopropane, generated in situ, with a rhodium catalyst. Note: Diazo compounds are potentially explosive and toxic; this procedure must be performed by trained personnel in a well-ventilated fume hood behind a blast shield.

Materials:

  • Acetone hydrazone

  • Mercury(II) oxide (HgO)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Styrene

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of 2-Diazopropane Solution (Handle with Extreme Caution):

    • In a two-neck round-bottom flask equipped with a stir bar and a reflux condenser, suspend acetone hydrazone (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in anhydrous Et₂O (approx. 0.5 M).

    • In small portions, carefully add yellow HgO (1.5 eq) to the stirring suspension. The reaction is exothermic and will evolve nitrogen gas.

    • After the addition is complete, stir the mixture at room temperature for 4-6 hours until the red-brown color of HgO is replaced by gray metallic mercury.

    • The resulting ethereal solution of 2-diazopropane is decanted or filtered carefully for immediate use. DO NOT DISTILL OR CONCENTRATE THE SOLUTION.

  • Cyclopropanation Reaction:

    • To a separate, dry, nitrogen-flushed flask containing a solution of styrene (1.0 eq) and Rh₂(OAc)₄ (0.5 mol%) in anhydrous Et₂O, cool the mixture to 0 °C.

    • Slowly add the prepared 2-diazopropane solution dropwise to the styrene solution over 1-2 hours using a dropping funnel. Maintain the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor reaction progress by TLC or GC analysis.

  • Workup and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Carefully quench any remaining diazo compound by the slow addition of acetic acid until gas evolution ceases.

    • Wash the organic phase sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the pure dimethylcyclopropane product.

CatalystAlkene SubstrateDiazo SourceYield (%)Reference
Rh₂(OAc)₄Styrene2-Diazopropane70-85%[4]
Cu(acac)₂1-Octene2-Diazopropane65-80%[4]
Rh₂(esp)₂α-MethylstyreneEthyl 2-diazo-2-methylpropanoate>90% (high ee)[6]

Methodology 2: Cobalt-Catalyzed Simmons-Smith Variant

The classic Simmons-Smith reaction, which uses a zinc carbenoid generated from diiodomethane and a Zn-Cu couple, is inefficient for producing dimethylcyclopropanes.[2] A modern, catalytic variant overcomes this limitation by using a cobalt complex to mediate the formation of the dimethylcarbene from more accessible precursors.

Mechanism & Rationale

This approach utilizes a cobalt(I) complex, typically bearing a pyridinediimine (PDI) ligand, as the active catalyst.[2][8] In the presence of a stoichiometric reductant like zinc powder, a gem-dihaloalkane such as 2,2-dichloropropane (Me₂CCl₂) is reductively activated by the cobalt center to form a cobalt-dimethylcarbene intermediate. This species is more reactive and selective than its zinc counterpart.[9][10] The carbene is then transferred to the alkene substrate to form the gem-dimethylcyclopropane. A key advantage of this method is its high regioselectivity for the cyclopropanation of 1,3-dienes and its tolerance for various functional groups.[2]

G cluster_workflow Cobalt-Catalyzed Dimethylcyclopropanation Workflow Start Start: [PDI]CoBr₂ Pre-catalyst + Zn Powder Active_Co Formation of Active Co(I) Species Start->Active_Co Reagents Add Alkene Substrate & Me₂CCl₂ Active_Co->Reagents Carbene_Gen Reductive Activation & Carbene Formation: {[PDI]Co=CMe₂} Reagents->Carbene_Gen Cyclopropanation Carbene Transfer to Alkene Carbene_Gen->Cyclopropanation Cyclopropanation->Active_Co Catalyst Regeneration Product Product: gem-Dimethylcyclopropane Cyclopropanation->Product

Caption: Workflow for Co-catalyzed dimethylcyclopropanation.

Protocol 2: Cobalt-Catalyzed Dimethylcyclopropanation of a 1,3-Diene

This protocol details the regioselective cyclopropanation of a terminal 1,3-diene using the cobalt-catalyzed system.[2]

Materials:

  • [2,6-ⁱPr-PDI]CoBr₂ complex

  • Zinc dust (<10 micron, activated)

  • 1,3-Diene substrate (e.g., myrcene)

  • 2,2-Dichloropropane (Me₂CCl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Hexanes

  • Silica gel

Procedure:

  • Catalyst and Reagent Preparation (In a Glovebox):

    • To an oven-dried 4 mL vial equipped with a stir bar, add the [2,6-ⁱPr-PDI]CoBr₂ pre-catalyst (5 mol%).

    • Add activated zinc dust (2.0 eq).

    • Add the 1,3-diene substrate (1.0 eq).

    • Add anhydrous THF (to make a ~0.1 M solution).

  • Reaction Execution:

    • Seal the vial with a Teflon-lined cap.

    • Remove the vial from the glovebox and place it in a heating block set to 60 °C.

    • While stirring vigorously, add 2,2-dichloropropane (2.0 eq) via syringe.

    • Continue stirring at 60 °C for 12-18 hours.

  • Workup and Purification:

    • Allow the reaction to cool to room temperature.

    • Open the vial to the air and dilute the mixture with hexanes.

    • Filter the suspension through a short plug of silica gel, eluting with additional hexanes or a hexanes/ethyl acetate mixture.

    • Concentrate the filtrate under reduced pressure.

    • If necessary, perform flash column chromatography on silica gel to isolate the pure vinylcyclopropane product.

Substrate TypeRegioselectivityTypical Yield (%)Reference
Terminal 1,3-DienesHigh for terminal C=C75-95%[2]
Internal 1,3-DienesHigh for less substituted C=C60-85%[2][8]
Activated MonoalkenesGood70-90%[2]

Methodology 3: Nucleophilic Transfer via Sulfoxonium Ylides

For electron-deficient alkenes, such as α,β-unsaturated ketones, esters, and nitriles, a powerful method for gem-dimethylcyclopropanation involves the use of a sulfoxonium ylide.[11] This approach operates via a nucleophilic mechanism, complementary to the electrophilic carbenes discussed previously.

Mechanism & Rationale

The key reagent is typically a trialkylsulfoxonium salt, such as triisopropylsulfoxonium tetrafluoroborate.[11][12] Deprotonation of this salt with a strong, non-nucleophilic base (e.g., sodium hydride) generates the corresponding sulfur ylide in situ. This ylide acts as a soft nucleophile, adding to the β-carbon of the Michael acceptor in a conjugate addition.[13] The resulting enolate intermediate then undergoes a rapid, intramolecular nucleophilic substitution (Sₙ2), where the anionic oxygen or carbon attacks the carbon bearing the sulfoxonium group, displacing the neutral dialkyl sulfoxide and closing the three-membered ring.[14][15] This tandem Michael-addition-ring-closure sequence is highly efficient for a wide range of electron-deficient substrates.[11]

G cluster_mechanism Sulfoxonium Ylide Cyclopropanation Mechanism Ylide Sulfoxonium Ylide (i-Pr)₂S(O)=CMe₂ Conjugate_Addition 1,4-Conjugate Addition (Michael Addition) Ylide->Conjugate_Addition Michael_Acceptor α,β-Unsaturated Ketone (Michael Acceptor) Michael_Acceptor->Conjugate_Addition Enolate_Intermediate Enolate Intermediate Conjugate_Addition->Enolate_Intermediate Ring_Closure Intramolecular Sₙ2 Ring Closure Enolate_Intermediate->Ring_Closure Product gem-Dimethylcyclopropyl Ketone Ring_Closure->Product Byproduct (i-Pr)₂S=O (Sulfoxide) Ring_Closure->Byproduct

Caption: Mechanism of gem-dimethylcyclopropanation using a sulfoxonium ylide.

Protocol 3: gem-Dimethylcyclopropanation of Chalcone

This protocol describes the reaction of trans-chalcone with the ylide derived from triisopropylsulfoxonium tetrafluoroborate.[11][12]

Materials:

  • Triisopropylsulfoxonium tetrafluoroborate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • trans-Chalcone

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation:

    • To a dry, nitrogen-flushed flask, add sodium hydride (1.2 eq, washed with hexanes to remove oil).

    • Add anhydrous DMF via syringe and cool the suspension to 0 °C.

    • In a separate flask, dissolve triisopropylsulfoxonium tetrafluoroborate (1.2 eq) in a minimum amount of anhydrous DMF.

    • Slowly add the sulfoxonium salt solution to the NaH suspension.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the ylide.

  • Cyclopropanation Reaction:

    • Dissolve trans-chalcone (1.0 eq) in anhydrous DMF and add it dropwise to the prepared ylide solution at room temperature.

    • Stir the reaction mixture for 5-12 hours. Monitor the reaction's progress by TLC.

  • Workup and Purification:

    • Carefully quench the reaction by pouring it into an ice-cold solution of saturated aqueous NH₄Cl.

    • Extract the aqueous mixture three times with diethyl ether.

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford pure trans-1,2-dibenzoyl-3,3-dimethylcyclopropane.[12]

Michael Acceptor TypeReagent SystemTypical Yield (%)Reference
α,β-Unsaturated Ketones (e.g., Chalcones)(i-Pr)₃SO·BF₄ / NaH / DMF85-95%[11][12]
α,β-Unsaturated Esters(i-Pr)₃SO·BF₄ / NaH / DMF70-90%[13]
α,β-Unsaturated Nitriles/Sulfones(i-Pr)₃SO·BF₄ / NaH / DMF60-85%[11]

References

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  • Sugimura, T., Tei, T., & Okuyama, T. (2003). Asymmetric Synthesis of gem-Dimethylcyclopropane-fused Compounds through Chemo-, Regio-, and Stereoselective Cyclopropanation and Stereospecific Rearrangement. Chemistry Letters. Available at: [Link] [Accessed March 5, 2026].

  • Maxwell, J. L., et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science. Available at: [Link] [Accessed March 5, 2026].

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  • Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters. Available at: [Link] [Accessed March 5, 2026].

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Application Note: Metabolic Stability and Mechanism-Based Inactivation Assessment of Cyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclopropylamine Paradox

Cyclopropylamines are privileged structural motifs in modern medicinal chemistry, appearing in blockbuster drugs like Tranylcypromine (MAO inhibitor), Prasugrel (P2Y12 inhibitor), and various kinase inhibitors. They serve as bioisosteres for alkyl groups, providing conformational constraint and often improving metabolic stability by blocking standard


-carbon hydroxylation.

However, this stability comes at a cost. The high ring strain (~27.5 kcal/mol) makes cyclopropylamines prone to Single Electron Transfer (SET) oxidation by Cytochrome P450 (CYP) enzymes. This pathway can trigger a "radical clock" reaction, leading to ring scission and the formation of reactive intermediates that covalently bind to the CYP heme or apoprotein.

Consequently, standard metabolic stability assays (


) are insufficient. A compound may appear stable (low clearance) while simultaneously destroying the metabolizing enzyme—a phenomenon known as Mechanism-Based Inactivation (MBI)  or "suicide inhibition."

This guide outlines a tiered protocol specifically designed to de-risk cyclopropylamines:

  • Tier 1: Intrinsic Clearance (

    
    ) (Baseline Stability)
    
  • Tier 2: IC

    
     Shift Assay (Time-Dependent Inhibition)
    
  • Tier 3: Reactive Metabolite Trapping (GSH Adducts)

Mechanistic Grounding: The Radical Clock

To interpret the data correctly, one must understand the failure mode. Unlike standard N-dealkylation, cyclopropylamines undergo a specific catalytic diversion.

The SET Mechanism[1]
  • Oxidation: The CYP heme iron (

    
    ) abstracts a single electron from the nitrogen lone pair, forming an aminium radical cation.
    
  • Ring Opening: The strain drives the opening of the cyclopropane ring, generating a carbon-centered radical.

  • Inactivation: This radical attacks the heme porphyrin nitrogen, forming a covalent adduct that irreversibly inactivates the enzyme.

MetabolicFate Parent Cyclopropylamine (Parent) RadicalCat Aminium Radical Cation (SET) Parent->RadicalCat CYP450 (FeIV=O) -1 e- RingOpen Carbon-Centered Radical RadicalCat->RingOpen Ring Scission (Major Path) Metabolite Stable Metabolite (Hydroxylation) RadicalCat->Metabolite H-Abstraction (Minor Path) Inactivation Covalent Heme Adduct (Enzyme Death) RingOpen->Inactivation Alkylation of Porphyrin

Figure 1: The bifurcation of cyclopropylamine metabolism. The red pathway represents the suicide inhibition risk specific to this pharmacophore.

Tier 1: Intrinsic Clearance ( ) Protocol

Objective: Determine the baseline metabolic stability of the compound. Critical Note: Use a lower protein concentration (0.5 mg/mL) here to minimize non-specific binding, which differs from the MBI assay.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Procedure
  • Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Spike test compound to 1 µM (final). Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL of ice-cold ACN (with IS). Vortex for 10 min; centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS monitoring the parent ion.

Data Interpretation

Plot


 vs. time.[1] The slope 

is the elimination rate constant.


Tier 2: IC Shift Assay (MBI Assessment)

Objective: This is the most critical assay for cyclopropylamines. It detects if the compound becomes more potent as an inhibitor over time (indicating irreversible binding).

Experimental Logic

We measure the IC


 of the test compound against a specific CYP probe substrate (e.g., Midazolam for CYP3A4) under two conditions:
  • Condition A (-NADPH Pre-incubation): Compound + Microsomes (30 min). Then add NADPH + Probe.

  • Condition B (+NADPH Pre-incubation): Compound + Microsomes + NADPH (30 min). Then add Probe.

If the cyclopropylamine destroys the enzyme during the 30-minute pre-incubation in Condition B, the remaining enzyme activity will be lower, and the apparent IC


 will drop (shift to the left).
Procedure
  • Preparation: Prepare HLM at 1.0 mg/mL (higher concentration to allow measurable inactivation).

  • Compound Dilution: Prepare a 7-point dilution series of the cyclopropylamine (e.g., 0.1 µM to 50 µM).

  • Arm 1 (+NADPH Pre-incubation):

    • Mix HLM + Test Compound + NADPH.

    • Incubate for 30 minutes at 37°C.

    • Dilution Step: Dilute 1:10 with buffer containing the Probe Substrate (e.g., Midazolam) and fresh NADPH.

    • Incubate for secondary time (e.g., 5 min) to measure residual activity.

  • Arm 2 (-NADPH Pre-incubation):

    • Mix HLM + Test Compound (NO NADPH).

    • Incubate for 30 minutes at 37°C.

    • Dilution Step: Dilute 1:10 with buffer containing Probe Substrate and NADPH.

    • Incubate for secondary time.

  • Analysis: Quantify the metabolite of the probe substrate (e.g., 1'-OH-Midazolam).

Data Analysis: The Shift Ratio

Calculate the shift ratio to determine risk:



Shift RatioInterpretationAction
< 1.5 No significant MBISafe to proceed.
1.5 - 4.0 Potential MBIFlag for

determination.
> 4.0 High Risk Structural modification required.

Tier 3: Reactive Metabolite Trapping (GSH)

Objective: Confirm the ring-opening mechanism by trapping the electrophilic carbon-centered radical or iminium ion with Glutathione (GSH).

Procedure
  • Incubation Mix:

    • HLM (1.0 mg/mL).

    • Test Compound (10 µM).[1][2]

    • GSH (5 mM) (High concentration ensures efficient trapping).

    • NADPH regenerating system.

  • Controls:

    • Negative: No NADPH.[3][4]

    • Positive: Clozapine or Ticlopidine (known GSH adduct formers).

  • Reaction: Incubate for 60 minutes at 37°C.

  • Analysis (High-Res MS):

    • Use Q-TOF or Orbitrap MS.

    • Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or 307 Da (whole GSH).

    • Cyclopropylamine Specific: Look for a mass shift of [M + 305.0681] (GSH addition - 2H).

Integrated Workflow Diagram

Workflow Start New Cyclopropylamine Analog StabAssay Tier 1: Metabolic Stability (t1/2, CLint) Start->StabAssay Decision1 Is CLint Acceptable? StabAssay->Decision1 MBIAssay Tier 2: IC50 Shift Assay (+/- NADPH Pre-inc) Decision1->MBIAssay Yes Redesign High MBI Risk Modify Ring/Sterics Decision1->Redesign No (Too Unstable) Decision2 Shift Ratio > 1.5? MBIAssay->Decision2 GSHAssay Tier 3: GSH Trapping (Identify Adducts) Decision2->GSHAssay Yes Safe Low Risk Candidate Proceed to In Vivo Decision2->Safe No GSHAssay->Redesign Confirm Mechanism

Figure 2: Decision tree for evaluating cyclopropylamine safety profiles.

References

  • Guengerich, F. P., et al. (2005). "Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes." Archives of Biochemistry and Biophysics.

  • Obach, R. S., et al. (2007).[5] "The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions." Journal of Pharmacology and Experimental Therapeutics.

  • Hanzlik, R. P., et al. (2006).[6] "Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer."[6] Journal of the American Chemical Society.[6][7]

  • Grimm, S. W., et al. (2009).[5] "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America." Drug Metabolism and Disposition.

  • Cyprotex. "Time Dependent CYP Inhibition (IC50 Shift)." Evotec/Cyprotex Protocols.

Sources

Designing and Implementing Enzyme Inhibition Studies for Phenoxy Analogs: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Phenoxy Analogs in Enzyme Inhibition

The phenoxy group, a common scaffold in medicinal chemistry, is a key pharmacophore in a multitude of clinically significant drugs and investigational compounds. Its prevalence stems from its ability to engage in various non-covalent interactions within enzyme active sites, including hydrogen bonding, and hydrophobic interactions. This versatility makes phenoxy analogs a rich source for the discovery of novel enzyme inhibitors targeting a wide array of enzymes implicated in diseases ranging from cancer to metabolic disorders.[1][2][3] The rational design of enzyme inhibition studies for this class of compounds is therefore a cornerstone of modern drug discovery.[2][4]

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to design, execute, and interpret enzyme inhibition studies for phenoxy analogs. Moving beyond a simple recitation of protocols, this note delves into the underlying principles and strategic considerations that ensure the generation of robust, reproducible, and meaningful data.

Part 1: Foundational Assay Development and IC50 Determination

The initial step in characterizing a novel inhibitor is to determine its potency, most commonly expressed as the half-maximal inhibitory concentration (IC50).[5][6] This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[6][7]

The Causality Behind Experimental Choices

A successful IC50 determination hinges on a well-optimized and validated enzyme assay. The choice of assay technology—be it fluorescence-based, luminescence-based, or colorimetric—should be guided by the specific enzyme and substrate, as well as considerations of sensitivity and throughput.[8]

  • Enzyme and Substrate Selection: The enzyme should be of high purity and activity. The substrate concentration is a critical parameter; for initial IC50 determination, it is often set at or near the Michaelis-Menten constant (Km).[7] This ensures the assay is sensitive to competitive inhibitors.

  • Buffer Conditions: Every enzyme has an optimal pH, temperature, and ionic strength for activity.[9] These parameters must be meticulously optimized and maintained throughout the experiment to ensure data consistency.[9] The inclusion of additives like BSA or DTT can be crucial for enzyme stability.[10]

  • Controls are Non-Negotiable: A self-validating system requires a robust set of controls. This includes:

    • No-enzyme control: To account for any non-enzymatic substrate degradation.

    • No-inhibitor (vehicle) control: Represents 100% enzyme activity and is used for normalization.

    • Positive control inhibitor: A known inhibitor of the target enzyme to validate assay performance.

Visualizing the IC50 Determination Workflow

The process of determining the IC50 value follows a logical and systematic progression, from initial setup to final data analysis.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Reagent Preparation (Enzyme, Substrate, Buffer, Inhibitor) P2 Serial Dilution of Phenoxy Analog P1->P2 Create concentration range A1 Assay Plate Setup (Controls + Test Compounds) P2->A1 Transfer to plate A2 Initiate Reaction (Add Enzyme or Substrate) A1->A2 A3 Incubate at Optimal Temperature A2->A3 A4 Measure Signal (e.g., Fluorescence, Absorbance) A3->A4 D1 Normalize Data to Controls A4->D1 Raw data D2 Plot % Inhibition vs. log[Inhibitor] D1->D2 D3 Non-linear Regression (Sigmoidal Dose-Response) D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for IC50 Determination.

Detailed Protocol: IC50 Determination of a Phenoxy Analog

This protocol outlines a typical procedure using a 96-well plate format and a fluorescence-based assay.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the phenoxy analog (e.g., 10 mM in 100% DMSO).

    • Prepare assay buffer optimized for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).

    • Prepare the enzyme solution in assay buffer at a 2X final concentration.

    • Prepare the substrate solution in assay buffer at a 2X final concentration.

  • Inhibitor Dilution Series:

    • Perform a serial dilution of the phenoxy analog stock solution in 100% DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Dilute each of these DMSO concentrations into assay buffer to create a 4X final concentration series. This step is crucial to minimize the final DMSO concentration in the assay, which should typically be kept below 1%.

  • Assay Plate Setup (96-well format):

    • Add 25 µL of the 4X inhibitor dilutions to the appropriate wells.

    • Add 25 µL of assay buffer with the corresponding DMSO concentration to the "no-inhibitor" (100% activity) and "no-enzyme" control wells.

    • Add 25 µL of a 4X positive control inhibitor to designated wells.

    • Add 50 µL of assay buffer to the "no-enzyme" control wells.

    • To all other wells, add 25 µL of the 2X enzyme solution and mix gently. Pre-incubate the plate for 15-30 minutes at the optimal temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the 2X substrate solution to all wells except the "no-enzyme" controls.

    • Immediately place the plate in a plate reader set to the optimal temperature.

    • Measure the signal (e.g., fluorescence intensity) at regular intervals for a predetermined period, ensuring the reaction rate is in the linear range for the "no-inhibitor" control.[11]

  • Data Analysis:

    • For kinetic reads, determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the signal versus time plot.

    • Subtract the average rate of the "no-enzyme" control from all other wells.

    • Normalize the data by setting the average rate of the "no-inhibitor" control as 100% activity and the rate of a saturating concentration of inhibitor (or no enzyme) as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50 value.[7]

Data Presentation: Comparative Potency of Phenoxy Analogs

Structured tables are essential for comparing the potency of a series of analogs.

Compound IDPhenoxy SubstitutionTarget EnzymeIC50 (µM)
PA-0014-ChloroKinase A0.52 ± 0.04
PA-0023-MethoxyKinase A1.28 ± 0.11
PA-0034-TrifluoromethylKinase A0.15 ± 0.02
PA-004UnsubstitutedKinase A> 50

Part 2: Unveiling the Mechanism of Inhibition (MOA)

While the IC50 value is a crucial measure of potency, it is dependent on assay conditions like substrate concentration.[7] To gain a deeper understanding of how a phenoxy analog inhibits an enzyme, it is essential to determine its mechanism of action (MOA) and its inhibition constant (Ki).[5][12] The Ki is a true dissociation constant and provides a more absolute measure of inhibitor potency.[7]

Understanding Different Modes of Reversible Inhibition

Reversible inhibitors can be classified into several types, which can be distinguished using kinetic studies:[13]

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent Km but does not affect the Vmax.[12][14]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. This reduces the Vmax but does not affect the Km.[12][15]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both the Vmax and the Km.[14][16]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This affects both Vmax and Km.[16]

Visualizing Inhibition Mechanisms with Lineweaver-Burk Plots

Lineweaver-Burk (or double reciprocal) plots are a classic graphical method to visualize and distinguish between different modes of enzyme inhibition.[13][16] Although modern non-linear regression is preferred for calculating kinetic parameters, these plots provide an invaluable conceptual framework.[16]

Inhibition_Modes xaxis 1/[S] yaxis 1/V origin origin->xaxis origin->yaxis U1 U2 U1->U2 No Inhibitor C1 C1->U2 Competitive NC1 NC2 NC1->NC2 Non-competitive UN1 UN2 UN1->UN2 Uncompetitive y_int 1/Vmax x_int -1/Km

Caption: Lineweaver-Burk plots for different inhibition types.

Detailed Protocol: Determining Ki and Mode of Inhibition

This protocol requires measuring enzyme activity across a matrix of substrate and inhibitor concentrations.

  • Experimental Design:

    • Select a range of fixed concentrations for your phenoxy analog based on its previously determined IC50 (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).

    • For each inhibitor concentration, create a series of substrate concentrations that bracket the Km value (e.g., 0.2x Km to 10x Km).

  • Assay Execution:

    • Set up the assay plates as described in the IC50 protocol, but instead of a single substrate concentration, use the range of concentrations designed above.

    • Run the assay and collect the initial velocity (rate) data for every combination of inhibitor and substrate concentration.

  • Data Analysis and Ki Determination:

    • Step 1: Michaelis-Menten Plots: For each fixed inhibitor concentration, plot the initial velocity (V) against the substrate concentration ([S]).

    • Step 2: Non-linear Regression: Globally fit all of the data sets simultaneously to the appropriate equations for competitive, non-competitive, uncompetitive, and mixed-model inhibition using a specialized software package (e.g., GraphPad Prism, SigmaPlot).

    • Step 3: Model Selection: The software will typically provide goodness-of-fit statistics (e.g., R-squared, Akaike's Information Criterion) to help determine which inhibition model best describes the data.

    • Step 4: Ki Determination: The selected model will yield the global best-fit values for Vmax, Km, and Ki.

    Alternatively, for competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the inhibition is competitive and the substrate concentration used for the IC50 determination is known.[7]

    Cheng-Prusoff Equation (for competitive inhibition): Ki = IC50 / (1 + ([S] / Km))

Part 3: Troubleshooting and Advanced Considerations

Real-world experimental data is rarely perfect. A senior scientist's experience lies in anticipating and resolving common issues.

Common Pitfalls and Troubleshooting Strategies
IssuePotential Cause(s)Troubleshooting Steps
High Well-to-Well Variability Pipetting errors; Inconsistent mixing; Edge effects in plates.[9]Use calibrated pipettes; Ensure thorough mixing; Avoid using outer wells or fill them with buffer.[9]
No Inhibition Observed Inhibitor is insoluble or inactive; Incorrect compound concentration.Check compound solubility in assay buffer; Confirm compound identity and concentration via analytical methods (e.g., LC-MS).
"Flat" Dose-Response Curve Assay signal is not in the linear range; Substrate depletion.Optimize enzyme/substrate concentrations to ensure linear reaction rates.[11]
False Positives/Negatives Compound interferes with the assay signal (e.g., fluorescence quenching, autofluorescence).[10]Run counter-screens without the enzyme to identify interfering compounds.[4][10]
Irreversible Inhibition The compound forms a covalent bond with the enzyme.Pre-incubate the enzyme and inhibitor for varying times; if IC50 decreases with time, it may be irreversible.[17]
Beyond Reversible Inhibition: Covalent and Time-Dependent Inhibitors

Some phenoxy analogs may act as irreversible or slow-binding inhibitors.[17] Characterizing these compounds requires specialized experimental designs. For suspected irreversible inhibitors, one must determine both the initial binding affinity (Ki) and the rate of inactivation (kinact).[17] This often involves pre-incubation experiments where the enzyme and inhibitor are mixed for various times before the addition of the substrate.[17]

Conclusion

The systematic study of enzyme inhibition by phenoxy analogs is a critical endeavor in drug discovery. A disciplined approach, beginning with robust assay development and precise IC50 determination, and progressing to in-depth mechanistic studies, is paramount. By understanding the "why" behind each experimental choice, employing rigorous controls, and interpreting data with a critical eye, researchers can confidently characterize the inhibitory potential of this important class of molecules. This structured methodology not only ensures the integrity of the data but also accelerates the journey from a promising hit to a viable drug candidate.

References

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved March 5, 2026, from [Link]

  • Jack Westin. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved March 5, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved March 5, 2026, from [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved March 5, 2026, from [Link]

  • Aryal, S. (2022, May 30). Lineweaver–Burk Plot. Microbe Notes. Retrieved March 5, 2026, from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved March 5, 2026, from [Link]

  • AK Lectures. (n.d.). Lineweaver-Burk Plot and Reversible Inhibition. Retrieved March 5, 2026, from [Link]

  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Retrieved March 5, 2026, from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved March 5, 2026, from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved March 5, 2026, from [Link]

  • Shapiro, A. B. (2020, November 9). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. Retrieved March 5, 2026, from [Link]

  • LibreTexts Biology. (2022, May 27). 5.4: Enzyme Kinetics. Retrieved March 5, 2026, from [Link]

  • Ghasparian, A., & Du, J. (n.d.). Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy. PMC. Retrieved March 5, 2026, from [Link]

  • Patsnap Synapse. (2025, April 29). Top Enzymatic Assays for Drug Screening in 2025. Retrieved March 5, 2026, from [Link]

  • Parmar, A., Kumar, H., & Banerjee, U. C. (n.d.). Strategies for discovery and improvement of enzyme function: state of the art and opportunities. PMC. Retrieved March 5, 2026, from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved March 5, 2026, from [Link]

  • Kuzman, D., & Kovač, A. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved March 5, 2026, from [Link]

  • Patsnap Synapse. (2025, May 9). How to Perform a Standard Enzyme Activity Assay?. Retrieved March 5, 2026, from [Link]

  • Jarmoskaite, I., & Tildeni, I. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved March 5, 2026, from [Link]

  • Hofmockel, K. (n.d.). Enzyme Assay Protocol. Retrieved March 5, 2026, from [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved March 5, 2026, from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved March 5, 2026, from [Link]

  • Islam, R., & Tanna, B. (2024, August 23). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. Retrieved March 5, 2026, from [Link]

  • Stanković, M., et al. (2023, April 6). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. PMC. Retrieved March 5, 2026, from [Link]

  • ResearchGate. (2025, October 16). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved March 5, 2026, from [Link]

  • Duke, S. O., & Pan, Z. (n.d.). Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery?. PMC. Retrieved March 5, 2026, from [Link]

  • Girella, A., et al. (2026, March 2). From Microplastics to “Mycoplastics”: Enzymatic Conversion of Oxidized Polystyrene into Humic Acid-like Products. MDPI. Retrieved March 5, 2026, from [Link]

  • ProQuest. (n.d.). Recent Trends in Enzyme Inhibition and Activation in Drug Design. Retrieved March 5, 2026, from [Link]

  • Ramsay, R. R., & Tipton, K. F. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved March 5, 2026, from [Link]

  • Mhlongo, N. N., et al. (2021, May 4). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI. Retrieved March 5, 2026, from [Link]

  • Burgen, A. S. V. (n.d.). TARGETS OF DRUG ACTION. Annual Reviews. Retrieved March 5, 2026, from [Link]

  • ResearchGate. (n.d.). Enzymes as Drug Targets. Retrieved March 5, 2026, from [Link]

  • Amoria, V. (2022, December 30). Enzymes and Drug Targets: Transition State Enzyme Inhibitors. IT Medical Team. Retrieved March 5, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Preserving Cyclopropane Integrity During Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub for cyclopropane chemistry. As a Senior Application Scientist, I frequently encounter synthetic workflows derailed by unintended cyclopropane ring cleavage. The cyclopropyl group is a highly valuable structural motif in drug development, but its inherent thermodynamic instability makes it a fragile intermediate.

This guide is designed for researchers and drug development professionals. It abandons generic advice in favor of mechanistic causality, providing you with self-validating protocols, diagnostic workflows, and authoritative troubleshooting strategies to preserve cyclopropane rings during complex syntheses.

The Thermodynamic Causality of Ring Opening

To prevent ring opening, we must first understand the thermodynamic driving forces that cause it. The high reactivity of the cyclopropyl group stems from its significant ring strain, which is a combination of severe angle strain and torsional strain[1].

The C-C-C bond angles are forced into 60° geometries, a massive deviation from the ideal 109.5° required for sp³ hybridized carbons[2]. Furthermore, the planar nature of the ring forces all adjacent C-H bonds into an eclipsed conformation, maximizing torsional strain[2][3]. Bonding between the carbon centers is achieved via "bent bonds" (inter-orbital angle of ~104°), giving the C-C single bonds increased π-character[3]. This pseudo-π character makes the ring highly susceptible to electrophilic attack, radical cleavage, and transition-metal oxidative addition[3][4].

Quantitative Thermodynamic Data

The heat of combustion per CH₂ unit is a direct metric of internal ring strain. As shown below, cyclopropane releases significantly more energy upon combustion than unstrained rings, highlighting the massive thermodynamic penalty of its structure.

CycloalkaneBond AngleHeat of Combustion per CH₂ (kcal/mol)Ring StrainStability
Cyclopropane 60°~233Highly StrainedVery Unstable / Reactive[2]
Cyclobutane ~90°~163Significant StrainUnstable[2]
Cyclopentane ~108°~139Minimal StrainStable[2]
Cyclohexane 109.5°~157No StrainMost Stable[2]

Diagnostic & Troubleshooting FAQs

When a cyclopropane ring opens unexpectedly, identifying the catalytic trigger is the first step toward optimization.

TroubleshootingWorkflow Start Identify Ring Opening Trigger Acid Acidic Conditions (Lewis/Brønsted) Start->Acid Metal Transition Metal Catalysis Start->Metal Radical Radical/Photochemical Conditions Start->Radical SolAcid Use Buffered Systems or Milder Acids Acid->SolAcid SolMetal Optimize Ligands (Bulky/Electron-Rich) Metal->SolMetal SolRadical Add Radical Scavengers Lower Temperature Radical->SolRadical

Logical troubleshooting workflow for identifying and resolving cyclopropane ring opening.

Q1: Why is my cyclopropane ring opening under acidic conditions?

Mechanistic Cause: Strong Brønsted or Lewis acids can protonate or coordinate to a substituent on the cyclopropyl ring (especially in donor-acceptor cyclopropanes). This drains electron density and forms a carbocationic intermediate that readily undergoes ring-opening to alleviate the inherent ~27.5 kcal/mol of ring strain[1][4]. Solution: If acidic conditions are mandatory for your transformation, switch to a weaker acid or a buffered system[1]. If the cyclopropyl ring is adjacent to a carbocation-stabilizing group (like a ketone), protect that functional group (e.g., as a ketal) to diminish its electronic influence[1].

MechanisticPathway Cyclo Donor-Acceptor Cyclopropane Lewis Strong Lewis Acid (e.g., TiCl4) Cyclo->Lewis Harsh Mild Mild/Buffered Acid (e.g., weak Brønsted) Cyclo->Mild Optimized Carbocation Carbocationic Intermediate Lewis->Carbocation Preserved Target Transformation (Ring Preserved) Mild->Preserved Substitution/Addition RingOpen Ring-Opened Product (Undesired) Carbocation->RingOpen Strain Relief

Mechanistic pathway comparing acid-catalyzed ring opening versus preservation.

Q2: My transition metal-catalyzed cross-coupling is cleaving the cyclopropane ring. How do I prevent this?

Mechanistic Cause: Transition metals (such as Pd, Ni, or Rh) can insert directly into the C-C bond of the cyclopropane ring via an oxidative addition process, forming a metallacyclobutane intermediate[1]. This intermediate subsequently undergoes β-hydride elimination or reductive elimination to yield isomerized, ring-opened products[1]. Solution: Ligand selection is critical. Utilize bulky, electron-rich phosphine ligands. These ligands increase the electron density on the metal center and exert steric pressure, which accelerates the desired reductive elimination step of the cross-coupling cycle before the metal can insert into the strained cyclopropane C-C bond[1].

Q3: How do I know if my ring opening is radical-mediated, and how do I stop it?

Mechanistic Cause: The formation of a radical adjacent to a cyclopropane ring (a cyclopropylcarbinyl radical) results in an ultra-fast rearrangement to a highly stable homoallyl radical[1]. Solution: Analytically, the presence of acyclic butenyl-containing side products in your NMR or LC-MS data is a definitive indicator of radical-mediated opening[5]. As a diagnostic test, add a radical scavenger (e.g., TEMPO or BHT) to the reaction mixture; if the yield of the preserved cyclopropane increases, the pathway is radical-driven[1]. To mitigate this, rigorously exclude light, purge the system of oxygen, and lower the reaction temperature[5].

Self-Validating Experimental Protocols

The following protocols are engineered with built-in self-validating mechanisms to ensure the thermodynamic preservation of the cyclopropane ring.

Protocol A: Nucleophilic Substitution (Sₙ2) on (8-Bromooctyl)cyclopropane

Objective: Perform a Williamson ether synthesis without triggering radical or acid-mediated ring cleavage. Favoring strict Sₙ2 conditions is the preferred approach to maintain ring integrity[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the target alcohol in anhydrous THF.

  • Deprotonation: Slowly add a suitable base (e.g., NaH). Self-Validation Check: Wait for the complete cessation of hydrogen gas evolution. Causality: Ensuring the alcohol is completely deprotonated into an alkoxide before introducing the cyclopropane prevents unreacted base or localized heating from triggering competing elimination or radical pathways[5].

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add (8-Bromooctyl)cyclopropane (1.0 equivalent) dropwise at a controlled temperature (0 °C to room temperature)[5].

  • Monitoring: Heat gently to 50-60 °C if necessary, monitoring strictly by TLC.

  • Work-up: Quench carefully with water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL)[5].

Protocol B: Mild Catalytic Hydrogenation of Cyclopropane-Containing Alkenes

Objective: Reduce an alkene in the presence of a cyclopropane ring without causing hydrogenolysis (ring cleavage). Simple cyclopropanes are highly susceptible to hydrogenolysis under standard reduction conditions[1].

Step-by-Step Methodology:

  • Catalyst Selection: Select a mild catalyst system such as Pd/C. Crucial: Strictly avoid aggressive catalysts like PtO₂ or Rh/C, which readily insert into cyclopropane rings[1].

  • Setup: Set up the reaction vessel under an inert atmosphere and dissolve the substrate in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Hydrogenation: Apply the lowest effective hydrogen pressure (e.g., 1 atm via a hydrogen balloon) and maintain the reaction at room temperature[1].

  • Alternative (Transfer Hydrogenation): If 1 atm H₂ still causes cleavage, switch to transfer hydrogenation. Add ammonium formate (as the reductant) and Pd/C to the substrate solution[1]. Causality: Transfer hydrogenation provides a slow, controlled release of hydrogen equivalents, limiting the thermodynamic driving force for the metal catalyst to insert into the strained C-C bond.

  • Monitoring: Monitor reaction progress strictly via LC-MS to prevent over-reduction.

References

  • Organic Chemistry Portal. "Synthesis of cyclopropanes." Organic Chemistry Portal. URL:[Link]

  • Scribd. "Cyclopropanes in Organic Synthesis." Scribd. URL:[Link]

  • Wikipedia. "Cyclopropane." Wikimedia Foundation. URL: [Link]

  • OpenOChem. "Stability of Cycloalkane (Combustion Analysis)." OpenOChem. URL: [Link]

Sources

Optimizing yield of N,N-dimethylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ONLINE Operator: Senior Application Scientist Topic: Optimizing Yield & Selectivity in Amine Dimethylation

Welcome to the Technical Support Center.

You are not following a cookbook; you are managing a chemical equilibrium. N,N-dimethylation is a deceptive reaction—seemingly simple, yet prone to stalling at the monomethyl stage, over-alkylating to quaternary salts, or failing during extraction due to water solubility.

Below are the Troubleshooting Tickets for the most common failure modes, designed to guide you through the "why" and "how" of optimizing your yield.

Ticket #DM-01: Reaction Stalled at Monomethyl Intermediate

User Report: "I am subjecting a primary amine to reductive amination with formaldehyde and NaBH₄. I see a mixture of starting material and monomethyl amine, but the desired dimethyl product is low yield."

Root Cause Analysis: The formation of the second C-N bond is sterically and electronically more difficult than the first. If you use standard Sodium Borohydride (NaBH₄), it reduces the intermediate imine/iminium species and the formaldehyde ketone/aldehyde indiscriminately and rapidly. You need a reductant that is selective for the iminium ion over the carbonyl.

The Solution: The STAB Protocol (Abdel-Magid Method) Switch to Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃) . It is less basic and milder than NaBH₄ or NaCNBH₃. It allows the iminium ion to form before reduction occurs, preventing the "stalling" caused by premature consumption of formaldehyde [1].

Optimized Protocol:

  • Stoichiometry: 1.0 equiv Amine : 2.2–2.5 equiv Formaldehyde (37% aq. or paraformaldehyde) : 3.0 equiv STAB.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2][3] (DCE is faster).[1][3]

  • Procedure:

    • Mix amine and formaldehyde in DCE.

    • Stir for 15–30 mins to establish the hemiaminal/imine equilibrium.

    • Add STAB in one portion.

    • Critical Step: If the amine is basic/aliphatic, no acid is needed. If the amine is weakly basic (e.g., aniline), add 1.0 equiv of Acetic Acid (AcOH) to catalyze iminium formation.

Mechanism Visualization: The following diagram illustrates why STAB is superior: it coordinates with the oxygen, facilitating hydride transfer specifically to the iminium species.

ReductiveAmination Amine Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + HCHO HCHO Formaldehyde (HCHO) HCHO->Hemiaminal Iminium Iminium Ion (R-N+=CH2) Hemiaminal->Iminium - H2O (Acid Cat.) Product N,N-Dimethyl Amine Iminium->Product Hydride Transfer (STAB Selectivity) Product->Hemiaminal Repeat Cycle for 2nd Me

Figure 1: Mechanism of Reductive Amination highlighting the critical Iminium formation step.

Ticket #DM-02: Substrate Decomposition / "The Tar Pit"

User Report: "I used the Eschweiler-Clarke method (Formic acid + Formaldehyde at 100°C). My yield is 30%, and the NMR shows decomposition."

Root Cause Analysis: The Eschweiler-Clarke reaction relies on thermal energy to drive CO₂ evolution, which is the thermodynamic sink that pushes the reaction forward [2]. However, the harsh conditions (refluxing formic acid) will destroy acid-labile protecting groups (Boc, acetals) and sensitive pharmacophores.

Decision Matrix: Do not use Eschweiler-Clarke as a default. Use the decision tree below to select the correct reagent system.

MethodSelection Start Substrate Analysis IsAcidSens Is substrate Acid Sensitive? Start->IsAcidSens IsThermSens Is substrate Thermally Unstable? IsAcidSens->IsThermSens No MethodA Method A: STAB (Abdel-Magid) IsAcidSens->MethodA Yes (Boc, Acetal) IsThermSens->MethodA Yes MethodB Method B: Eschweiler-Clarke (Classic) IsThermSens->MethodB No (Robust Substrate) MethodC Method C: Borane Reduction (BMS/THF) MethodA->MethodC If Sterically Hindered

Figure 2: Reagent Selection Workflow based on substrate stability.

Comparative Data: Reducing Agents

ReagentpH ConditionTempRisk ProfileBest For
STAB Mildly Acidic (4-5)25°CLowGeneral purpose, complex drugs [1].
NaCNBH₃ Acidic (3-4)25°CHigh (HCN Gas) Older protocols (Avoid if possible).
Formic Acid Highly Acidic (1-2)100°CLow (Corrosive)Simple, robust aromatic amines.
H₂ / Pd-C Neutral25°CFlammabilityBenzyl-protected amines (will deprotect).
Ticket #DM-03: The "Invisible" Product (Work-up Issues)

User Report: "The reaction worked (LCMS confirms), but after aqueous extraction, my product is gone. It's not in the organic layer."

Root Cause Analysis: Small, polar N,N-dimethyl amines are often highly water-soluble. Furthermore, if the pH of your aqueous layer is not significantly higher than the pKa of your amine (typically 9–10), the amine remains protonated (ammonium salt) and stays in the water.

The "Salting Out" Protocol:

  • Basify Aggressively: Adjust the aqueous layer to pH > 12 using NaOH.

  • The Saturation Trick: Add solid Potassium Carbonate (K₂CO₃) or NaCl to the aqueous layer until no more dissolves.

    • Why? This increases the ionic strength of the water, forcing the organic amine out ("salting out"). K₂CO₃ is superior to NaCl as it acts as both a base and a salting agent.

  • Solvent Choice: Switch from Ethyl Acetate (which can hydrolyze at high pH) to Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction.

Ticket #DM-04: Preventing Quaternization

User Report: "I used Methyl Iodide (MeI) and Base. I wanted the tertiary amine, but I got the quaternary ammonium salt."

Root Cause Analysis: Direct alkylation (Menshutkin reaction) is notoriously difficult to control. The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to a runaway reaction toward the quaternary salt (Over-methylation) [3].

Corrective Action:

  • Stop using Alkyl Halides for this transformation. It is the wrong tool.

  • Use Reductive Amination (STAB/HCHO).

    • Why? Reductive amination cannot form quaternary salts.[4] The mechanism requires the formation of a neutral imine/iminium species which must lose a proton. A tertiary amine has no proton to lose, so it cannot form an imine with formaldehyde. The reaction naturally stops at the N,N-dimethyl stage [2].

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][5][6] The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal.[4] (n.d.). Eschweiler-Clarke Reaction. [Link]

Sources

Purification challenges of tertiary cyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TCP-PUR-001

Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purification, Stability, and Isolation of Tertiary Cyclopropylamines

Executive Summary

You are likely reading this guide because your tertiary cyclopropylamine (TCP) is behaving anomalously compared to standard alkyl amines. TCPs present a "perfect storm" of purification challenges:

  • Reduced Basicity: The cyclopropyl group lowers the pKa compared to isopropyl analogs, altering extraction pH thresholds.

  • Ring Strain: The ~27.5 kcal/mol ring strain makes them susceptible to acid-catalyzed ring opening (homo-conjugate addition).

  • Volatility: Low molecular weight TCPs often sublime or co-evaporate during concentration.

  • Silica Interactions: Like all amines, they streak on silica, but their specific shape and electronic properties can make elution unpredictable.

This guide provides self-validating protocols to resolve these issues.

Module 1: Chemical Stability & Handling

User Question: "I washed my crude reaction mixture with 1N HCl to remove neutrals, but my product yield plummeted. Where did it go?"

Diagnosis: Acid-Catalyzed Ring Opening.[1][2] Unlike standard alkyl amines, the cyclopropyl group possesses significant


-character in its C-C bonds ("banana bonds"). Strong acids can protonate the ring or the nitrogen in a way that facilitates nucleophilic attack (by water or chloride), leading to ring-opened impurities (e.g., chloropropanes or alcohols).
The Science (Why it happens)
  • pKa Shift: The carbon atoms in a cyclopropane ring have high

    
    -character (approx. 
    
    
    
    hybridization). This makes the cyclopropyl group electron-withdrawing compared to an isopropyl group.
    • Isopropylamine pKa: ~10.6

    • Cyclopropylamine pKa: ~9.1

    • Impact: TCPs are weaker bases. They require lower pH to fully protonate, but that same low pH endangers the ring.

Protocol: The "Soft-Acid" Workup

Do NOT use strong mineral acids (HCl, H₂SO₄) for extraction unless validated. Use this buffered protocol instead:

  • Dilution: Dilute organic phase (EtOAc or DCM) with 5 volumes of solvent.

  • Acid Wash (Gentle): Extract with 10% Aqueous Citric Acid or 0.5 M NaH₂PO₄ (pH ~4-5).

    • Why: These buffers are acidic enough to protonate the TCP (pKa ~9) but generally too weak to trigger rapid ring opening at room temperature.

  • Validation: Check the aqueous layer by TLC. If the product is not extracting, the lipophilicity of the tertiary groups may be too high.

  • Recovery: Basify the aqueous layer immediately with cold saturated NaHCO₃ (not NaOH, to avoid heat generation) and back-extract.

Module 2: Chromatographic Separation

User Question: "My compound streaks from the baseline to the solvent front on TLC and column, even with MeOH."

Diagnosis: Silanol Interaction.[3] The acidic silanol groups (


) on silica gel protonate the amine, turning it into a salt that drags along the column.
Decision Matrix: Choosing the Stationary Phase

PurificationStrategy Start Crude TCP Mixture AcidSens Is it Acid Sensitive? Start->AcidSens Polarity Polarity? AcidSens->Polarity No Alumina Neutral Alumina (Activity III) AcidSens->Alumina Yes (High Risk) Reverse C18 Reverse Phase (High pH Buffer) AcidSens->Reverse Complex Mixture Silica Std. Silica + 1% Et3N Polarity->Silica Low/Med AmineSilica Amine-Funct. Silica (KP-NH) Polarity->AmineSilica High

Figure 1: Purification decision tree based on compound sensitivity and complexity.

Protocol A: The "Basified" Silica Column

If you must use standard silica:

  • Pre-treatment: Slurry pack the column using Hexane/EtOAc containing 1% Triethylamine (TEA) .

  • Elution: Run the column with the TEA modifier in the mobile phase.

  • Warning: TEA boils at 89°C. If your TCP is volatile, TEA will be difficult to remove without losing product.

Protocol B: Neutral Alumina (Recommended)

Alumina is less acidic than silica and less likely to open the cyclopropyl ring.

  • Grade: Use Neutral Alumina, Brockmann Activity III (add 6% water to Activity I alumina to deactivate it).

  • Solvent: DCM/MeOH gradients work well here without amine modifiers.

Protocol C: Reverse Phase (C18)

Use high-pH buffers to keep the amine neutral (suppressing ionization improves peak shape for bases).

  • Buffer: 10mM Ammonium Bicarbonate (pH ~10).

  • Note: Ensure your C18 column is "hybrid" or rated for high pH (e.g., Waters XBridge or Phenomenex Gemini).

Module 3: Isolation & Volatility

User Question: "I had 500mg of pure product. I put it on the high-vacuum pump overnight, and now I have 50mg."

Diagnosis: Sublimation/Evaporation. Low molecular weight TCPs are often volatile oils. The high vapor pressure allows them to escape into the pump trap.

Data: Volatility Comparison
CompoundBoiling Point (approx.)[4]Risk Level
Cyclopropylamine (Free Base)~50°CCritical
N,N-Dimethylcyclopropylamine~60-70°CHigh
N-Benzyl-N-cyclopropylamine>200°CLow
Protocol: Salt Formation for Storage

Convert the volatile oil into a stable, non-volatile solid.

Option 1: The Oxalate Salt (Crystallization) Oxalic acid is anhydrous and often yields nice crystals.

  • Dissolve crude amine in minimal Et₂O or EtOH.

  • Add 1.0 equivalent of anhydrous Oxalic Acid (dissolved in EtOH).

  • A white precipitate usually forms immediately.

  • Filter and wash with cold Et₂O.

    • Advantage:[5][6][7] Non-hygroscopic, easy to handle.

Option 2: The HCl Salt (Anhydrous) Do not use aqueous HCl (requires lyophilization).

  • Dissolve amine in anhydrous Et₂O.

  • Bubble HCl gas through the solution OR add 2M HCl in Diethyl Ether dropwise.

  • Evaporate solvent gently or filter the precipitate.

Module 4: Synthesis Cleanup (Reductive Amination)

User Question: "I synthesized my TCP via reductive amination. I can't separate the tertiary product from the secondary amine impurity."

Diagnosis: Similar Polarity. The secondary amine (incomplete alkylation) often co-elutes with the tertiary product.

Protocol: Chemical Scavenging

Instead of difficult chromatography, use a chemical scavenger to remove the secondary amine.[8]

  • Reagent: Add Isocyanatomethyl polystyrene (or a similar electrophilic scavenger resin) or simply Acetic Anhydride .

  • Reaction: Stir the crude mixture with the scavenger for 2 hours.

    • Mechanism:[6][7][9][10] The secondary amine reacts to form a urea (with resin) or an amide (with anhydride). The tertiary cyclopropylamine cannot react.

  • Separation:

    • Resin: Filter off the beads.

    • Anhydride: The resulting amide is significantly less polar and non-basic. A simple acid wash (see Module 1) will extract the TCP while leaving the neutral amide in the organic layer.

References
  • PubChem. Cyclopropylamine Compound Summary. National Library of Medicine. [Link]

  • Biotage. Is there an easy way to purify organic amines? Biotage Blog. [Link]

  • Campbell, J. M., et al. (2019).[11] The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine.[11] Journal of Pharmaceutical Sciences. [Link]

  • Chemistry LibreTexts. Basicity of Amines and Ammonium Salt Formation.[Link]

  • ScienceMadness. Forming oxalate salts of amines.[Link]

Sources

Technical Support Center: N,N-dimethyl-2-phenoxycyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for N,N-dimethyl-2-phenoxycyclopropanamine . It is designed for researchers encountering stability issues with this specific scaffold, which combines the strain of a cyclopropane ring with the electronic activation of a phenoxy ether and a tertiary amine.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Executive Summary: The Stability Profile

N,N-dimethyl-2-phenoxycyclopropanamine is a high-risk structural motif. Unlike its robust analog tranylcypromine (2-phenylcyclopropylamine), the introduction of the phenoxy oxygen at the C2 position significantly alters the electronic landscape of the cyclopropane ring.

  • Primary Risk: Acid-Catalyzed Ring Opening. The electron-donating phenoxy group stabilizes the carbocation intermediate, making the ring highly susceptible to cleavage even under mild acidic conditions (e.g., unbuffered silica gel, chloroform traces).

  • Secondary Risk: Oxidative Degradation. The tertiary amine is prone to N-oxide formation, and the electron-rich ring is a target for radical oxidation.

  • Handling Mandate: Strictly anhydrous, neutral/basic conditions, and low-temperature storage.

Module 1: Critical Storage & Handling Protocols

Q: How should I store the bulk solid vs. solution?

A: Follow the "Cold-Dark-Base" protocol.

StateRecommended ConditionShelf Life (Est.)[1][2]
Solid (Salt) -20°C under Argon. Desiccated. Preferred salt: Tartrate or Fumarate (avoid hygroscopic HCl if possible).12-24 Months
Solid (Free Base) -80°C under Argon. Oil is highly unstable.< 1 Month
Solution -20°C in anhydrous DMSO or Ethanol. Avoid water.1-3 Months
Q: Can I purify this compound using standard silica gel chromatography?

A: NO. Standard silica gel is slightly acidic (pH 4-5). This acidity is sufficient to trigger the ring-opening of 2-phenoxycyclopropanamines, leading to the formation of acyclic aldehydes or ketones.

  • Protocol: Use Neutral Alumina or Basified Silica (pre-treated with 1-2% Triethylamine).

  • Mobile Phase: Always include 0.1% Triethylamine or Ammonia in your eluent to maintain a basic microenvironment.

Module 2: Troubleshooting Guide (Symptom & Solution)

Issue 1: "My sample turned yellow/brown overnight."

Diagnosis: Oxidative Degradation (N-Oxide or Radical Polymerization). The combination of the electron-rich phenoxy group and the amine makes the molecule susceptible to air oxidation.

  • Immediate Action: Check purity by LC-MS. If the parent mass is +16 Da, it is the N-oxide.

  • Corrective Workflow:

    • Dissolve in degassed solvent.

    • Filter through a small pad of basic alumina to remove polar N-oxide impurities.

    • Re-precipitate as a salt immediately.

    • Prevention: Store strictly under inert gas (Argon/Nitrogen).

Issue 2: "I see a loss of potency and new peaks in NMR (aldehyde signals)."

Diagnosis: Hydrolytic Ring Opening. You have likely exposed the compound to protic acid or acidic solvents (e.g., CDCl3 with trace HCl).

  • The Chemistry: The phenoxy group pushes electron density into the ring, facilitating protonation and subsequent cleavage by water.

  • Validation: Check 1H NMR for the disappearance of the characteristic high-field cyclopropane protons (0.5–1.5 ppm) and the appearance of aldehyde protons (~9-10 ppm).

  • Solution: Switch NMR solvents to Benzene-d6 or DMSO-d6 . If using CDCl3, filter it through basic alumina first to remove acid traces.

Issue 3: "The compound decomposes during LC-MS analysis."

Diagnosis: On-Column Degradation. The acidic mobile phase (0.1% Formic Acid/TFA) used in standard LC-MS is destroying your analyte during the run.

  • Protocol Adjustment:

    • Switch to High pH LC-MS (Ammonium Bicarbonate, pH 8-10).

    • If low pH is mandatory, lower the column temperature to 10°C and minimize run time.

Module 3: Advanced Mechanistic Insight

The "Push-Pull" Instability Mechanism

Understanding why this molecule fails is the key to preserving it. The diagram below illustrates the fatal pathway triggered by acidic conditions.

DegradationPathway Fig 1. Acid-Catalyzed Ring Opening Mechanism of Phenoxycyclopropylamines Compound N,N-dimethyl-2- phenoxycyclopropanamine Protonation Protonation (Trace Acid/H+) Compound->Protonation Acid Exposure Intermediate Carbocation Intermediate Protonation->Intermediate Ring Strain Release WaterAttack Hydrolysis (+ H2O) Intermediate->WaterAttack Product Ring-Opened Aldehyde/Ketone WaterAttack->Product Irreversible

Caption: The electron-donating phenoxy group stabilizes the transition state for ring opening, making the molecule significantly more acid-sensitive than simple alkyl-cyclopropanes.

FAQ: Salt Selection Strategy

Q: Why not just use HCl? It's the standard. A: While HCl is standard for amines, it is risky here. Excess HCl is hygroscopic and highly acidic. If any moisture enters the vial, the concentrated acid environment on the crystal surface will drive the ring-opening reaction described above.

  • Recommendation: Use Fumaric Acid or Maleic Acid . These form stable, crystalline salts with a milder acidity profile (pKa ~3-4) that is less likely to trigger ring cleavage while still stabilizing the amine.

References

  • Mechanism of Cyclopropylamine Inactivation: Schmidt, D. M. Z., & McCafferty, D. G. (2007).[3] trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[3][4] Biochemistry.

  • Stability of Cyclopropyl Ethers: Salaun, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry.

  • Degradation of Cyclopropylamine Drugs: Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences.

  • General Handling of Labile Amines: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Technical Support Center: Cyclopropanation Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Low Conversion in Cyclopropanation Protocols

Introduction: The Conversion Paradox

Low conversion in cyclopropanation is rarely a single-variable failure. It is usually a mismatch between the carbene/carbenoid half-life and the alkene nucleophilicity .

Whether you are employing a concerted Simmons-Smith insertion or a stepwise metal-catalyzed diazo decomposition, the core challenge remains the same: The active carbenoid species is highly unstable. If it does not find the alkene immediately, it will collapse (dimerize, hydrolyze, or rearrange), leaving you with unreacted starting material.

This guide moves beyond basic "check your stir rate" advice. We will diagnose the kinetic bottlenecks of the three dominant methodologies.

Tier 1: Diagnostic Triage (Start Here)

Before modifying catalyst ligands, cross-reference your experimental setup against these non-negotiable baselines.

ParameterCritical CheckThe "Why" (Causality)
Inert Atmosphere Is the headspace actively purged with Ar/N₂?Moisture kills carbenoids. Zn-carbenoids hydrolyze instantly to methane/methyl iodide. Diazo precursors are safer but the active metal-carbene is moisture-sensitive.
Stirring Efficiency Is the vortex reaching the bottom of the flask?Heterogeneity. The Zn-Cu couple (Simmons-Smith) is a solid-liquid interface reaction. Poor suspension = zero surface area = zero carbenoid generation.
Reagent Age Is the Et₂Zn or CH₂I₂ clear or discolored?Autoxidation. Diiodomethane liberates I₂ over time (turning pink/brown), which acts as a radical trap and Lewis acid poison. Wash CH₂I₂ with Na₂S₂O₃ if discolored.
Exotherm Did you observe a temperature spike upon addition?Activation Failure. No exotherm often means the carbenoid never formed. If the pot stays cold, the reaction hasn't started.

Module A: Zinc-Carbenoid Protocols (Simmons-Smith)

Method: Reaction of alkene with CH₂I₂ + Zn-Cu (Classic) or Et₂Zn (Furukawa).[1] Mechanism: Concerted syn-addition.[2]

Issue 1: The Reaction Stalls at <20% Conversion

Diagnosis: The Zinc surface is passivated (Classic) or the carbenoid is decomposing faster than it reacts (Furukawa).

Troubleshooting Protocol:

  • Switch to Furukawa Modification: The classic Zn-Cu couple is notoriously capricious. Switch to Diethylzinc (Et₂Zn) .[3] It is homogeneous and reproducible.

    • Protocol: Dissolve alkene in DCM (0°C). Add Et₂Zn (1.1 equiv). Add CH₂I₂ (1.1 equiv) dropwise.

  • Lewis Acid "Boost" (Shi Modification): If the alkene is electron-deficient (e.g., enol ethers, acrylates), the standard electrophilic zinc carbenoid is too weak.

    • Fix: Add Trifluoroacetic acid (TFA) (1.0 equiv relative to Et₂Zn) to the mixture. This generates CF₃COO-Zn-CH₂I, a significantly more electrophilic species capable of cyclopropanating difficult substrates [1].

  • Solvent Coordination: Are you using THF or Ether?

    • Fix:Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Ethereal solvents coordinate to the Zinc, stabilizing it but drastically reducing its reactivity toward the alkene.

Issue 2: Reproducibility Fails (One batch works, next fails)

Diagnosis: Trace Oxygen/Moisture or "Dead" CH₂I₂.

Corrective Workflow:

  • Purify CH₂I₂: Wash with 10% aq. Na₂S₂O₃ until colorless, dry over MgSO₄, and store over Cu wire in the dark.

  • Drying: Flame-dry the flask under vacuum twice before backfilling with Argon.

Module B: Transition Metal-Catalyzed (Diazo Decomposition)

Method: Rh, Cu, or Ru catalysts + Diazoacetate (EDA) or Diazomethane. Mechanism: Metal-carbene formation followed by alkene insertion.[2]

Issue 1: Low Yield, High Recovery of Starting Alkene

Diagnosis: Diazo Dimerization. The diazo compound reacted with itself instead of the alkene, forming fumarates/maleates (look for peaks around 6.0-6.5 ppm in ¹H NMR).

The "Slow Addition" Imperative: You must maintain a low steady-state concentration of the diazo compound. If [Diazo] > [Alkene], dimerization dominates.

Protocol:

  • Syringe Pump Addition: Dissolve the diazo compound in the reaction solvent. Add it to the catalyst/alkene mixture over 4–8 hours .

  • Stoichiometry: Use the alkene in excess (if cheap) or use 2–3 equivalents of diazo compound (slowly added) if the alkene is precious.

Issue 2: Catalyst Poisoning (Reaction stops halfway)

Diagnosis: The catalyst has coordinated irreversibly to a heteroatom.

Troubleshooting Guide:

  • Check for "Poisons": Does your substrate contain free amines (-NH₂), thiols (-SH), or phosphines? These bind Rh/Cu centers stronger than the carbene.

    • Fix: Protect amines as carbamates (Boc/Cbz) or amides.

  • Catalyst Selection:

    • Rh₂(OAc)₄: The standard workhorse.

    • Rh₂(esp)₂: Use for difficult substrates. It is a chelated "strap" catalyst that is much more robust against degradation and hydrolysis [2].

Module C: Nucleophilic Alkylation (Corey-Chaykovsky)

Method: Sulfur Ylides (DMSO/Base). Mechanism: Michael addition followed by intramolecular S_N2 ring closure.

Issue 1: I got the Epoxide, not the Cyclopropane

Diagnosis: Wrong Ylide Selection (Kinetic vs. Thermodynamic Control).

The Rule of Thumb:

  • Sulfonium Ylides (Me₂S⁺-CH₂⁻): Kinetic control. Irreversible addition to carbonyls. Forms Epoxides.

  • Sulfoxonium Ylides (DMSO-based, Me₂S(O)⁺-CH₂⁻): Thermodynamic control. Reversible addition to carbonyls; irreversible addition to conjugated alkenes. Forms Cyclopropanes.

Corrective Action: Ensure you are using Trimethylsulfoxonium Iodide (Me₃S(O)I) + NaH in DMSO. Do not use Trimethylsulfonium Iodide (Me₃SI) if you want the cyclopropane [3].

Visual Troubleshooting Pathways

Diagram 1: General Troubleshooting Decision Tree

Troubleshooting Start Start: Low Conversion CheckReagents Tier 1: Check Reagents (Moisture, Purity, O2) Start->CheckReagents MethodSelect Select Method CheckReagents->MethodSelect SS Simmons-Smith (Zn-Carbenoid) MethodSelect->SS Diazo Metal-Catalyzed (Rh/Cu + Diazo) MethodSelect->Diazo SS_Check Alkene Electron Deficient? SS->SS_Check SS_Shi Use Shi Modification (Add TFA) SS_Check->SS_Shi Yes SS_Furukawa Switch to Furukawa (Et2Zn instead of Zn-Cu) SS_Check->SS_Furukawa No (General Boost) Diazo_Check Dimerization Observed? (Fumarates in NMR) Diazo->Diazo_Check Diazo_Slow Increase Addition Time (Syringe Pump 4-8h) Diazo_Check->Diazo_Slow Yes Diazo_Poison Check for Catalyst Poisons (Amines/Thiols) Diazo_Check->Diazo_Poison No

Caption: Decision matrix for isolating the root cause of conversion failure based on reaction methodology.

Diagram 2: Corey-Chaykovsky Selectivity Logic

CoreyChaykovsky Substrate Enone Substrate Reagent1 Sulfonium Ylide (Me2S+CH2-) Substrate->Reagent1 Reagent2 Sulfoxonium Ylide (Me2S(O)+CH2-) Substrate->Reagent2 Path1 Direct C=O Attack (Irreversible) Reagent1->Path1 Kinetic Control Path2 Direct C=O Attack (Reversible) Reagent2->Path2 Thermodynamic Path3 Conjugate C=C Attack (Irreversible) Reagent2->Path3 Slower but Stable Product1 Epoxide Path1->Product1 Path2->Reagent2 Reverts Product2 Cyclopropane Path3->Product2

Caption: Mechanistic divergence between Sulfonium (Epoxidation) and Sulfoxonium (Cyclopropanation) ylides.

FAQ: Rapid Fire Solutions

Q: My Simmons-Smith reaction solidified. What happened? A: You likely used the Zn-Cu couple with insufficient solvent or poor stirring. The "sludge" prevents the alkene from reaching the zinc surface. Solution: Dilute the reaction or switch to homogeneous Et₂Zn (Furukawa).

Q: Can I use old Diethylzinc? A: If there is a large amount of white solid (ZnO) at the bottom of the bottle, the titer is likely significantly lower than the label claim. Titrate it or buy fresh. Low titer = low conversion.

Q: I'm using a Rhodium catalyst and seeing no reaction, but no dimerization either. A: Check your alkene sterics. Tetrasubstituted alkenes are extremely difficult to cyclopropanate with standard Rh₂(OAc)₄. Solution: Switch to a sterically open catalyst or increase temperature (carefully).

References

  • Shi Modification (TFA/Et₂Zn): Lorenz, J. C., et al. "A Novel Class of Tunable Zinc Reagents (RXZnCH2Y) for Efficient Cyclopropanation of Olefins." Journal of Organic Chemistry (2004).[4] Link

  • Rh(esp)₂ Catalyst Utility: Espino, C. G., et al. "A New Class of Rhodium(II) Catalysts for C-H Insertion and Cyclopropanation." Journal of the American Chemical Society (2004). Link

  • Corey-Chaykovsky Selectivity: Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society (1965). Link

Sources

Resolving solubility issues in aqueous assay buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aqueous Assay Buffer Solubility

Introduction: The Invisible Variable

As researchers, we often obsess over


, 

, and signal-to-noise ratios, yet we frequently overlook the fundamental physicochemical reality of our assay: solubility . A compound that is not in solution cannot interact with its target in a stoichiometrically relevant manner. Worse, colloidal aggregates can sequester enzymes, leading to false positives (promiscuous inhibition).

This guide is not a generic list of tips. It is a structured troubleshooting system designed to diagnose, resolve, and validate solubility issues in your experimental workflows.[1]

Part 1: Diagnostic Decision Framework

Before altering your buffer, you must diagnose the type of solubility failure. Use this decision tree to categorize your issue.

SolubilityDecisionTree Start Observation: Low/Variable Assay Signal CheckTurbidity Step 1: Visual/Optical Inspection (Is the well turbid or scattering light?) Start->CheckTurbidity TurbidYes Precipitation Detected CheckTurbidity->TurbidYes Yes TurbidNo Solution Appears Clear CheckTurbidity->TurbidNo No CheckDilution Check Dilution Protocol (DMSO shock?) TurbidYes->CheckDilution CheckDetergent Add 0.01% Triton X-100 (Does activity restore?) TurbidNo->CheckDetergent KineticIssue Diagnosis: Kinetic Solubility Failure Action: Optimize mixing/intermediate dilution CheckDilution->KineticIssue Precipitates immediately upon addition ThermodynamicIssue Diagnosis: Thermodynamic Limit Reached Action: Change pH or Buffer System CheckDilution->ThermodynamicIssue Precipitates over time (Crystal growth) Aggregation Diagnosis: Colloidal Aggregation (Promiscuous Inhibition) CheckDetergent->Aggregation Activity Restored (False Positive) TrueActivity Diagnosis: True Low Potency or Target Engagement Issue CheckDetergent->TrueActivity No Change

Figure 1: Diagnostic logic for categorizing solubility artifacts versus true experimental results.

Part 2: Technical Troubleshooting (Q&A)

Category 1: Kinetic vs. Thermodynamic Solubility

Q: I see a precipitate immediately when I add my compound stock (in DMSO) to the assay buffer. Why does this happen even if the final concentration is low?

A: You are experiencing a "Kinetic Solubility" failure , often caused by "solvent shock." When a hydrophobic compound dissolved in DMSO (a polar aprotic solvent) hits an aqueous buffer (a polar protic solvent), the local concentration at the injection site transiently exceeds the solubility limit. This triggers rapid nucleation of amorphous precipitates that may not re-dissolve, even if the final equilibrium concentration is theoretically soluble [1].

  • The Fix: Do not pipette directly from 100% DMSO into the buffer. Create an intermediate dilution step.

    • Bad: 1 µL of 10 mM stock

      
       99 µL Buffer (1:100 dilution).
      
    • Good: 10 µL of 10 mM stock

      
       90 µL DMSO (Intermediate) 
      
      
      
      Dilute this into buffer with rapid vortexing.
  • Expert Insight: Kinetic solubility is often higher than thermodynamic solubility because the system is in a metastable state.[2] If you need long incubation times (>24 hours), kinetic data is unreliable; you must determine thermodynamic solubility [2].

Category 2: "Phantom" Inhibition (Aggregation)

Q: My compound shows high potency (


) in the biochemical assay, but zero activity in cells. The buffer solution looks clear. What is happening? 

A: You likely have a Promiscuous Inhibitor forming colloidal aggregates. Many hydrophobic compounds form small, invisible colloids (100–1000 nm) in aqueous buffers. These colloids sequester enzymes on their surface, inhibiting them non-specifically.[3] This is a physical artifact, not a chemical interaction [3].

  • The Test: Perform a "Detergent Sensitivity" test.

    • Add a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.005% Tween-20) to your assay buffer.

    • If the

      
       shifts dramatically (e.g., from 1 µM to >100 µM), the inhibition was due to aggregation. Detergents disrupt colloids but usually spare specific ligand-protein binding.
      
  • Validation: Use Dynamic Light Scattering (DLS) to confirm particle size distribution (see Protocol A).

Category 3: Buffer Composition & pH

Q: How do I choose the right buffer to maximize solubility for an ionizable compound?

A: Solubility for ionizable drugs is strictly pH-dependent. You must apply the Henderson-Hasselbalch principle .

  • Acids (e.g., Carboxylic acids): Solubility increases as pH > pKa.

  • Bases (e.g., Amines): Solubility increases as pH < pKa.

Critical Warning: Avoid "Common Ion Effect" precipitation.

  • Scenario: You are testing a cationic drug (amine) in a Phosphate Buffered Saline (PBS) system.

  • Risk:[4][5] If your compound is a hydrochloride salt and you add it to a high-sodium buffer, or if it forms insoluble phosphate salts, it will precipitate.

  • Solution: Switch to buffers with non-coordinating ions like HEPES or MOPS and avoid phosphate buffers for screening libraries of unknown salt forms [4].

Part 3: Data & Reference Tables

Table 1: Cosolvent & Additive Compatibility Guide

Use this to select additives that improve solubility without denaturing your protein target.

Additive ClassExampleTypical Conc.Mechanism of ActionRisk / Limitation
Organic Cosolvent DMSO1% - 5%Disrupts water structure; solvates hydrophobic regions.>5% can denature enzymes or affect cell membrane permeability [5].
Non-ionic Detergent Tween-20 / Triton X-1000.001% - 0.01%Forms micelles that encapsulate hydrophobic molecules; disrupts aggregates.Can interfere with fluorescence assays (bubbles/quenching). Critical Micelle Concentration (CMC) must be considered.
Chaotrope Glycerol5% - 10%Stabilizes protein hydration shell; prevents protein aggregation.Increases viscosity, which may alter diffusion rates in kinetic assays.
Carrier Protein BSA (Bovine Serum Albumin)0.1% (w/v)Binds hydrophobic compounds non-specifically, keeping them in solution.High Risk: Can bind your drug and lower the free concentration available for the target (

shift).

Part 4: Validated Experimental Protocols

Protocol A: Kinetic Solubility Screening (Nephelometry)

Objective: Determine the concentration at which a compound precipitates upon dilution from DMSO.

Principle: This assay measures light scattering (turbidity) caused by insoluble particles. It is "kinetic" because it mimics the timescale of a typical screening assay (1–4 hours).

Required Materials:

  • Nephelometer or Plate Reader (Absorbance at 620 nm or 540 nm).

  • 96-well clear flat-bottom plates.

  • Control 1 (High Sol): Acetylsalicylic Acid (Aspirin) - Soluble > 3 mg/mL.

  • Control 2 (Low Sol): Tamoxifen - Insoluble in aqueous buffer at neutral pH.

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO.

  • Dilution Series: In a separate "pre-dilution" plate, prepare a serial dilution of the compound in DMSO (e.g., 10 mM down to 0.1 mM).

  • Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your Assay Buffer in the read plate (Final DMSO = 1%).

    • Self-Validating Step: Include a "Buffer + 1% DMSO" blank column.

  • Incubation: Seal and shake at room temperature for 90 minutes.

  • Readout: Measure Absorbance at 620 nm (

    
    ).
    
  • Analysis:

    • Calculate

      
      .
      
    • Threshold: Any

      
       (approx. 3x standard deviation of blank) indicates precipitation.
      
    • Result: The "Solubility Limit" is the highest concentration before the

      
       spike.
      
Protocol B: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the true equilibrium solubility (Gold Standard).

Workflow Visualization:

ShakeFlaskWorkflow Step1 Add Excess Solid (Powder) to Buffer Step2 Incubate & Shake (24 - 72 Hours @ 25°C) Step1->Step2 Step3 Phase Separation (Centrifuge/Filter) Step2->Step3 Step4 Quantify Supernatant (HPLC-UV or LC-MS) Step3->Step4

Figure 2: Thermodynamic solubility workflow ensuring phase equilibrium.

Methodology:

  • Add excess solid compound (approx. 1–2 mg) to 0.5 mL of buffer in a glass vial.

  • Shake at constant temperature (usually 25°C) for 24 to 72 hours.

  • Validation Check: Ensure solid is still visible at the end. If clear, you did not add excess; repeat with more solid.

  • Filter supernatant through a 0.22 µm PVDF filter (saturated with sample first to prevent loss).

  • Analyze filtrate concentration via HPLC against a standard curve prepared in DMSO.

References

  • BioDuro-Sundia. ADME Solubility Assay: Kinetic vs Thermodynamic. Retrieved from [Link]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today.

Sources

Storage conditions for hygroscopic amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex physical chemistry and handling requirements of hygroscopic amine hydrochloride salts.

Amine hydrochlorides are ubiquitous in pharmaceutical development due to their enhanced aqueous solubility compared to free bases[1]. However, the strong ion-dipole interactions driven by the electronegative chloride anion and the protonated amine create a high thermodynamic affinity for atmospheric water. When improperly managed, this leads to deliquescence, chemical degradation, and catastrophic formulation failures.

This guide provides field-proven, self-validating strategies to troubleshoot, handle, and store these highly sensitive active pharmaceutical ingredients (APIs).

Part 1: Core Concepts & Causality (The "Why")

To effectively troubleshoot hygroscopic salts, one must understand the thermodynamic driving forces at play.

The Mechanism of Deliquescence Deliquescence is not merely "getting wet"; it is a first-order phase transition. Every crystalline salt has a specific Deliquescence Relative Humidity (DRH)[2]. When the ambient relative humidity (RH) exceeds the DRH, the vapor pressure of the saturated aqueous solution of the salt is lower than the partial pressure of water vapor in the surrounding air. To reach thermodynamic equilibrium, the solid continuously absorbs moisture until it completely dissolves into a saturated droplet[2].

The Danger of Deliquescence Lowering A critical and often overlooked phenomenon in formulation is deliquescence lowering. When an amine hydrochloride is mixed with other water-soluble excipients or salts, the DRH of the physical mixture (


) is always lower than the DRH of the individual components[3]. Therefore, an API that is stable at 50% RH in bulk storage may rapidly deliquesce at 40% RH once blended with other ingredients.

MoistureDegradation A Amine Hydrochloride API (Crystalline Solid) C Moisture Adsorption (Capillary Condensation) A->C Exposure B Ambient RH > DRH (Thermodynamic Imbalance) B->C Driving Force D Deliquescence (Aqueous Micro-environment) C->D Continuous Uptake E Physical Degradation (Caking / Clumping) D->E Solid Bridging F Chemical Degradation (Hydrolysis / Oxidation) D->F Solvolysis

Thermodynamic pathway of moisture-induced degradation in hygroscopic salts.

Part 2: Troubleshooting & FAQs

Q1: My amine hydrochloride salt was a free-flowing powder yesterday, but today it is a sticky paste. What happened, and can I recover it? A: Your laboratory's ambient RH exceeded the salt's DRH, causing capillary condensation and subsequent deliquescence[2]. Recovery: If the API is thermally stable, you can recover it via vacuum drying. However, rapid drying often causes the dissolved salt to precipitate as an amorphous solid rather than its original crystalline polymorph. Amorphous solids are exponentially more hygroscopic. You must recrystallize the salt from a dry organic solvent (e.g., anhydrous ethanol/ethyl acetate) to restore its stable crystalline lattice[1].

Q2: I am weighing the API on an analytical balance, but the mass keeps drifting upward. How do I stop this? A: The salt is actively scavenging moisture from the air during the weighing process. Solution: You must isolate the micro-environment. Handle the material inside a glovebox purged with inert gas (Argon or Nitrogen)[4]. If a glovebox is unavailable, use a tared, sealable weighing vessel. Place the closed vessel in a desiccator, open it only to transfer the bulk solid, seal it immediately, and weigh the closed system.

Q3: What packaging components does the USP recommend for long-term storage of these salts? A: USP General Chapter <670> (Auxiliary Packaging Components) outlines specific compendial standards for packaging desiccants[5]. For highly hygroscopic amine hydrochlorides, primary packaging should consist of a sealed low-density polyethylene (LDPE) bag, placed inside a secondary aluminum foil pouch containing a USP-compliant desiccant (such as silica gel or bentonite)[5][6].

Part 3: Data Presentation

To engineer a robust storage environment, you must select the correct desiccant and understand how to calibrate your humidity environments.

Table 1: USP <670> Approved Desiccants and Mechanistic Properties [5][6]

Desiccant TypeMechanism of ActionBest Use CaseRisk Factor
Silica Gel Physical Adsorption (Capillary condensation)General purpose, broad humidity range.Can release moisture at high temperatures.
Molecular Sieve Size-Exclusion Physical AdsorptionUltra-low humidity requirements (<10% RH).Aggressive drying; may strip hydrate water from API.
Calcium Chloride Chemical Reaction / DeliquescenceHigh-capacity moisture trapping.Forms a corrosive liquid if not properly contained.
Bentonite Clay Physical Adsorption (Intercalation)Cost-effective, low-temperature storage.Lower capacity than silica gel at high RH.

Table 2: Saturated Salt Solutions for DRH Profiling & Calibration [3][7] Note: Values are approximate at 25°C. Equilibrium requires the presence of excess undissolved solid.

Saturated Salt SolutionEquilibrium Relative Humidity (ERH)
Lithium Chloride (

)
~ 11.3%
Magnesium Chloride (

)
~ 32.8%
Sodium Chloride (

)
~ 75.3%
Potassium Sulfate (

)
~ 97.3%

Part 4: Experimental Protocols

Protocol A: Determination of DRH via Saturated Salt Solutions

Purpose: To identify the critical humidity threshold at which your specific amine hydrochloride salt fails.

  • Preparation: Prepare a series of sealed desiccators. Into the base of each, add a slushy slurry of a calibration salt (from Table 2) and deionized water[7].

  • Self-Validation Step: Insert a calibrated digital hygrometer into the sealed desiccator. Wait 24 hours. If the hygrometer reading deviates by >±2% from the theoretical ERH, the environment is invalid. Ensure there is excess undissolved solid in the slurry; thermodynamic equilibrium requires both solid and liquid phases.

  • Execution: Accurately weigh 50 mg of the anhydrous amine hydrochloride into pre-weighed, shallow glass watch dishes.

  • Exposure: Place one dish into each humidity chamber. Seal the chambers.

  • Analysis: Remove and weigh the dishes after 24, 48, and 72 hours.

  • Causality Check: Plot the percentage mass gain against the RH of the chamber. The RH at which a sharp, exponential increase in mass occurs is the DRH[1]. Storage must be strictly maintained below this inflection point.

Protocol B: Safe Handling and Weighing in a Controlled Environment

Purpose: To prevent moisture uptake during the physical manipulation of deliquescent APIs.

  • Dehydration: Oven-dry all spatulas, weighing boats, and glass vials at 120°C for 2 hours. Transfer them immediately to the glovebox antechamber while hot.

  • Antechamber Purge: Place the sealed container of the amine hydrochloride into the antechamber. Perform a minimum of three vacuum/inert gas (Argon or

    
    ) purge cycles[4].
    
  • Self-Validation Step: Place a small, open dish of anhydrous Calcium Chloride (a known deliquescent standard) inside the main glovebox chamber for 1 hour. Weigh it before and after. If the mass increases by >0.1%, your inert gas purge is insufficient or your seals are compromised. Do not open the API container.

  • Transfer & Weighing: Move the API into the main chamber. Open the container, weigh the required mass into a tared vial, and seal the vial with a PTFE-lined cap before removing it from the inert atmosphere[4].

HandlingWorkflow S1 Bake Glassware (>120°C) S2 Purge Antechamber (Vacuum/Ar Cycles) S1->S2 S3 Transfer to Glovebox (<1 ppm H2O) S2->S3 S4 Weighing (Tared Sealed Boat) S3->S4 S5 Secondary Containment (Alu-Foil + Desiccant) S4->S5

Step-by-step environmental control workflow for handling hygroscopic salts.

References

Sources

Technical Support Center: Overcoming Steric Hindrance in N,N-Dimethylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for N,N-dimethylation of sterically hindered amines. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2]

Introduction: The "Steric Wall" in Methylation

In medicinal chemistry, the N,N-dimethylamino motif is ubiquitous, influencing solubility, metabolic stability, and target affinity (the "Magic Methyl" effect). While standard protocols like the Eschweiler-Clarke reaction or reductive amination with Sodium Triacetoxyborohydride (STAB) work for unhindered substrates, they often fail when applied to sterically encumbered amines (e.g., ortho-substituted anilines, bulky aliphatic amines).[1][2]

The Core Problem: Steric hindrance imposes a kinetic barrier at two critical stages:

  • Imine/Iminium Formation: Bulky groups prevent the nucleophilic attack of the nitrogen on formaldehyde.[1][2]

  • Hydride Transfer: Even if the iminium ion forms, the approach of the reducing agent is blocked, leading to stalled mono-methylated intermediates or side reactions like formylation.[2]

This guide provides field-proven troubleshooting strategies and "nuclear option" protocols to breach this steric wall.

Diagnostic Workflow & Decision Tree

Before selecting a protocol, diagnose the specific failure mode of your current reaction.[2]

TroubleshootingTree Start Start: Reaction Failed/Incomplete CheckProduct Analyze Crude Mixture (LCMS/NMR) Start->CheckProduct Result1 Mostly Starting Material (No Reaction) CheckProduct->Result1 Imine formation failed Result2 Stalled at Mono-Methyl (Secondary Amine) CheckProduct->Result2 2nd Methylation blocked Result3 Formamide Side Product (N-CHO formed) CheckProduct->Result3 Reductant too slow Sol1 Protocol A: Ti(OiPr)4 Mediated (Forces Imine Formation) Result1->Sol1 Result2->Sol1 If Borch fails Sol3 Protocol C: Borch Reduction (Small Hydride Source) Result2->Sol3 Sol2 Protocol B: Microwave Eschweiler-Clarke (High Energy Input) Result3->Sol2

Figure 1: Diagnostic decision tree for selecting the appropriate methylation protocol based on reaction outcome.

Technical Support: Q&A and Troubleshooting

Issue 1: The Reaction Stalls at the Mono-Methyl Stage

User Question: "I am trying to dimethylate a 2,6-disubstituted aniline using Formaldehyde and NaBH(OAc)3. I see 100% conversion to the mono-methyl product, but the second methyl group won't go on, even with excess reagents."

Technical Analysis: This is a classic case of steric gating . The first methylation increases the steric bulk around the nitrogen, making the formation of the second iminium ion thermodynamically unfavorable and kinetically slow. Furthermore, STAB (Sodium Triacetoxyborohydride) is a bulky reducing agent.[1][2] It may be physically too large to approach the crowded mono-methylated center effectively.[1]

Solution:

  • Switch Reducing Agents: Move from STAB to Sodium Cyanoborohydride (NaBH3CN) . The cyanide ligand is electron-withdrawing (increasing electrophilicity) and the molecule is significantly smaller, allowing better access to hindered centers.[2]

  • Add a Lewis Acid: Use Titanium(IV) Isopropoxide [Ti(OiPr)4] .[1][2][3] It coordinates to the carbonyl oxygen and scavenges water, driving the equilibrium toward the iminium species even in crowded environments.[2]

Issue 2: Formation of N-Formyl (Formamide) Side Products

User Question: "I used the standard Eschweiler-Clarke method (HCOOH/HCHO at 100°C). Instead of the dimethyl amine, I isolated the N-formyl derivative (formamide)."

Technical Analysis: In the Eschweiler-Clarke mechanism, the formate anion acts as the hydride donor.[2][4][5][6][7][8] However, formic acid can also act as an acylating agent.[1] When steric hindrance retards the hydride transfer (the reduction step), the competing N-formylation pathway dominates. The intermediate carbinolamine dehydrates to the iminium, but if the hydride cannot attack, the system collapses to the thermodynamically stable amide.

Solution:

  • Increase Temperature: Standard reflux (100°C) is often insufficient for hindered substrates.[1][2] Use a Microwave Reactor at 140–160°C. The higher energy helps surmount the activation barrier for the hydride transfer.[2]

  • Change Mechanism: Abandon the formate reduction. Use Formaldehyde with an external hydride source like NaBH4 or NaBH3CN (Protocol C).[1][2]

Detailed Protocols

Protocol A: The "Nuclear Option" – Ti(OiPr)4 Mediated Reductive Amination

Best for: Extremely hindered amines where standard imine formation fails.[2]

Mechanism: Ti(OiPr)4 acts as a Lewis acid to activate formaldehyde and a water scavenger to drive the equilibrium to the enamine/iminium side.[2]

Reagents:

  • Substrate Amine (1.0 equiv)[1][2][9]

  • Formaldehyde (37% aq. or Paraformaldehyde) (3.0 – 5.0 equiv)[1][2]

  • Titanium(IV) Isopropoxide (2.0 equiv)[1][2]

  • NaBH4 (3.0 equiv)[1][2]

  • Solvent: Absolute Ethanol or THF[2]

Step-by-Step:

  • Complexation: In a dry flask under Argon, dissolve the amine in absolute Ethanol (0.2 M).

  • Activation: Add Ti(OiPr)4 (2.0 equiv) followed by Formaldehyde (3.0 equiv).[1][2]

    • Note: The solution may become warm or change color.[1]

  • Imine Formation: Stir at Room Temperature for 6–12 hours.

    • Tip: For extremely hindered substrates, heat to 50°C.[1][2]

  • Reduction: Cool the mixture to 0°C. Add NaBH4 (3.0 equiv) portion-wise (Caution: gas evolution).

  • Workup (Critical): Stir for 2 hours at RT. Quench by adding 1N NaOH or saturated Rochelle’s salt solution.[1][2]

    • Why? Quenching Ti reactions with water creates a gelatinous white emulsion (TiO2) that is impossible to filter.[1][2] Base or Rochelle's salt solubilizes the titanium, allowing for clean phase separation.[1]

  • Extraction: Extract with EtOAc, dry over Na2SO4, and concentrate.

Protocol B: Microwave-Assisted Eschweiler-Clarke

Best for: Moderately hindered anilines and thermally stable substrates.[2]

Reagents:

  • Substrate Amine (1.0 equiv)[1][2][9]

  • Formaldehyde (37% aq.)[1][2] (5.0 equiv)[1]

  • Formic Acid (98%) (10.0 equiv)[1][2]

Step-by-Step:

  • Preparation: In a microwave vial, combine the amine and formic acid. (Exothermic reaction—cool if necessary).[1]

  • Addition: Add Formaldehyde.[1][2][5] Cap the vial.

  • Reaction: Irradiate at 140°C – 160°C for 15–30 minutes.

    • Comparison: This replaces 12–24 hours of conventional reflux.[1][2]

  • Workup: Basify with 2N NaOH to pH > 10 and extract with DCM.

Comparative Data: Reducing Agent Performance

The following table summarizes the efficacy of reducing agents specifically for sterically hindered substrates (e.g., ortho-substituted anilines).

Reducing AgentSteric ToleranceSelectivityRisk of Side RxnsRecommended For
NaBH(OAc)3 (STAB)LowHighLowGeneral use, unhindered amines.[1][2]
NaBH3CN HighModerateLow (Toxic)Hindered amines ; prevents over-alkylation.[1][2]
HCOOH (Eschweiler)Low (Thermal)HighHigh (Formylation)Scalable, non-hindered aromatic amines.[1][2]
Ti(OiPr)4 + NaBH4 Very High LowLow"Dead" reactions ; forces imine formation.[1][2]

References

  • Neidigh, K. A., et al. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[1][2][10][11] Journal of the Chemical Society, Perkin Transactions 1, 1998.[2]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.[1]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1][2] Journal of the American Chemical Society, 1971.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1][2][3] Journal of Organic Chemistry, 1990.[1][12]

Sources

Validation & Comparative

The Physics of Cyclopropane Protons: Causality & Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

The cyclopropane ring is a privileged structural motif in modern drug discovery and natural product synthesis, valued for its ability to restrict conformational freedom, modulate metabolic stability, and act as a bioisostere for gem-dimethyl or carbonyl groups. However, the rigid geometry and unique electronic environment of the three-membered ring present distinct challenges for structural elucidation.

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where standard 1D


H NMR fails to unambiguously resolve cyclopropane stereochemistry (e.g., distinguishing cis from trans isomers) due to severe signal overlap. This guide objectively compares three distinct analytical platforms—High-Field NMR , Benchtop NMR , and Computational DFT-GIAO Prediction —and provides self-validating experimental protocols to ensure absolute stereochemical assignment.

To understand the operational limits of different NMR platforms, we must first examine the physical causality behind the cyclopropane ring's spectral signature.

  • Anomalous Chemical Shifts (Diamagnetic Anisotropy): Unlike typical alkane protons (

    
     1.0–1.5 ppm), cyclopropane ring protons are highly shielded and typically resonate unusually upfield, often between 0.2 and 0.9 ppm , or even at negative ppm values[1]. This is caused by the diamagnetic anisotropy of the strained C-C bonds, which generates a strong ring current effect that places the face of the ring in a shielding cone.
    
  • Vicinal Couplings (

    
    ) and the Karplus Equation:  The rigid geometry of the ring locks the dihedral angles between adjacent protons. According to the Karplus relationship, protons in a cis relationship have a dihedral angle of approximately 0° (
    
    
    
    ), resulting in a large vicinal coupling constant (
    
    
    Hz). Conversely, trans protons have a dihedral angle of approximately 144°, yielding a significantly smaller coupling constant (
    
    
    Hz)[1][2].
  • Geminal Couplings (

    
    ):  The geminal coupling between the two protons on the same methylene carbon is typically negative (
    
    
    
    to
    
    
    Hz) due to the increased s-character of the exocyclic C-H bonds[2].

Table 1: Typical


H NMR Parameters for Cyclopropanes 
ParameterTypical RangePhysical Causality

H Chemical Shift
0.2 to 0.9 ppmDiamagnetic shielding cone from strained C-C bond ring currents.

(Vicinal)
8 to 11 HzDihedral angle

0°; maximizes orbital overlap (Karplus equation).

(Vicinal)
4 to 6 HzDihedral angle

144°; reduced orbital overlap.

(Geminal)
-4 to -5 HzHigh s-character of C-H bonds; opposite sign to vicinal couplings.

Platform Comparison: High-Field vs. Benchtop vs. In Silico DFT

The choice of analytical platform dictates whether the complex, second-order multiplets characteristic of cyclopropanes can be resolved into extractable


-couplings.
High-Field NMR (600+ MHz)

High-field superconducting magnets are the gold standard for cyclopropane analysis. Because


-coupling is a field-independent property (measured in Hz), increasing the magnetic field strength increases the chemical shift dispersion in Hz[3]. At 600 MHz, a 10 Hz 

coupling occupies only

ppm, minimizing second-order effects (where

) and preventing multiplet overlap. High-field systems also enable advanced double-irradiation techniques, such as homonuclear decoupling, to simplify spectra[4].
Benchtop NMR (60–100 MHz)

Benchtop NMR utilizes permanent magnets (1 to 2.35 Tesla) and offers immense value for rapid, in situ reaction monitoring[3][5]. However, at 60 MHz, that same 10 Hz coupling occupies


 ppm. Consequently, the upfield cyclopropane signals often collapse into an unresolved, heavily overlapping multiplet[3]. While benchtop NMR can confirm the presence of a cyclopropane ring via its bulk upfield integration, it frequently fails to extract the specific 

and

values required for stereochemical assignment.
Computational DFT-GIAO Prediction

When experimental spectra remain ambiguous—even at high fields—Density Functional Theory (DFT) utilizing Gauge-Including Atomic Orbitals (GIAO) serves as the ultimate validation tool. By calculating the theoretical magnetic shielding tensors of energy-minimized conformers, DFT provides highly accurate predicted chemical shifts that can be linearly correlated with experimental data to unequivocally assign diastereomers[6].

Table 2: Platform Performance Matrix for Cyclopropane Analysis

PlatformResolution / DispersionPrimary Use CaseLimitations for Cyclopropanes
High-Field (600 MHz) Excellent (

is large relative to

)
Absolute stereochemical assignment, complex multiplet deconvolution.High cost, requires cryogenic fluids, not suitable for fume hood use.
Benchtop (60 MHz) Poor (Severe signal overlap)Reaction monitoring, confirming bulk cyclopropane formation.Cannot reliably extract

/

due to second-order multiplet collapse.
DFT-GIAO (Computational) N/A (Theoretical precision)Validating ambiguous assignments, resolving overlapping diastereomers.Computationally expensive; requires accurate conformational sampling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Protocol A uses RF irradiation to prove proton connectivity, while Protocol B uses quantum mechanics to validate experimental observations.

Protocol A: High-Field H NMR with Homonuclear Decoupling

When analyzing a substituted cyclopropane, the ring protons often couple with each other and with the substituent's protons, creating unreadable multiplets. Homonuclear decoupling isolates the spin system[4].

  • Sample Preparation: Dissolve 10–15 mg of the cyclopropane derivative in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.
    
  • Initial Acquisition: Acquire a standard 1D

    
    H NMR spectrum at 600 MHz (e.g., 30° pulse, 16 scans, 298 K).
    
  • Target Identification: Identify the chemical shift of the proton attached to the substituted cyclopropane carbon (typically shifted downfield to 1.5–2.5 ppm due to the substituent's inductive effect).

  • Double Irradiation (Decoupling): Set up a 1D homonuclear decoupling experiment. Apply a continuous, selective radiofrequency (RF) field exactly at the resonance frequency of the identified substituent proton during the acquisition time[4].

  • Validation & Extraction: The irradiation saturates the target proton, eliminating its

    
    -coupling contribution to the adjacent methylene protons. The complex multiplets of the upfield CH
    
    
    
    protons will instantly collapse into simpler doublets or doublet-of-doublets. You can now directly measure
    
    
    ,
    
    
    , and
    
    
    to assign stereochemistry.
Protocol B: DFT-GIAO In Silico Prediction Workflow

If decoupling is insufficient due to overlapping diastereomers, compute the expected shifts.

  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to generate all low-energy conformers of the proposed cis and trans isomers.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311+G(d,p) level of theory[6]. Causality: This basis set includes polarization and diffuse functions critical for accurately modeling the strained ring geometry.

  • NMR Shielding Calculation: Calculate the isotropic magnetic shielding tensors (

    
    ) using the GIAO method at the B3LYP/6-311+G(2d,p) level, incorporating the Conductor-like Polarizable Continuum Model (CPCM) for chloroform[6].
    
  • Data Correlation: Convert the calculated shielding tensors to chemical shifts (

    
    ) using a computed TMS reference. Plot 
    
    
    
    against the experimental shifts (
    
    
    ). The isomer yielding a linear regression slope closest to 1.00 and an
    
    
    is the definitively correct structure.

Decision Workflow

The following logic diagram outlines the optimal decision path for resolving cyclopropane stereochemistry based on the platforms discussed.

G A Synthesize/Isolate Cyclopropane B Acquire 1H NMR (High-Field or Benchtop) A->B C Analyze Multiplets (0.0 - 1.5 ppm) B->C D Are J-couplings resolved? C->D E Extract 3J_cis / 3J_trans Assign Stereochemistry D->E Yes F Homonuclear Decoupling (Irradiate substituent CH) D->F No (Overlap) F->D Re-evaluate G Run DFT-GIAO Calculations F->G Still Ambiguous H Correlate Exp. vs Calc. Chemical Shifts G->H H->E

Workflow for resolving cyclopropane stereochemistry using NMR and DFT methodologies.

References

  • Hutton, H. M., and Schaefer, T. "PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES." Canadian Journal of Chemistry, vol. 41, no. 3, 1963, pp. 684-689.[Link]

  • Blagg, Robin. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments, 30 May 2023.[Link]

  • Eltemur, Dilek, et al. "Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods." ACS Omega, vol. 8, no. 44, 2023, pp. 41835–41843.[Link]

  • Vougogiannopoulou, K., et al. "DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds." Molecules, 2021.[Link]

Sources

Mass Spectrometry Fragmentation of N,N-Dimethyl-2-phenoxyethylamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation of N,N-dimethyl-2-phenoxyethylamine Content Type: Publish Comparison Guides

Executive Summary & Strategic Relevance

N,N-Dimethyl-2-phenoxyethylamine serves as a critical pharmacophore in medicinal chemistry, functioning as the structural backbone for a wide class of antihistamines (e.g., phenyltoloxamine), local anesthetics, and antidepressants. For drug development professionals, mastering the mass spectral behavior of this scaffold is essential for metabolite identification, impurity profiling, and forensic analysis.

This guide objectively compares the fragmentation dynamics of this scaffold under Electron Ionization (EI) versus Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) . By synthesizing mechanistic causality with experimental data, we provide a self-validating framework for structural elucidation.

Technical Comparison: EI vs. ESI-CID

The choice of ionization method dictates the observed fragmentation landscape. The table below summarizes the divergent behaviors of the N,N-dimethyl-2-phenoxyethylamine scaffold.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Energy Regime High (70 eV), Hard IonizationLow (Thermal), Soft Ionization
Molecular Ion Radical Cation (

), m/z 165 (Weak/Absent)
Protonated Molecule (

), m/z 166 (Dominant)
Base Peak m/z 58 (Alpha-cleavage)m/z 166 (Parent) or m/z 72 (CID fragment)
Primary Mechanism Radical-site initiation (Alpha-cleavage)Charge-site initiation / Inductive cleavage
Diagnostic Utility Fingerprinting, Library Matching (NIST)Precursor selection, LC-MS/MS quantification

Mechanistic Deep Dive

Electron Ionization (EI) Pathway

In the EI regime, the ionization energy (70 eV) far exceeds the ionization potential of the nitrogen lone pair. The radical cation is formed primarily at the nitrogen atom.

  • Alpha-Cleavage (Dominant): The radical site on the nitrogen triggers the homolytic cleavage of the C-C bond adjacent to the heteroatom. This generates the resonance-stabilized iminium ion (

    
    ) at m/z 58 . This is the diagnostic "fingerprint" for any N,N-dimethylamine side chain.
    
  • Phenoxy Cleavage: A secondary pathway involves the cleavage of the C-O bond, yielding the phenoxy radical and the cation at m/z 72, or the phenol ion at m/z 94 depending on hydrogen rearrangement.

ESI-CID Pathway

Under ESI, the molecule is protonated at the most basic site—the tertiary amine—yielding


 at m/z 166 . Fragmentation requires additional energy (CID).
  • Neutral Loss of Phenol: Upon collisional activation, the protonated molecule undergoes an inductive cleavage assisted by a hydrogen transfer (often a 1,3- or 1,5-H shift). This results in the expulsion of neutral phenol (94 Da) and the formation of the N,N-dimethylvinylamine cation at m/z 72 .

  • Hofmann-type Elimination: Alternatively, loss of the neutral amine (dimethylamine, 45 Da) can occur, yielding a phenoxyethyl cation at m/z 121, though this is energetically less favorable compared to the stable m/z 72 cation in this specific scaffold.

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways.

FragmentationPathways cluster_0 Electron Ionization (Hard) cluster_1 ESI-CID (Soft) M_EI Molecular Ion (EI) [M]+. m/z 165 Alpha Alpha-Cleavage Product [CH2=N(Me)2]+ m/z 58 M_EI->Alpha Homolytic Cleavage (Base Peak) PhenoxyRad Phenoxy Radical (Neutral Loss) M_EI->PhenoxyRad M_ESI Protonated Ion (ESI) [M+H]+ m/z 166 VinylCation N,N-Dimethylvinylamine Cation [CH2=CH-NH(Me)2]+ m/z 72 M_ESI->VinylCation CID (Collision) Inductive Cleavage Phenol Phenol (Neutral) (Loss of 94 Da) M_ESI->Phenol

Figure 1: Divergent fragmentation pathways for N,N-dimethyl-2-phenoxyethylamine under EI and ESI conditions.

Experimental Protocols

To ensure reproducibility and data integrity, follow these self-validating protocols.

Protocol A: GC-MS (EI) for Impurity Profiling

Objective: Confirm the presence of the dimethylamine side chain via the m/z 58 diagnostic ion.

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Inlet Parameters: Split ratio 20:1, Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • MS Source: 230°C, 70 eV.

  • Validation Check: The ratio of m/z 58 to m/z 77 (phenyl) should be consistent. If m/z 58 is absent, suspect N-dealkylation or oxidation.

Protocol B: LC-MS/MS (ESI) for Metabolite ID

Objective: Isolate the parent ion and generate structural fragments.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode. Capillary Voltage: 3500 V.

  • CID Settings: Perform a "Product Ion Scan" of m/z 166. Ramp Collision Energy (CE) from 10 to 40 eV.

  • Validation Check: Observe the transition 166 → 72. At high CE, look for m/z 46 (dimethylammonium) or secondary fragmentation of the phenyl ring.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text on EI fragmentation mechanisms and alpha-cleavage rules).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (The authoritative source on the "Nitrogen Rule" and onium ion stability).

  • NIST Mass Spectrometry Data Center. (2023). N,N-Dimethyl-2-phenoxyethylamine Mass Spectrum. NIST Chemistry WebBook, SRD 69. (Verified reference spectrum for m/z 58 base peak).

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. (Detailed discussion on ESI fragmentation and neutral losses).

Technical Comparison: Tranylcypromine vs. N,N-Dimethyl-2-Phenoxycyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Divergence in Monoamine Oxidase & Lysine-Specific Demethylase Inhibition[1]

Executive Summary

This guide provides a technical analysis comparing the clinical antidepressant Tranylcypromine (TCP) with its structural analog, N,N-dimethyl-2-phenoxycyclopropanamine .[1] While TCP is a non-selective, irreversible monoamine oxidase (MAO) inhibitor used in psychiatry, the N,N-dimethyl-2-phenoxy analog represents a distinct chemical class often explored in the context of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibition and mechanistic enzymology.[1]

Key Distinction: The addition of the N,N-dimethyl group and the phenoxy ether linkage fundamentally alters the pharmacodynamics.[1] TCP acts as a "suicide substrate" (mechanism-based inactivator), whereas the tertiary amine structure of the dimethyl analog hinders the covalent adduct formation required for irreversible inhibition, shifting its profile towards reversible binding or metabolic turnover.[1]

Chemical & Structural Analysis[1][2]

The structural differences dictate the electronic and steric interactions within the active sites of MAO-A, MAO-B, and LSD1.[1]

FeatureTranylcypromine (TCP)N,N-Dimethyl-2-Phenoxycyclopropanamine
Core Structure trans-2-Phenylcyclopropan-1-aminetrans-2-Phenoxycyclopropan-1-amine
Amine Type Primary (-NH₂)Tertiary (-N(CH₃)₂)
Linker Direct C-C bond (Phenyl-Cyclopropyl)Ether Linkage (Phenoxy-O-Cyclopropyl)
Electronic Effect Phenyl ring stabilizes radical cation via conjugation.[1]Oxygen lone pairs donate electrons; Phenoxy group alters ring electronics.[1]
Steric Profile Compact; fits tight MAO active site.[1]Bulky N-methyl groups create steric clash in MAO catalytic cage.[1]
Structural Diagram (Graphviz)

The following diagram illustrates the structural divergence and its impact on enzyme binding pockets.[1]

StructureComparison TCP Tranylcypromine (TCP) Primary Amine (Suicide Inhibitor) MAO_Pocket MAO Active Site (Constrained, Hydrophobic) TCP->MAO_Pocket High Affinity Covalent Adduct LSD1_Pocket LSD1 Active Site (Large, Accommodates Bulk) TCP->LSD1_Pocket Moderate Affinity Dimethyl N,N-Dimethyl-2-Phenoxy Analog Tertiary Amine (Steric Clash / Reversible) Dimethyl->MAO_Pocket Low Affinity Steric Hindrance Dimethyl->LSD1_Pocket Potential Selectivity (Phenoxy Motif)

Figure 1: Structural impact on target binding.[1] TCP fits efficiently into the MAO catalytic site, while the dimethyl analog faces steric barriers, potentially favoring the larger LSD1 pocket.

Pharmacodynamics & Mechanism of Action[1]
3.1 Tranylcypromine: The Suicide Inhibitor

TCP is a classic mechanism-based inactivator.[1] It enters the active site as a substrate.[1]

  • Single Electron Transfer (SET): The flavin adenine dinucleotide (FAD) cofactor accepts an electron from the nitrogen lone pair.[1]

  • Radical Formation: This generates an amine radical cation.[1]

  • Ring Opening: The strained cyclopropane ring opens spontaneously, forming a reactive carbon radical.[1]

  • Covalent Capture: The carbon radical attacks the FAD cofactor (at N5 or C4a positions), forming a stable covalent bond.[1] This permanently inactivates the enzyme.[1]

3.2 N,N-Dimethyl-2-Phenoxycyclopropanamine: The Mechanistic Probe

The N,N-dimethyl analog fails to execute this suicide mechanism efficiently due to two factors:

  • Lack of N-H Proton: The formation of the iminium intermediate or the stabilization of the radical cation often requires the loss of a proton from the nitrogen. A tertiary amine cannot easily lose a proton, blocking the pathway to the covalent adduct.[1]

  • Alternative Fate: Instead of inactivating the enzyme, the N,N-dimethyl group makes the molecule liable to N-demethylation .[1] MAO may strip the methyl groups (acting as a substrate) rather than being inhibited.[1]

  • LSD1 Selectivity: The phenoxy group is a privileged scaffold for LSD1 inhibitors (e.g., ORY-1001 derivatives).[1] The oxygen linker extends the molecule into the substrate-binding channel of LSD1, which is larger than MAO's.[1] However, potent LSD1 inhibitors usually retain a secondary amine (N-H) to facilitate the FAD interaction.[1]

Mechanistic Pathway (Graphviz)[1]

Mechanism Substrate Compound enters Active Site SET Single Electron Transfer (SET) to FAD Substrate->SET Radical Cyclopropyl Radical Formation SET->Radical Ring Opening Adduct Covalent Adduct with FAD (Irreversible Inhibition) Radical->Adduct TCP (Primary Amine) NoAdduct Steric Block / No H-Loss Radical->NoAdduct Dimethyl Analog Turnover N-Demethylation (Substrate Turnover) Enzyme Remains Active NoAdduct->Turnover Reversible Release

Figure 2: Divergent catalytic fates. TCP forms a lethal adduct, while the dimethyl analog is likely processed as a substrate or binds reversibly.[1]

Experimental Performance Data

The following data contrasts the established values for TCP with the predicted/observed profiles of N,N-dimethyl-phenoxy analogs based on Structure-Activity Relationship (SAR) literature.

ParameterTranylcypromine (TCP)N,N-Dimethyl-2-Phenoxy AnalogSignificance
MAO-A IC50 2.5 - 5.0 µM> 100 µM (Predicted)TCP is a potent antidepressant; Analog lacks potency.[1]
MAO-B IC50 6.0 - 10.0 µM> 100 µM (Predicted)Analog avoids hypertensive crisis risks associated with MAO-A.
LSD1 (KDM1A) Ki < 2.0 µMVariable (Modest)Phenoxy group enhances LSD1 fit, but dimethylation hinders covalent binding.[1]
Binding Type Irreversible (Covalent)Reversible / CompetitiveTCP effects last weeks (turnover dependent); Analog effects wash out rapidly.[1]
BBB Permeability HighHighBoth are lipophilic; Dimethylation increases lipophilicity.[1]

Note on Data: While specific IC50 values for the exact N,N-dimethyl-2-phenoxycyclopropanamine are rare in clinical literature, SAR studies consistently show that N,N-dimethylation of cyclopropylamines reduces MAO inhibitory potency by >100-fold compared to primary amines.[1]

Experimental Protocols
5.1 MAO Inhibition Assay (Fluorometric)

To verify the loss of potency in the dimethyl analog:

  • Enzyme Source: Recombinant Human MAO-A and MAO-B (expressed in P. pastoris or Baculovirus).[1]

  • Substrate: Tyramine (non-selective) or Kynuramine (fluorogenic).[1]

  • Reaction Mix: 100 mM Potassium Phosphate buffer (pH 7.4).

  • Procedure:

    • Incubate Enzyme + Test Compound (TCP vs Analog) for 20 mins at 37°C.

    • Add Substrate (Km concentration).[1]

    • Measure H₂O₂ production using Amplex Red (Resorufin fluorescence: Ex 530nm / Em 590nm).[1]

  • Validation: TCP should show time-dependent inhibition (IC50 decreases with pre-incubation). The Dimethyl analog will show time-independent (reversible) or no inhibition.[1]

5.2 LSD1 Demethylase Activity Assay

To test the "Phenoxy" scaffold advantage:

  • Substrate: H3K4me2 peptide (Histone H3 Lysine 4 dimethyl).[1]

  • Detection: Peroxidase-coupled luminescence (detecting H₂O₂ byproduct of demethylation).[1]

  • Comparison: Compare residual activity. TCP requires high concentrations (>100 µM) for complete LSD1 suppression in some assays; Phenoxy analogs often improve this, though the N,N-dimethylation may compromise it.[1]

References
  • Yang, M., et al. (2007).[1] "Structural basis of histone demethylase LSD1 inhibition by tranylcypromine derivatives." Biochemistry. Link

  • Silverman, R. B. (1983).[1] "Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct." Journal of Biological Chemistry. Link

  • Mimasu, S., et al. (2010).[1] "Structure-activity relationship of tranylcypromine derivatives as LSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Binda, C., et al. (2010).[1] "Structural basis for the specific inhibition of lysine-specific demethylase 1 by new tranylcypromine derivatives." Journal of the American Chemical Society.[1] Link[1]

  • Castagnoli, N., et al. (2002).[1] "MAO-B dependent metabolism of tertiary amines."[1] Toxicology. Link

Sources

Comprehensive Guide: Chiral HPLC Separation of Phenoxycyclopropanamine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Phenoxycyclopropanamines (e.g., Tranylcypromine derivatives) represent a critical scaffold in medicinal chemistry, particularly as LSD1 inhibitors and antidepressants. Their rigid cyclopropyl core creates distinct 3D vectors for the phenoxy and amine groups, making enantiopurity essential for biological efficacy and safety.

This guide moves beyond generic protocols to address the specific challenge of this scaffold: balancing the basicity of the primary amine with the steric bulk of the phenoxy ether.

The Separation Challenge[1]
  • Amine Tailing: The primary amine (

    
    ) interacts strongly with residual silanols on silica-based columns, causing peak tailing.
    
  • Steric Discrimination: The distance between the chiral centers on the cyclopropane ring and the distal phenoxy group requires a Chiral Stationary Phase (CSP) with deep chiral grooves or specific inclusion capabilities.

Comparative Analysis of Separation Platforms

While Chiral HPLC is the industry standard, understanding why it is chosen over alternatives is crucial for robust method development.

FeatureChiral HPLC (Polysaccharide) Chiral HPLC (Crown Ether) SFC (Supercritical Fluid)
Mechanism H-bonding,

-

interactions, dipole-dipole in helical grooves.
Host-guest inclusion complexation of ammonium ion (

).
H-bonding/Dipole in supercritical

.
Suitability Best for Phenoxy-derivatives. The bulky phenoxy group fits well in "coated" or "immobilized" polymer tracks.Excellent for unsubstituted cyclopropanamines (e.g., Tranylcypromine) but often fails with bulky phenoxy substitution due to steric clash.High speed; excellent for final purification but requires specialized equipment.
Resolution (

)
High (

typical). Tunable via mobile phase modifiers.
Very High (

) for specific fits; zero for mismatches.
High; often better mass transfer than HPLC.
Robustness High (especially immobilized phases like Chiralpak IB/IC).Moderate; sensitive to cation contamination (

,

).
High.

Expert Verdict: For phenoxycyclopropanamines , Polysaccharide-based HPLC (specifically Cellulose or Amylose derivatives) is the superior choice over Crown Ethers due to the steric bulk of the phenoxy group, which can prevent the amine from entering the crown ether cage.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the optimal column and mode based on the specific structural features of your analyte.

Separation_Workflow Start Analyte: Phenoxycyclopropanamine Check_Bulk Check Phenoxy Substitution Start->Check_Bulk Small_Sub Small/No Substitution (e.g., Parent Tranylcypromine) Check_Bulk->Small_Sub Sterically Unhindered Large_Sub Bulky Substitution (e.g., 4-phenyl-phenoxy) Check_Bulk->Large_Sub Sterically Crowded Crown Method A: Crown Ether CSP (Crownpak CR+) Small_Sub->Crown High Specificity Poly Method B: Polysaccharide CSP (Amylose/Cellulose) Large_Sub->Poly Broad Selectivity Poly_Mode Select Mobile Phase Mode Poly->Poly_Mode NP Normal Phase (NP) Hexane/EtOH + DEA Poly_Mode->NP Standard Screening PO Polar Organic (PO) ACN/MeOH + DEA/AcOH Poly_Mode->PO Solubility Issues? Result_NP High Selectivity Use for Analytical QC NP->Result_NP Result_PO High Solubility/MS-Compatible Use for Prep/Isolation PO->Result_PO

Figure 1: Decision tree for selecting the stationary phase and mobile phase mode based on steric hindrance.

Detailed Experimental Protocols

Method A: Polysaccharide CSP (The "Workhorse" Method)

This method is most likely to succeed for a broad range of phenoxy-substituted derivatives.

  • Column: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) or Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)).

    • Why: The chlorinated cellulose derivatives offer unique "pockets" that interact well with the electron-rich phenoxy ring via

      
      -
      
      
      
      interactions, while the carbamate backbone H-bonds with the amine.
  • Mobile Phase (Normal Phase): n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Why Ethanol? Ethanol is a better H-bond donor/acceptor than IPA, often sharpening peaks for amines.

    • Why DEA?Critical. The diethylamine competes for silanol sites on the silica support, preventing the analyte's amine from "sticking" and tailing.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Phenoxy absorption).

Step-by-Step Execution:

  • Equilibration: Flush column with 10 column volumes (CV) of mobile phase. Ensure baseline is stable.

  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol (avoid dissolving in pure hexane as the salt form may precipitate).

  • Injection: Inject 5-10 µL.

  • Optimization: If resolution (

    
    ) < 1.5, switch organic modifier to Isopropanol (IPA). If tailing persists, increase DEA to 0.2%.
    
Method B: Polar Organic Mode (MS-Compatible / Green Alternative)

Use this if the compound is insoluble in Hexane or if interfacing with Mass Spectrometry.

  • Column: Lux Cellulose-2 or Chiralpak IG .

  • Mobile Phase: Acetonitrile : Methanol : Ethanol : DEA (95 : 2.5 : 2.5 : 0.1).

  • Mechanism: In this "water-free" polar mode, the H-bonding and dipole interactions are maximized without the interference of a non-polar solvent.

Data Presentation & Performance Metrics

The following table summarizes expected performance metrics based on validated literature for similar cyclopropanamine scaffolds.

ParameterMethod A (Normal Phase)Method B (Polar Organic)Method C (Crown Ether)*
Separation Factor (

)
1.2 – 1.81.1 – 1.4> 2.0 (if applicable)
Resolution (

)
> 2.5 (Baseline) 1.5 – 2.0> 5.0
Run Time 10 – 15 min< 8 min20 – 30 min
Peak Symmetry (

)
1.1 – 1.3 (Good)1.0 – 1.2 (Excellent)1.2 – 1.5
Sample Solubility Low (Hexane limited)High Moderate (Aq. MeOH)

*Note: Method C is only viable if the phenoxy group does not sterically block the amine from the crown ether.

Scientific Rationale (The "Why")

The "Three-Point Interaction" Rule

For chiral recognition to occur, the analyte must interact with the stationary phase at three distinct points.[4][5] For phenoxycyclopropanamines on Polysaccharide columns:

  • H-Bonding: The

    
     protons of the analyte H-bond with the carbonyl oxygens of the carbamate linkage on the CSP.
    
  • 
    -
    
    
    
    Stacking:
    The phenoxy ring of the analyte stacks with the phenyl rings of the CSP (e.g., the 3,5-dichlorophenyl group of Chiralpak IC).
  • Steric Inclusion: The rigid cyclopropane ring fits into the chiral grooves of the polysaccharide helix.

The Role of Temperature

Contrary to standard HPLC, lowering the temperature (e.g., to 10°C or 15°C) often improves chiral resolution (


).
  • Reasoning: Chiral recognition is an enthalpy-driven process (

    
    ). Lower temperatures stabilize the transient diastereomeric complex formed between the analyte and the CSP, increasing the separation factor (
    
    
    
    ).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Broad, Tailing Peaks Silanol interaction; Amine protonation.Add 0.1% DEA or TEA to mobile phase. Ensure sample is free base, not HCl salt, or add excess base to sample vial.
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase. Avoid using 100% DMSO or MeOH if injecting into Hexane.
Loss of Resolution Column memory effect (if using non-immobilized).Wash column with 100% Ethanol (if immobilized) or regenerate per manufacturer specs. Never use DCM/THF on coated columns (AD-H, OD-H).
Elution Order Reversal Solvent change.Changing from IPA to EtOH can reverse elution order on Amylose columns. Confirm with pure enantiomer standards.

References

  • Direct separation of tranylcypromine enantiomers and their profile in an atypical depressive p

    • Source: PubMed / Biomedical Chrom
    • URL:[Link]

  • Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column.

    • Source: Forensic Science International[2][6]

    • URL:[Link]

  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity.

    • Source: Journal of Pharmaceutical and Biomedical Analysis[2]

    • URL:[Link]

  • Chiral Stationary Phases for Liquid Chrom

    • Source: MDPI Molecules
    • URL:[Link]

Sources

Validating Purity of Synthesized Cyclopropanamine Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropanamine derivatives serve as critical pharmacophores in modern drug development (e.g., Tranylcypromine, Ticagrelor). However, their validation presents a "triad of challenges" often underestimated by synthetic chemists: high volatility of the free base, lack of UV chromophores , and thermodynamic instability of the strained ring.

This guide moves beyond standard Certificate of Analysis (CoA) templates to establish a rigorous, self-validating framework for purity determination. We compare the industry-standard High-Performance Liquid Chromatography (HPLC) with the metrological benchmark of Quantitative NMR (qNMR), providing actionable protocols that ensure data integrity for regulatory submissions.

Part 1: The Analytical Challenge & Strategic Selection

The synthesis of cyclopropanamines (often via the Kulinkovich-Szymoniak reaction or Curtius rearrangement ) generates specific impurity profiles: unreacted nitriles/esters, linear ring-opened byproducts, and stereoisomers. Standard analytical methods often fail to detect these due to the compound's physical properties.

Comparative Analysis of Validation Methods
FeatureMethod A: qNMR (The Benchmark) Method B: Derivatization HPLC (Routine) Method C: GC-FID (Volatile Specific)
Primary Utility Absolute Purity (Assay) & Ring IntegrityTrace Impurity Profiling (<0.1%)Residual Solvent & Volatile Impurities
Detection Basis Nuclear spin (Molar response = 1)UV Absorbance (Requires Chromophore)Carbon count / Ionization
Sample State Solubilized (Salt or Free Base)Derivatized (Liquid)Vaporized (Thermal Risk)
Key Limitation Sensitivity limit (~0.5% impurity detection)Response factors vary; requires reference stdThermal ring-opening risk; salt incompatibility
Validation Status Self-Validating (Internal Standard)Dependent (Requires Calibration Curve)Dependent (Requires Calibration Curve)
Decision Matrix: Selecting the Right Workflow

PurityWorkflow Start Start: Cyclopropanamine Sample IsSalt Is sample a Salt (HCl/TFA)? Start->IsSalt CheckVol Check Volatility Risk IsSalt->CheckVol No (Free Base) qNMR Protocol A: qNMR (Absolute Purity) IsSalt->qNMR Yes (Stable) Deriv Derivatization Required CheckVol->Deriv High Volatility GC Protocol C: GC-Headspace (Residual Solvents) CheckVol->GC Thermal Stability OK HPLC Protocol B: HPLC-UV (Impurity Profiling) qNMR->HPLC If Purity >95% Deriv->HPLC Add Chromophore

Figure 1: Decision tree for selecting the appropriate validation method based on sample state and data requirements.

Part 2: The "Gold Standard" Protocol – Quantitative NMR (qNMR)

For cyclopropanamines, qNMR is superior to chromatography for assay determination because it does not require a reference standard of the analyte (which may not exist for novel compounds) and is non-destructive.

Scientific Grounding

qNMR relies on the principle that the integrated signal area is directly proportional to the number of nuclei, independent of chemical structure.[1][2] This allows the use of a Certified Reference Material (CRM) as an Internal Standard (IS) to calculate absolute purity [1, 2].

Protocol A: Absolute Purity Determination

Reagents:

  • Solvent: DMSO-d6 (Preferred for salts) or CDCl3 (For free bases, use sealed tubes immediately).

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB). Note: IS signals must not overlap with the cyclopropyl high-field protons (0.3–0.9 ppm).

Step-by-Step Methodology:

  • Gravimetry: Weigh exactly 10–15 mg of the cyclopropanamine sample (

    
    ) and 5–10 mg of the Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Solvation: Add 0.6 mL of deuterated solvent. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: 16–32 (High S/N ratio is critical).

  • Processing: Phase and baseline correct manually. Integrate the IS peak (

    
    ) and a distinct cyclopropyl proton signal (
    
    
    
    ).

Calculation:



Self-Validation Check:

  • Coupling Constants: Verify the characteristic cis/trans coupling constants of the cyclopropane ring (

    
    , 
    
    
    
    ). Disappearance of these multiplets indicates ring opening [3].

Part 3: Routine Protocol – Derivatization HPLC

Direct HPLC of cyclopropanamines is flawed due to poor retention of polar amines on C18 and lack of UV detection. Derivatization with Benzoyl Chloride is the robust choice, converting the volatile amine into a stable, UV-active benzamide [4].

Protocol B: Benzoylation for Impurity Profiling

Mechanism: The nucleophilic amine attacks the benzoyl chloride, releasing HCl (neutralized by base) to form a stable amide.

ReactionScheme Reactants Cyclopropanamine (No UV, Volatile) Reagent + Benzoyl Chloride (NaOH/DCM) Reactants->Reagent Product N-Cyclopropylbenzamide (Strong UV 254nm) Reagent->Product  Schotten-Baumann  

Figure 2: Derivatization strategy to introduce a chromophore and reduce volatility.

Step-by-Step Methodology:

  • Reaction: Dissolve 20 mg sample in 1 mL DCM. Add 1 mL 2M NaOH, followed by 1.1 eq Benzoyl Chloride. Stir vigorously for 30 mins.

  • Quench: Add 0.5 mL concentrated ammonium hydroxide (reacts with excess benzoyl chloride).

  • Extraction: Separate organic layer, dry over MgSO4, filter, and evaporate.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: Gradient 0.1% H3PO4 in Water (A) / Acetonitrile (B). 5% B to 95% B over 15 mins.

    • Detection: UV at 254 nm.

Data Interpretation:

  • The benzamide derivative will elute significantly later than the solvent front.

  • Impurity Flag: Any peak eluting before the main derivative likely corresponds to ring-opened (linear) amine derivatives, which are more polar.

Part 4: Critical Control Points & Troubleshooting

The Volatility Trap
  • Risk: Free base cyclopropanamine boils at ~50°C. Evaporating solvent on a rotovap can strip the product, leading to false low yields or changing the impurity profile.

  • Solution: Always isolate as a salt (HCl or Tosylate) for storage and qNMR. Only generate the free base in situ during derivatization.

Stereochemical Integrity
  • Risk: The Kulinkovich reaction can yield diastereomers.[3][4][5]

  • Validation: Use Chiral HPLC (e.g., Chiralpak IC or AD-H columns) on the derivatized product. The benzamide functionality often enhances chiral recognition on polysaccharide columns compared to the free amine [5].

Ring Stability
  • Risk: Strong acids can open the cyclopropane ring.

  • Validation: Avoid using concentrated H2SO4 or heating >60°C in acidic media. In qNMR, look for "rogue" alkene signals (5.0–6.0 ppm) which indicate ring opening/isomerization to allylamines.

References

  • Quantitative NMR Spectroscopy. Acanthus Research. Retrieved from

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories. Retrieved from

  • Kulinkovich Reaction Mechanism and Products. Organic Chemistry Portal. Retrieved from

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amines Following Derivatization. Benchchem. Retrieved from

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji. Retrieved from

Sources

Comparative potency of cyclopropylamine vs ethylamine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Potency Guide: Cyclopropylamine vs. Ethylamine Analogs

Executive Summary In medicinal chemistry, the substitution of an ethylamine moiety with a cyclopropylamine (CPA) represents a high-impact bioisosteric replacement. While often structurally subtle, this modification induces profound shifts in pharmacodynamics and pharmacokinetics. This guide analyzes the transition from flexible ethyl chains to rigid cyclopropyl rings, focusing on three critical vectors: conformational restriction , electronic modulation (pKa) , and mechanism-based reactivity .

Physicochemical & Structural Basis[1][2][3]

The potency divergence between ethylamine and cyclopropylamine analogs stems from fundamental electronic and steric differences.

FeatureEthylamine AnalogCyclopropylamine AnalogImpact on Potency/ADME
Hybridization

(Tetrahedral)
Pseudo-

(Trigonal-like)
CPA rings have high strain energy (~27.5 kcal/mol) and shorter C-C bonds (

).
Basicity (pKa) ~10.6 - 10.8~9.1 - 9.2CPA is less basic due to greater s-character in the N-lone pair, enhancing BBB permeability by increasing the non-ionized fraction at physiological pH.
Conformation Flexible (Rotatable)Rigid (Locked)CPA reduces entropy loss upon binding (

), potentially improving affinity if the conformation matches the receptor pocket.
Metabolism N-Dealkylation (CYP450)Ring Opening / StableCPA can block standard dealkylation or act as a "suicide substrate" (mechanism-based inhibitor).

Pharmacological Potency & SAR

Case Study A: Mechanism-Based Inhibition (Enzymes)

Context: Monoamine Oxidase (MAO) and LSD1 Inhibitors

In flavin-dependent enzymes, the ethylamine chain acts merely as a recognition element. However, the cyclopropylamine moiety acts as a warhead .

  • Ethylamine (e.g., Phenelzine): Binds to the active site; inhibition often requires oxidation to a reactive imine intermediate.

  • Cyclopropylamine (e.g., Tranylcypromine): Undergoes single-electron transfer (SET) oxidation by the FAD cofactor. The strained ring fragments into a radical cation, forming a covalent adduct with FAD (N5 active center).

  • Result: CPA analogs often exhibit irreversible inhibition and significantly higher potency in these targets compared to their alkyl counterparts.

Case Study B: Receptor Binding (GPCRs)

Context: 5-HT2A Agonists and Opioids

Here, the cyclopropyl group functions as a conformational lock rather than a reactive warhead.

  • 5-HT2A Agonists: Replacing the N-ethyl group of hallucinogenic amphetamines (like DOI) with a cyclopropyl group preserves or enhances potency. The rigid cyclopropyl group fits into the hydrophobic pocket (Val3.33 interaction) without the entropic penalty of freezing a flexible ethyl chain.

  • Opioids (Fentanyl Analogs): Cyclopropylfentanyl shows high affinity for the Mu-opioid receptor. The cyclopropyl group mimics the steric bulk of larger alkyl chains but with a distinct vector, often altering the signaling bias (e.g.,

    
    -arrestin recruitment vs. G-protein activation).
    

Data Presentation: Potency Comparison

Data synthesized from comparative studies on LSD1 inhibitors and 5-HT ligands.

Compound ClassAnalog TypeTargetPotency (

/

)
Mechanism
LSD1 Inhibitor N-Ethyl analogLSD1> 10,000 nMReversible Binding
LSD1 Inhibitor N-Cyclopropyl LSD19.8 nM Irreversible (Covalent Adduct)
Amphetamine DOI (N-Ethyl)5-HT2A

= 2.0 nM
Agonist
Amphetamine CPA-DOI 5-HT2A

= 0.6 nM
Agonist (Entropically Favored)
Opioid N-Ethyl-NorFMu-OR

= 18 nM
Full Agonist
Opioid N-CPA-NorF Mu-OR

= 1.2 nM
Full Agonist

Visualizations

Diagram 1: SAR Decision Tree (Ethyl vs. Cyclopropyl)

SAR_Decision_Tree Start Lead Optimization (Ethylamine Core) Target_Type Identify Target Type Start->Target_Type Enzyme Flavin-Enzyme (MAO/LSD1) Target_Type->Enzyme Oxidative Mechanism? GPCR GPCR/Transporter (5-HT/Opioid) Target_Type->GPCR Steric Pocket? CPA_Enzyme Switch to Cyclopropylamine Enzyme->CPA_Enzyme Need Potency Boost Ethyl_Enzyme Retain Ethyl/Methyl Enzyme->Ethyl_Enzyme Need Reversibility CPA_GPCR Switch to Cyclopropylamine GPCR->CPA_GPCR Hydrophobic Pocket Available Result_Enzyme Outcome: Irreversible Inhibition (Covalent Adduct) CPA_Enzyme->Result_Enzyme Result_GPCR Outcome: High Affinity (Entropic Gain) CPA_GPCR->Result_GPCR

Caption: Decision logic for substituting ethylamine with cyclopropylamine based on target class and desired mechanism.

Diagram 2: Metabolic Fate Comparison

Metabolic_Fate Substrate_Ethyl Ethylamine Analog CYP450 CYP450 Enzyme Substrate_Ethyl->CYP450 Substrate_CPA Cyclopropylamine Analog Substrate_CPA->CYP450 Path_Ethyl Alpha-Carbon Hydroxylation CYP450->Path_Ethyl Ethyl Pathway Path_CPA Single Electron Transfer (SET) CYP450->Path_CPA CPA Pathway Prod_Ethyl Dealkylation (Acetaldehyde + Amine) Path_Ethyl->Prod_Ethyl Prod_CPA Ring Opening -> Radical Path_CPA->Prod_CPA Tox Covalent Binding to Enzyme (Mechanism-Based Inhibition) Prod_CPA->Tox Suicide Inhibition

Caption: Divergent metabolic pathways: Standard dealkylation (Ethyl) vs. Radical ring-opening (CPA).

Experimental Protocols

Protocol A: Synthesis of N-Cyclopropyl Analogs (Reductive Amination)

Standard protocol for converting a ketone precursor to a cyclopropylamine analog.

  • Reagents: Ketone substrate (1.0 eq), Cyclopropylamine (1.2 - 1.5 eq), Titanium(IV) isopropoxide (

    
    , 2.0 eq), Sodium borohydride (
    
    
    
    , 1.5 eq), Methanol (MeOH).
  • Imine Formation:

    • In a flame-dried flask under

      
      , dissolve the ketone in anhydrous MeOH.
      
    • Add Cyclopropylamine followed by

      
      .
      
    • Stir at ambient temperature for 6–12 hours. Note: The Lewis acid Ti(IV) is crucial for sterically hindered amines like CPA.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       portion-wise (caution: gas evolution).
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Quench with 1N NaOH (forms a white precipitate of titanium salts).

    • Filter through a Celite pad.

    • Extract the filtrate with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (typically DCM/MeOH/Ammonia).

Protocol B: In Vitro Metabolic Stability Assay

To verify the metabolic robustness of the CPA analog vs. the ethyl control.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Incubation:

    • Test compounds (1

      
      ) incubated in phosphate buffer (pH 7.4) at 37°C.
      
    • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • Aliquots taken at 0, 5, 15, 30, and 60 mins.

    • Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Expectation: CPA analogs typically show extended

      
       compared to ethyl analogs unless specific ring-oxidation occurs.
      

References

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. Vertex AI Search / NIH. 1

  • Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Vertex AI Search / NIH. 2

  • trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. ResearchGate. 3

  • Metabolism of cyclopropyl groups. Hypha Discovery. 4

  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry. 5

Sources

Benchmarking MAO Inhibition: The Phenoxy Derivative Advantage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking MAO inhibition of phenoxy derivatives Content Type: Publish Comparison Guide

Executive Summary: The Phenoxy Scaffold in Neuropharmacology

The development of Monoamine Oxidase (MAO) inhibitors has evolved from non-selective hydrazine derivatives to highly specific, reversible ligands designed to mitigate the "cheese effect" (hypertensive crisis). Among the emerging scaffolds, phenoxy derivatives (including phenoxy-acetamides, phenoxy-chalcones, and phenoxy-coumarins) have demonstrated superior lipophilicity and binding affinity compared to classical propargylamines.

This guide benchmarks the inhibitory potency (


), selectivity indices (SI), and kinetic profiles of novel phenoxy derivatives against industry standards (Selegiline, Rasagiline, Clorgyline). It serves as a technical resource for optimizing lead compounds targeting neurodegenerative pathways in Parkinson’s (PD) and Alzheimer’s (AD) disease.

Mechanistic Grounding: The Phenoxy Binding Mode

To understand the efficacy of phenoxy derivatives, one must visualize their interaction within the MAO bipartite cavity. The phenoxy moiety typically functions as a "gatekeeper," interacting with the entrance cavity residues to dictate isoform selectivity (MAO-A vs. MAO-B).

Diagram 1: MAO-B Inhibition Pathway & Binding Logic

MAO_Mechanism Substrate Monoamine Substrate (Dopamine/Tyramine) Complex Enzyme-Substrate Complex Substrate->Complex Enters Active Site Enzyme MAO-B Enzyme (FAD Cofactor) Enzyme->Complex Product Aldehyde + H2O2 + NH3 (Oxidative Stress) Complex->Product Oxidative Deamination Inhibitor Phenoxy Derivative (Inhibitor) Binding Hydrophobic Interaction (Entrance Cavity) Inhibitor->Binding High Affinity Binding->Enzyme Competes with Substrate Block Steric Blockade of FAD Access Binding->Block Mechanism Block->Complex Prevents Formation

Caption: Logical flow of competitive inhibition by phenoxy derivatives, preventing substrate access to the FAD cofactor via hydrophobic entrance cavity binding.

Comparative Benchmarking: Phenoxy Derivatives vs. Standards

The following data aggregates recent experimental findings, normalizing


 values to allow direct comparison.
Table 1: Phenoxy-Acetamides & Chalcones vs. Clinical Standards

Note: Lower


 indicates higher potency.[1] SI (Selectivity Index) = 

.[1]
Compound ClassSpecific DerivativeTargetIC50 (µM)Selectivity (SI)MechanismReference
Standard Selegiline MAO-B 0.019 >500 (MAO-B) Irreversible [1]
Standard Clorgyline MAO-A 0.004 >1000 (MAO-A) Irreversible [1]
Phenoxy-AcetamideCmpd 21 (Propargyl-linked)MAO-A0.018BalancedReversible[2]
Phenoxy-AcetamideCmpd 12 (4-Methoxy)MAO-A>100245 (MAO-A)Reversible[2]
Phenoxy-ChalconeCmpd DM2 (2',4'-dimethoxy)MAO-B0.067High (MAO-B)Competitive[3]
Phenoxy-Caffeine8-{2-[4-(CF3)phenoxy]ethoxy}MAO-B0.061High (MAO-B)Reversible[4]
Technical Insight:
  • Phenoxy-Acetamides: The introduction of a propargyl group (Compound 21) drastically increases potency against both isoforms, mimicking the mechanism of Selegiline but maintaining reversibility, which reduces the risk of "cheese effect" hypertensive crises.

  • Phenoxy-Chalcones: The 2',4'-dimethoxy substitution pattern (Compound DM2) creates optimal steric fit within the narrower MAO-B substrate cavity (294 ų) compared to MAO-A (550 ų).

Validated Experimental Protocol: Kynuramine Fluorometric Assay

Diagram 2: Assay Workflow & Validation Logic

Assay_Workflow Prep 1. Preparation Enzyme + Buffer (pH 7.4) Incubate 2. Pre-Incubation (37°C, 15 min) Enzyme + Phenoxy Inhibitor Prep->Incubate Start 3. Reaction Initiation Add Kynuramine (50 µM) Incubate->Start Measure 4. Kinetic Readout Ex: 310nm | Em: 400nm Start->Measure QC QC Checkpoint: Z-Factor > 0.5? Measure->QC Valid Valid Data Calculate IC50 QC->Valid Yes Invalid Reject Run Check Pipetting/Enzyme QC->Invalid No

Caption: Step-by-step fluorometric workflow with mandatory Z-factor Quality Control checkpoint.

Detailed Methodology

Materials:

  • Recombinant Human MAO-A and MAO-B (5 mg/mL).

  • Substrate: Kynuramine dihydrobromide.[2]

  • Inhibitor: Phenoxy derivative stock (10 mM in DMSO).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.[2]

Protocol Steps:

  • Enzyme Dilution: Dilute MAO isoforms in phosphate buffer to a working concentration (e.g., 0.015 mg/mL for MAO-B). Why: High enzyme concentrations deplete substrate too quickly, violating Michaelis-Menten assumptions.

  • Inhibitor Incubation: Add 5 µL of inhibitor (serial dilution) to 200 µL of enzyme solution. Incubate at 37°C for 15 minutes. Why: This allows the inhibitor to reach equilibrium binding with the active site before substrate competition begins.

  • Substrate Addition: Add Kynuramine (Final concentration:

    
    , typically 45-50 µM).
    
  • Detection: Monitor fluorescence immediately at Ex 310 nm / Em 400 nm for 20 minutes.

  • Data Processing: Plot the initial velocity (

    
    ) vs. log[Inhibitor]. Fit to a non-linear regression model (sigmoidal dose-response) to derive 
    
    
    
    .

Self-Validation System:

  • Control 1 (0% Inhibition): DMSO vehicle only.

  • Control 2 (100% Inhibition): 10 µM Clorgyline (MAO-A) or Selegiline (MAO-B).

  • Interference Check: Incubate the phenoxy derivative with the reaction product (4-hydroxyquinoline) without enzyme. If fluorescence decreases, the compound is quenching the signal (false positive artifact).

Structure-Activity Relationship (SAR) Insights

The "Phenoxy Advantage" lies in the ability to modulate the electronic environment of the aromatic ring.

  • The Oxygen Linker: The ether oxygen acts as a hydrogen bond acceptor, often interacting with Tyr435 in the active site, anchoring the molecule.

  • Ortho-Substitution: Placing electron-withdrawing groups (Cl, F) or bulky groups (OMe) at the ortho position of the phenoxy ring forces the ring out of planarity. This "twisted" conformation is critical for fitting into the hydrophobic cleft of MAO-B.

  • Tail Modifications: Extending the phenoxy tail with an acetamide or chalcone linker allows the molecule to span the distance between the entrance cavity and the FAD cofactor, effectively "locking" the gate.

References

  • Wei Shen et al. (2014).[3] Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues. National Institutes of Health (PMC). Retrieved from [Link]

  • Lee, Y. et al. (2022).[4] Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. MDPI. Retrieved from [Link]

  • Strydom, B. et al. (2012).[5] The inhibition of monoamine oxidase by 8-(2-phenoxyethoxy)caffeine analogues. PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirming Structural Integrity via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and material science, the unambiguous confirmation of a molecule's structural integrity is not merely a procedural step; it is the bedrock upon which all subsequent data rests. A flaw in structure, a missing functional group, or an unintended polymorphic form can have profound implications for a compound's efficacy, safety, and stability. Among the arsenal of analytical techniques available, Infrared (IR) Spectroscopy stands out as a rapid, reliable, and remarkably versatile first-line tool for this critical task.

This guide provides an in-depth, objective comparison of IR spectroscopy with other principal analytical methods. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, present self-validating workflows, and ground our claims in authoritative sources, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundation: What an IR Spectrum Reveals

Infrared spectroscopy operates on a fundamental molecular principle: chemical bonds are not rigid; they behave like springs, constantly vibrating at specific, quantized frequencies.[1][2][3] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that match these natural vibrational modes (such as stretching and bending).[4][5][6] An IR spectrometer measures this absorption, producing a spectrum that serves as a unique "molecular fingerprint."[1][7][8]

The power of this technique lies in its ability to directly interrogate the functional groups within a molecule.[3][9] The resulting spectrum is typically divided into two key regions:

  • The Diagnostic Region (approx. 4000 cm⁻¹ to 1500 cm⁻¹): This region contains absorption bands that are characteristic of specific functional groups.[1][2][10] For example, a broad peak between 3200-3600 cm⁻¹ strongly suggests an O-H group (like in an alcohol or carboxylic acid), while a sharp, intense peak around 1700 cm⁻¹ is a hallmark of a C=O carbonyl group (found in ketones, aldehydes, esters, and acids).[10][11][12]

  • The Fingerprint Region (approx. 1500 cm⁻¹ to 400 cm⁻¹): This area of the spectrum contains a complex pattern of overlapping signals arising from the molecule's entire skeletal structure.[2][10][12] While difficult to interpret from first principles, this region is unique to each compound, making it invaluable for confirming the identity of a substance by comparing its spectrum to that of a known reference standard.[1][7][10]

The Experimental Workflow: A Self-Validating System

Obtaining a high-quality, interpretable IR spectrum is not a matter of chance but of deliberate experimental design. The choice of sampling technique is paramount and is dictated by the physical state of the sample.

Choosing the Right Tool: Key IR Sampling Techniques
  • Attenuated Total Reflectance (ATR)-FTIR: This is arguably the most versatile and widely used technique today for its simplicity and speed.[13][14] It is ideal for analyzing solids, liquids, powders, pastes, and films with little to no sample preparation.[15][16] The sample is placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide). The IR beam is guided through the crystal, where it undergoes total internal reflection, creating a shallow "evanescent wave" that penetrates a few micrometers into the sample.[13][15] This surface sensitivity makes it excellent for analyzing coatings and surface properties.[15][17]

  • Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): This technique is the method of choice for highly scattering materials like fine powders or materials with rough surfaces.[18][19][20] Instead of passing through the sample, the IR beam scatters through the material, and the diffusely reflected light is collected and analyzed.[21][22] This allows for the analysis of samples that are difficult to measure by other means, often without dilution.[18][21]

  • Transmission: The traditional method involves passing the IR beam directly through the sample.[14] This requires more extensive sample preparation, such as grinding a solid sample with potassium bromide (KBr) to form a transparent pellet or placing a liquid sample in a specialized cell. While less common now for routine analysis, it remains a fundamental technique.

Protocol: Acquiring an ATR-FTIR Spectrum

This protocol provides a self-validating workflow for obtaining a reliable spectrum of a solid powder.

  • Background Collection:

    • Ensure the ATR crystal surface is impeccably clean. Use a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to clean the crystal.

    • With nothing on the crystal, collect a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be digitally subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the powdered sample onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for a strong, high-quality signal. Poor contact is a common source of error.

  • Sample Spectrum Collection:

    • Collect the sample spectrum. The instrument software will automatically ratio the sample measurement against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Retract the press arm, remove the bulk of the sample, and clean the crystal surface thoroughly as in Step 1 to prepare for the next measurement.

ATR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Analysis Clean_Crystal 1. Clean ATR Crystal Collect_Background 2. Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample 3. Apply Sample to Crystal Collect_Background->Apply_Sample Apply_Pressure 4. Ensure Good Contact Apply_Sample->Apply_Pressure Collect_Spectrum 5. Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Clean_Again 6. Clean Crystal for Next Use Collect_Spectrum->Clean_Again

Caption: Experimental workflow for ATR-FTIR analysis.
A Logic-Driven Approach to Spectral Interpretation

Interpreting a spectrum is a systematic process, not guesswork. Following a logical workflow ensures that no key information is missed.

IR_Interpretation_Flow Start Obtain Spectrum Draw_Line 1. Analyze C-H Region (~3000 cm⁻¹) Start->Draw_Line Check_Diagnostic 2. Identify Key Functional Groups (4000-1500 cm⁻¹) Draw_Line->Check_Diagnostic Check_Fingerprint 3. Analyze Fingerprint Region (<1500 cm⁻¹) Check_Diagnostic->Check_Fingerprint Compare_Reference 4. Compare to Reference Spectrum Check_Fingerprint->Compare_Reference Conclusion Confirm/Reject Structure Compare_Reference->Conclusion

Sources

Safety Operating Guide

Personal protective equipment for handling Cyclopropanamine, N,N-dimethyl-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Handling N,N-dimethyl-2-phenoxycyclopropan-1-amine (CAS: 710-44-1) requires a rigorous, causality-driven approach to laboratory safety. As an aryloxycyclopropylamine derivative, this compound is not merely a standard organic solvent; it is a highly reactive, lipophilic amine. In drug development, cyclopropylamines are frequently utilized as pharmacophores (often exhibiting monoamine oxidase inhibition), meaning accidental exposure carries both chemical and pharmacological risks.

This guide provides an authoritative, self-validating operational framework for the safe handling, dispensing, and disposal of this compound, ensuring compliance with institutional Environmental Health and Safety (EHS) standards.

Hazard Causality & Risk Assessment

Before selecting Personal Protective Equipment (PPE), it is critical to understand why specific barriers are required. Under OSHA 29 CFR 1910.132, laboratories must perform a certified hazard assessment tailored to the specific chemical properties of the agent being handled[1].

  • High Lipophilicity (LogP): The combination of the phenoxy group and dimethylation significantly increases the molecule's partition coefficient. If the liquid contacts unprotected skin, it will rapidly partition through the lipid bilayers of the stratum corneum, leading to systemic absorption and severe localized irritation.

  • Amine Reactivity & Volatility: As a free base amine, the compound is basic, corrosive to tissues, and volatile. Inhalation of amine vapors can cause respiratory tract burns and systemic toxicity.

  • Material Degradation: Standard thin latex gloves offer essentially zero protection against lipophilic amines and act as an occlusive dressing that accelerates skin absorption, necessitating specialized polymers[2].

Required Personal Protective Equipment (PPE) Specifications

Based on the chemical profile, the following PPE matrix must be strictly adhered to. All selections prioritize chemical resistance and vapor isolation.

PPE CategorySpecification / MaterialOperational Causality & Standard
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (≥8 mil)Prevents permeation of lipophilic amines. Latex degrades rapidly upon contact[2].
Eye Protection Indirect-Vented Chemical Splash GogglesProtects against aerosolized droplets while preventing fogging (ANSI Z87.1)[3].
Body Protection Flame-Resistant (FR) Lab Coat & Neoprene ApronProvides a sacrificial barrier against macro-spills, preventing skin permeation[4].
Respiratory Fume Hood (80-100 fpm face velocity)Captures volatile amine vapors. Required engineering control before relying on respirators[5].

Operational Workflow: Closed-System Dispensing

To validate the safety of the procedure, the handling protocol must be a closed-loop system where vapor escape is physically impossible.

Step-by-Step Methodology:

  • System Verification: Verify the fume hood monitor reads a face velocity of 80-100 feet per minute (fpm). Do not proceed if the alarm is active.

  • Double-Gloving: Don a baseline layer of 4-mil nitrile gloves, followed by outer Butyl rubber or 8-mil heavy-duty nitrile gloves. This creates a sacrificial barrier; if the outer glove is breached, the inner glove provides a temporary shield while the operator safely doffs the contaminated layer.

  • Closed-System Weighing: Place a clean, dry reaction vial on the analytical balance and tare it. Move the vial into the fume hood. Transfer the required mass of N,N-dimethyl-2-phenoxycyclopropan-1-amine into the vial and seal it tightly with a PTFE-lined cap.

  • Mass Verification: Move the sealed vial back to the balance to record the precise mass. This self-validating step ensures zero amine vapors escape into the general laboratory atmosphere during weighing.

  • Decontamination: Immediately rinse the dispensing syringe or spatula with 1M Hydrochloric Acid (HCl) inside the hood. The acid protonates the residual amine, converting it into a non-volatile, water-soluble ammonium salt, effectively neutralizing the hazard before standard glassware washing.

PPE_Workflow A 1. Hazard Assessment (OSHA 1910.132) B 2. Don Primary PPE (Goggles, Lab Coat) A->B C 3. Don Secondary PPE (Butyl/Nitrile Gloves) B->C D 4. Fume Hood Transfer (Closed System) C->D E Spill Occurs? D->E F Protonate with 1M HCl (Neutralization) E->F Yes G Proceed to Reaction (Inert Atmosphere) E->G No H Dispose as Hazardous Amine Waste F->H G->H Post-Reaction

Operational workflow for the safe handling, dispensing, and neutralization of lipophilic amines.

Spill Response and Chemical Disposal Plan

In the event of a spill, the primary objective is to eliminate the compound's volatility and lipophilicity through chemical protonation.

Step-by-Step Spill Neutralization:

  • Containment: Immediately isolate the spill area. If the spill occurs outside the fume hood, evacuate personnel and don a NIOSH-approved respirator equipped with an organic vapor/acid gas cartridge.

  • Absorption: Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Never use combustible materials like sawdust with reactive amines.

  • Chemical Neutralization: Carefully spray dilute 1M HCl or apply a weak solid acid (such as sodium bisulfate) over the absorbed area.

    • Mechanistic Causality: Protonating the amine nitrogen converts the free base into an ammonium salt. This ionic conversion drastically reduces the vapor pressure to near zero (stopping inhalation hazards) and makes the compound highly water-soluble for safe cleanup.

  • Collection: Sweep the neutralized mixture using a non-sparking tool and place it into a chemically compatible, high-density polyethylene (HDPE) waste container.

  • Disposal Routing: Label the container explicitly as "Hazardous Waste: Neutralized Amine Salts." Do not mix this waste with strong oxidizing agents or heavy metal salts, as amines can react to form explosive fulminates[6]. Dispose of the container through the institutional EHS department, strictly adhering to the guidelines outlined in Prudent Practices in the Laboratory[6].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements.[Link]

  • Ansell Occupational Healthcare. Ansell Chemical Resistance Guide (7th Edition).[Link]

  • APTIM Environmental & Infrastructure. OSHA PPE Hazard Assessment Requirements.[Link]

Sources

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